molecular formula C15H14O8 B6594705 Leucodelphinidin CAS No. 12764-74-8

Leucodelphinidin

Cat. No.: B6594705
CAS No.: 12764-74-8
M. Wt: 322.27 g/mol
InChI Key: ZEACOKJOQLAYTD-UHFFFAOYSA-N
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Description

Flavan-3,3',4,4',5,5',7-heptol is a flavanol that is 3,4-dihydro-2H-chromene which is substituted at positions 3, 4, 5, and 7 by hydroxy groups, and at position 2 by a 3,4,5-trihydroxyphenyl group. It is a hydroxyflavan, a member of catechols, a glycol, a member of resorcinols, a secondary alcohol and a polyphenol.
Leukoefdin has been reported in Terminalia alata with data available.

Properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEACOKJOQLAYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925924
Record name Leucodelphinidin
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Molecular Weight

322.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-52-1, 12764-74-8
Record name Leucodelphinidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukoefdin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucodelphinidin
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Foundational & Exploratory

Leucodelphinidin Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Leucodelphinidin is a colorless flavan-3,4-diol, a class of leucoanthocyanidins, that serves as a critical metabolic branch-point intermediate in the flavonoid biosynthetic pathway in many plant species. It is the direct precursor to both delphinidin-type anthocyanins, which impart purple and blue colors to flowers and fruits, and prodelphinidins, a major class of proanthocyanidins (condensed tannins) vital for plant defense and human health. Understanding the synthesis of this compound is paramount for the metabolic engineering of desirable traits in crops and for harnessing its derivatives for pharmaceutical applications. This guide provides an in-depth overview of the core biosynthetic pathway, the kinetics and substrate specificities of key enzymes, the complex transcriptional regulation, and detailed experimental protocols for the analysis of this pathway.

The Core Biosynthetic Pathway

The formation of this compound is an extension of the general flavonoid pathway. The biosynthesis begins with the conversion of L-phenylalanine and culminates in the production of various dihydroflavonols. The specific branch leading to this compound involves two key enzymatic steps starting from the dihydroflavonol, dihydrokaempferol (DHK).

  • Flavonoid 3',5'-Hydroxylase (F3'5'H): This cytochrome P450 enzyme is the critical determinant for the production of delphinidin-based compounds.[1] It catalyzes the hydroxylation of DHK at both the 3' and 5' positions on the B-ring to produce dihydromyricetin (DHM).[2] This step effectively channels metabolic flux towards the delphinidin branch of the anthocyanin and proanthocyanidin pathways.

  • Dihydroflavonol 4-Reductase (DFR): This NADPH-dependent oxidoreductase is a pivotal enzyme that catalyzes the stereospecific reduction of the 4-keto group of dihydroflavonols to a hydroxyl group, forming flavan-3,4-diols (leucoanthocyanidins).[3][4] Specifically, DFR converts DHM into (2R,3S,4S)-leucodelphinidin.[2] The substrate specificity of DFR is a key control point that varies significantly between plant species.

Downstream Fates of this compound

Once synthesized, this compound is a substrate for at least two competing enzymes that define the final product:

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): This enzyme oxidizes this compound to form the unstable colored anthocyanidin, delphinidin. Delphinidin is then typically stabilized by glycosylation, often by UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT), to form delphinidin 3-O-glucoside and other derivatives.

  • Leucoanthocyanidin Reductase (LAR): This enzyme catalyzes the reduction of leucodelphinidins to produce 2,3-trans-flavan-3-ols. Specifically, it converts this compound into (+)-gallocatechin, which serves as a terminal unit for proanthocyanidin (condensed tannin) polymers.

Leucodelphinidin_Biosynthesis DHK Dihydrokaempferol (DHK) F35H F3'5'H DHK->F35H DHM Dihydromyricetin (DHM) DFR DFR DHM->DFR This compound This compound ANS ANS / LDOX This compound->ANS LAR LAR This compound->LAR Delphinidin Delphinidin Gallocatechin (+)-Gallocatechin Polymerization Polymerization Gallocatechin->Polymerization Prodelphinidins Prodelphinidins (Condensed Tannins) F35H->DHM +2 OH DFR->this compound NADPH ANS->Delphinidin LAR->Gallocatechin NADPH Polymerization->Prodelphinidins

Caption: Core biosynthetic pathway of this compound and its primary downstream products.

Quantitative Data on Key Enzymes

The metabolic flux towards this compound and its derivatives is heavily dependent on the kinetic properties and substrate preferences of Dihydroflavonol 4-Reductase (DFR). Different DFR orthologs exhibit distinct specificities, which dictates the type of flavonoids produced in a given plant tissue.

Table 1: Substrate Specificity and Kinetic Parameters of DFR from Various Plant Species

This table summarizes the relative activities and kinetic parameters of DFR enzymes, highlighting their preference for different dihydroflavonol substrates. DHK, DHQ, and DHM are precursors to pelargonidin, cyanidin, and delphinidin/leucodelphinidin, respectively.

Plant SpeciesEnzymeSubstrate Preference / ActivityKm (µM)kcat/Km (s-1µM-1)Reference
Fragaria × ananassa (Strawberry)FaDFR1Strong preference for DHKDHK: 1.6DHK: 1.05
FaDFR2Prefers DHQ over DHM; no activity with DHKDHQ: 14.1; DHM: 40.0DHQ: 0.12; DHM: 0.04
Freesia hybridaFhDFR1DHM only--
FhDFR2DHM > DHQ; no activity with DHK--
FhDFR3DHM only--
Camellia sinensis (Tea)CsDFRaDHQ > DHK > DHMDHQ: 21.6; DHK: 30.7; DHM: 41.6-
CsDFRcDHK > DHQ > DHMDHK: 18.9; DHQ: 27.5; DHM: 45.1-
Delphinium sp.DnDFRDHK > DHQ > DHM (High turnover rate)DHK: 13.9; DHQ: 12.0; DHM: 20.4DHK: 0.22; DHQ: 0.14; DHM: 0.06

Note: '-' indicates data not reported in the cited literature. Kinetic values can vary based on assay conditions.

Transcriptional Regulation of the Pathway

The expression of the structural genes involved in this compound biosynthesis, particularly DFR and LAR, is tightly controlled at the transcriptional level. This regulation is primarily orchestrated by a conserved ternary protein complex known as the MYB-bHLH-WD40 (MBW) complex.

  • R2R3-MYB Proteins: These transcription factors provide specificity by binding to the promoter regions of target genes.

  • basic Helix-Loop-Helix (bHLH) Proteins: These act as co-activators, interacting with the MYB proteins.

  • WD40-Repeat (WDR) Proteins: These proteins, such as TRANSPARENT TESTA GLABRA1 (TTG1) in Arabidopsis, function as a scaffold, stabilizing the entire complex.

Different combinations of MYB and bHLH proteins can activate or repress the expression of late biosynthetic genes like DFR, ANS, and LAR, allowing for precise spatio-temporal control of flavonoid production during plant development and in response to environmental cues. For instance, in Arabidopsis, the MBW complex consisting of TT2 (MYB), TT8 (bHLH), and TTG1 (WDR) specifically activates the proanthocyanidin branch, including the genes downstream of this compound.

MBW_Regulation cluster_MBW MBW Complex MYB R2R3-MYB (e.g., TT2) MBW_node Active Transcriptional Complex MYB->MBW_node Binds bHLH bHLH (e.g., TT8) bHLH->MBW_node Binds WD40 WD40 (e.g., TTG1) WD40->MBW_node Scaffolds Promoter Promoter Region MBW_node->Promoter Activates Genes Structural Genes (DFR, LAR, ANS) Promoter->Genes

Caption: Transcriptional activation of this compound pathway genes by the MBW complex.

Experimental Protocols

Protocol 1: Extraction and HPLC Analysis of Proanthocyanidins

This protocol provides a general workflow for the extraction of flavonoid compounds, including this compound derivatives, from plant tissue and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow start Plant Tissue (e.g., leaves, fruit skin) grind Grind in Liquid N2 to a fine powder start->grind extract Extraction (e.g., 70% Acetone or 80% Methanol + Sonication) grind->extract centrifuge Centrifugation to pellet debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry under N2 gas or rotary evaporator supernatant->dry resuspend Resuspend in Mobile Phase A dry->resuspend filter Filter (0.22 µm) into HPLC vial resuspend->filter hplc HPLC-DAD/MS Analysis filter->hplc

Caption: General experimental workflow for flavonoid extraction and HPLC analysis.

Methodology:

  • Sample Preparation:

    • Flash-freeze fresh plant tissue (0.1-0.5 g) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add an appropriate volume of extraction solvent (e.g., 1 mL of 80% aqueous methanol or 70% aqueous acetone).

    • Vortex thoroughly and sonicate in an ultrasonic bath for 15-30 minutes at room temperature.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Sample Processing:

    • Carefully transfer the supernatant to a new tube.

    • For concentration, the solvent can be evaporated to dryness using a vacuum concentrator or a stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • System: A reverse-phase HPLC system equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • Column: C18 column (e.g., 2.1 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might be: 5-30% B over 20 min, then ramp to 95% B to wash the column, followed by re-equilibration at 5% B.

    • Detection: Monitor at 280 nm for proanthocyanidins and flavan-3-ols, and ~520 nm for anthocyanins. Mass spectrometry provides definitive identification based on mass-to-charge ratio.

Protocol 2: In Vitro DFR Enzyme Assay

This protocol describes the expression of a recombinant DFR enzyme and a method to assess its activity and substrate specificity.

Methodology:

  • Recombinant Protein Expression:

    • Clone the full-length cDNA of the target DFR gene into an expression vector (e.g., pET-28a) with a His-tag.

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with isopropyl-thio-β-D-galactoside (IPTG) (e.g., 0.2 mM IPTG for 20 hours at 20°C).

    • Harvest cells by centrifugation, resuspend in an extraction buffer, and lyse by sonication.

    • Clarify the lysate by centrifugation. The resulting supernatant containing the crude recombinant DFR can be used directly or purified using Ni-NTA affinity chromatography.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture (total volume 500 µL) containing:

      • 100 mM Tris-HCl or potassium phosphate buffer (pH 7.0).

      • 2 mM NADPH.

      • 0.5-1.0 mM dihydroflavonol substrate (DHK, DHQ, or DHM dissolved in a small amount of DMSO or methanol).

      • 5-50 µg of total soluble protein (crude or purified enzyme).

    • Initiate the reaction by adding the enzyme extract.

    • Incubate at 30°C for 30-60 minutes.

    • Terminate the reaction by adding an equal volume of ethyl acetate and vortexing to extract the products.

  • Product Detection and Quantification:

    • The direct products, leucoanthocyanidins (flavan-3,4-diols), are unstable.

    • To analyze them, the ethyl acetate fraction is separated, evaporated to dryness, and the residue is dissolved in butanol-HCl (95:5, v/v).

    • The mixture is heated (e.g., 95°C for 60 min) to convert the colorless leucoanthocyanidins into their corresponding colored anthocyanidins (pelargonidin from DHK, cyanidin from DHQ, delphinidin from DHM).

    • The resulting anthocyanidins are then quantified by measuring absorbance (510-530 nm) or by HPLC analysis as described in Protocol 1.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a highly regulated and critical juncture in the flavonoid pathway. The activity of F3'5'H determines the entry into the delphinidin branch, while the substrate specificity of DFR and the competing downstream actions of ANS and LAR ultimately dictate the profile of anthocyanins and proanthocyanidins in a plant. For researchers and drug development professionals, a deep understanding of this pathway is crucial. Metabolic engineering efforts to enhance the nutritional value of foods (e.g., by increasing proanthocyanidin content) or to create novel flower colors rely on the precise manipulation of these key enzymes and their regulatory networks. Future research will likely focus on elucidating the crystal structures of more DFR and LAR variants to better predict substrate specificity and on uncovering additional layers of regulatory control, including post-translational modifications and the role of metabolite transport, to complete our understanding of this vital pathway.

References

An In-depth Technical Guide to the Natural Sources of Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin, a flavan-3,4-diol, is a colorless leucoanthocyanidin that serves as a key intermediate in the biosynthesis of prodelphinidins and the anthocyanin delphinidin. These compounds are responsible for many of the blue, purple, and red pigments found in flowers, fruits, and leaves. Beyond their role in plant pigmentation, this compound and its derivatives have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and hypoglycemic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its extraction, isolation, and characterization.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom. Its presence has been reported in various parts of numerous plant species, including the bark, leaves, fruits, and seeds. The following table summarizes the known natural sources of this compound. It is important to note that quantitative data for this compound itself is often limited in the literature; therefore, data for prodelphinidins, which are polymers derived from this compound, are also included and specified.

Plant SpeciesCommon NamePlant PartCompoundConcentration/YieldCitation(s)
Ficus bengalensisBanyan TreeBark5,7,3'-trimethylether of this compound 3-O-α-L rhamnoside200 mg/kg of bark[1]
Vicia fabaFaba Bean, Bell BeanSeedsProdelphinidins0.162 to 0.271 mg/g[2]
Arachis hypogaeaPeanut, Earth NutSeedsThis compoundPresent, quantification not specified[1]
Rumex hymenosepalusArizona DockRootThis compoundPresent, quantification not specified[1]
Aesculus hippocastanumHorse ChestnutRind/Bark/CortexThis compoundPresent, quantification not specified[1]
Arbutus unedoArbutus, Strawberry TreeLeafThis compoundPresent, quantification not specified
Caesalpinia pulcherrimaBarbados Pride-This compoundPresent, quantification not specified
Ceratonia siliquaCarobFruitThis compoundPresent, quantification not specified
Hamamelis virginianaAmerican Witch HazelLeafThis compoundPresent, quantification not specified
Hippophae rhamnoidesSea BuckthornLeafThis compoundPresent, quantification not specified
Humulus lupulusCommon HopLeafThis compoundPresent, quantification not specified
Musa acuminata × balbisianaBananaFruitThis compoundPresent, quantification not specified
Nelumbo nuciferaLotusLeafThis compoundPresent, quantification not specified
Phyllanthus emblicaIndian GooseberryRind/Bark/CortexThis compoundPresent, quantification not specified
Quercus albaWhite OakRind/Bark/CortexThis compoundPresent, quantification not specified
Quercus roburCommon OakRind/Bark/CortexThis compoundPresent, quantification not specified
Schinus molleCalifornia PeppertreeLeafThis compoundPresent, quantification not specified
Acacia auriculiformis--This compoundPresent, quantification not specified
Cleistanthus collinusKaradaBarkThis compoundPresent, quantification not specified
Eucalyptus pilularisBlackbuttKino (gum)This compoundPresent, quantification not specified

Biosynthesis of this compound

This compound is synthesized via the flavonoid biosynthetic pathway, a major branch of the phenylpropanoid pathway. The synthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions. Dihydroflavonol 4-reductase (DFR) is a key enzyme that catalyzes the reduction of dihydromyricetin to form this compound.

Biosynthesis_of_this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H This compound This compound Dihydromyricetin->this compound DFR Delphinidin Delphinidin This compound->Delphinidin ANS/LDOX Prodelphinidins Prodelphinidins This compound->Prodelphinidins LAR/ANR

Fig 1. Simplified biosynthetic pathway of this compound.

Experimental Protocols

General Extraction and Isolation Workflow

The extraction and isolation of this compound from plant material typically involve solvent extraction followed by chromatographic purification. Due to its polarity, polar solvents or solvent mixtures are generally employed.

Extraction_Workflow Start Plant Material (e.g., Bark, Seeds) Grinding Grinding/Pulverization Start->Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol, Acetone) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC TLC Analysis of Fractions Fraction_Collection->TLC Prep_HPLC Preparative HPLC TLC->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

Fig 2. General workflow for this compound extraction and isolation.
Detailed Extraction Protocol for a this compound Derivative from Ficus bengalensis Bark

This protocol is adapted from the methodology described for the isolation of a this compound derivative from Ficus bengalensis bark.

Materials:

  • Dried and powdered bark of Ficus bengalensis

  • Petroleum ether (60-80°C)

  • 95% Ethanol

  • Methanol

  • Chloroform

  • Silica gel (60-120 mesh) for column chromatography

  • Soxhlet apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Defatting: Extract the powdered bark (1 kg) with petroleum ether in a Soxhlet apparatus for 24 hours to remove lipids and other nonpolar compounds. Discard the petroleum ether extract.

  • Ethanolic Extraction: Dry the defatted bark powder and then extract it with 95% ethanol in a Soxhlet apparatus for 48 hours.

  • Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Aqueous Partitioning: Suspend the residue in distilled water and allow it to stand overnight. A precipitate will form.

  • Isolation of Crude Flavonoid: Filter the aqueous suspension to collect the precipitate. This precipitate contains the crude flavonoid mixture.

  • Column Chromatography:

    • Dissolve the crude precipitate in a minimal amount of methanol.

    • Prepare a silica gel column (60-120 mesh) packed in chloroform.

    • Load the dissolved sample onto the column.

    • Elute the column with a gradient of chloroform and methanol. A common starting point is 100% chloroform, gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing with an appropriate spray reagent (e.g., vanillin-H₂SO₄).

  • Purification: Combine the fractions containing the target compound and further purify by recrystallization or preparative HPLC if necessary. The described method yielded 200 mg of a this compound derivative per kg of bark.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a UV detector is a standard method for the quantification of this compound and its derivatives in plant extracts.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and DAD or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

  • Gradient elution is typically used, for example: 0-30 min, 10-40% B; 30-35 min, 40-10% B; 35-40 min, 10% B.

Detection:

  • This compound lacks a strong chromophore and is often detected at lower wavelengths, typically around 280 nm.

Quantification:

  • Quantification is performed by constructing a calibration curve using a purified this compound standard of known concentrations. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR are essential for the structural elucidation of isolated this compound. The spectra provide information about the number and types of protons and carbons, their chemical environments, and their connectivity.

  • 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete structure and stereochemistry.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS) is commonly used to determine the molecular weight of this compound.

  • Tandem MS (MS/MS) provides fragmentation patterns that can help confirm the structure and identify specific substructures within the molecule.

Signaling Pathways

Direct studies on the signaling pathways specifically modulated by this compound are limited. However, research on its downstream product, delphinidin, provides insights into the potential biological activities. Delphinidin has been shown to influence several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

Delphinidin has been reported to modulate the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathways. These pathways are crucial in regulating cell growth, differentiation, and survival. By inhibiting these pathways, delphinidin can exert anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, delphinidin is known to have strong antioxidant properties and may influence antioxidant signaling pathways, such as the Nrf2-ARE pathway.

Signaling_Pathways This compound This compound Delphinidin Delphinidin This compound->Delphinidin ANS/LDOX MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Delphinidin->MAPK_Pathway Inhibits PI3K_Akt_Pathway PI3K/Akt Pathway Delphinidin->PI3K_Akt_Pathway Inhibits Nrf2_ARE_Pathway Nrf2-ARE Pathway Delphinidin->Nrf2_ARE_Pathway Activates Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Regulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Regulates Inflammation Inflammation MAPK_Pathway->Inflammation Mediates PI3K_Akt_Pathway->Cell_Proliferation Promotes PI3K_Akt_Pathway->Apoptosis Inhibits Antioxidant_Response Antioxidant Response Nrf2_ARE_Pathway->Antioxidant_Response Induces

Fig 3. Potential influence of this compound (via Delphinidin) on cellular signaling pathways.

Conclusion

This compound represents a promising natural compound with a broad distribution in the plant kingdom and significant potential for applications in the pharmaceutical and nutraceutical industries. This guide has provided a detailed overview of its natural sources, biosynthetic pathway, and methodologies for its study. Further research is warranted to fully elucidate the quantitative distribution of this compound in various natural sources and to explore its specific mechanisms of action in biological systems. The protocols and data presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and application of this important flavonoid.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucodelphinidin, a colorless leucoanthocyanidin, is a pivotal intermediate in the biosynthesis of anthocyanins and proanthocyanidins in a variety of plant species. As a member of the flavonoid family, it possesses significant antioxidant and anti-inflammatory properties, making it a compound of interest for therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, and for the assessment of its antioxidant and anti-inflammatory activities, are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a flavan-3,4-diol, characterized by a C6-C3-C6 carbon skeleton. Its structure consists of two aromatic rings (A and B) and a heterocyclic C ring containing an oxygen atom. The stereochemistry of the chiral centers at C2, C3, and C4 is crucial for its biological activity.

Chemical Identity
IdentifierValue
IUPAC Name (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)chromane-3,4,5,7-tetrol[1]
Chemical Formula C₁₅H₁₄O₈[1][2]
Molecular Weight 322.27 g/mol [2][3]
CAS Number 491-52-1
Synonyms Leucodelphidin, 3,3',4,4',5,5',7-Flavanheptol
Physicochemical Properties
PropertyValueSource
Appearance Colorless or pale yellow solid--INVALID-LINK--
Solubility Slightly soluble in water. Soluble in polar organic solvents.--INVALID-LINK--
Melting Point 300 °C (decomposes)--INVALID-LINK--
Stability Stable under acidic conditions.--INVALID-LINK--

Biosynthesis and Biological Significance

This compound is a key intermediate in the flavonoid biosynthetic pathway in plants. It is synthesized from dihydromyricetin by the enzyme dihydroflavonol 4-reductase (DFR). This compound then serves as a precursor for the synthesis of delphinidin, a colored anthocyanidin, and prodelphinidins, which are condensed tannins.

This compound Biosynthesis Dihydromyricetin Dihydromyricetin This compound This compound Dihydromyricetin->this compound Dihydroflavonol 4-reductase (DFR) Delphinidin Delphinidin This compound->Delphinidin Anthocyanidin synthase (ANS) Prodelphinidins Prodelphinidins This compound->Prodelphinidins Polymerization

Biosynthesis of this compound and its conversion to Delphinidin and Prodelphinidins.

While specific signaling pathways directly modulated by this compound are not extensively documented, its downstream product, delphinidin, is known to interact with various signaling cascades, including the MAPK and PI3K/Akt pathways, to exert its anti-inflammatory and anticancer effects. It is hypothesized that this compound may have similar targets, although further research is required.

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species.

Anti-inflammatory Activity

Preliminary studies suggest that this compound possesses anti-inflammatory properties. This may be due to its ability to inhibit pro-inflammatory enzymes and cytokines.

Other Potential Activities

Research into other biological activities of this compound is ongoing. Some studies have suggested potential antiviral and anticancer effects, although these are less well-characterized than its antioxidant and anti-inflammatory properties.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol describes a general method for the extraction and isolation of this compound from plant sources.

Extraction and Isolation Workflow Start Plant Material (e.g., bark, leaves) Extraction Maceration with 80% Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate) Filtration->Partitioning ColumnChromatography Column Chromatography (Sephadex LH-20) Partitioning->ColumnChromatography Purification Preparative HPLC ColumnChromatography->Purification End Pure this compound Purification->End

Workflow for the extraction and isolation of this compound.

Materials:

  • Dried and powdered plant material

  • 80% Methanol

  • n-Hexane

  • Ethyl acetate

  • Sephadex LH-20

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Macerate the powdered plant material in 80% methanol at room temperature for 24 hours. Repeat the extraction three times.

  • Filtration and Concentration: Combine the methanolic extracts, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The this compound-rich fraction is typically found in the ethyl acetate layer.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a Sephadex LH-20 column, eluting with a gradient of methanol in water to separate the flavonoids.

  • Purification: Further purify the this compound-containing fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC₅₀ Determination: Determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This protocol assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Materials:

  • This compound sample

  • Bovine Serum Albumin (BSA) solution (1% in phosphate-buffered saline, pH 6.4)

  • Phosphate-Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS.

  • Reaction Mixture: To 0.5 mL of each this compound dilution, add 0.5 mL of the BSA solution.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes and then at 70°C for 5 minutes to induce denaturation.

  • Cooling and Measurement: After cooling to room temperature, measure the turbidity of the solutions by reading the absorbance at 660 nm.

  • Calculation: Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (BSA solution without sample), and A_sample is the absorbance of the reaction mixture with the sample.

  • IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.

Conclusion

This compound is a naturally occurring flavonoid with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-defined chemical structure and potent antioxidant and anti-inflammatory properties make it a compelling candidate for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this promising molecule. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Leucodelphinidin Derivatives: A Technical Guide to Their Functions and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin, a colorless leucoanthocyanidin, and its derivatives are flavonoids found in various plants, including Ficus bengalensis.[1][2] These compounds are precursors to delphinidin and other anthocyanins, which are responsible for the blue and purple pigments in many fruits and flowers.[3] Scientific interest in this compound derivatives is growing due to their potential therapeutic applications, which include antioxidant, anti-inflammatory, anticancer, and hypoglycemic properties.[4][5] This technical guide provides a comprehensive overview of the known functions of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate.

Biological Activities and Quantitative Data

While research specifically on a wide range of this compound derivatives is still emerging, studies on a notable derivative isolated from Ficus bengalensis, identified as 5, 7, 3'-trimethylether of this compound 3-0-α-L rhamnoside, have provided valuable quantitative insights into its metabolic effects.

Hypoglycemic and Hypolipidemic Effects

A specific derivative isolated from the bark of Ficus bengalensis has demonstrated significant hypoglycemic and hypolipidemic activities in animal models.

Table 1: Metabolic Effects of a this compound Derivative from Ficus bengalensis

Biological EffectModel SystemDerivativeDosageKey FindingsReference(s)
Hypoglycemic Normal and Alloxan-induced diabetic rats5, 7, 3'-trimethylether of this compound 3-0-α-L rhamnoside250 mg/kg (oral)- Reduced fasting blood glucose by 20-24% in both normal and diabetic rats, comparable to glibenclamide (2 mg/kg).- In a glucose tolerance test, the maximum rise in blood glucose was 48% compared to 71% in the control group.
Hypolipidemic Cholesterol-fed rats5, 7, 3'-trimethylether of this compound 3-0-α-L rhamnoside100 mg/kg/day (oral)- Significantly reduced serum total cholesterol and LDL-cholesterol.- Increased HDL-cholesterol levels.- Increased fecal excretion of bile acids and neutral sterols.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of the biological activities of this compound derivatives. The following sections provide methodologies for the isolation of a key this compound derivative and for the evaluation of the primary biological functions of flavonoids.

Isolation of this compound Derivative from Ficus bengalensis

This protocol describes the extraction and isolation of 5, 7, 3'-trimethylether of this compound 3-0-α-L rhamnoside from the bark of Ficus bengalensis.

Workflow for Isolation

start Start: Ficus bengalensis Bark Powder defat Defatting with Petroleum Ether and Solvent Ether start->defat extract Soxhlet Extraction with 70% Methanol defat->extract concentrate Concentration of Extract extract->concentrate precipitate Precipitation with Ether-Chloroform concentrate->precipitate dissolve Dissolve Residue in Methanol:Chloroform precipitate->dissolve chromatography Silica Gel Column Chromatography dissolve->chromatography elute Elution with Methanol-Chloroform (1:11 v/v) chromatography->elute product Isolated Product: 5, 7, 3'-trimethylether of this compound 3-0-α-L rhamnoside elute->product

Isolation of a this compound Derivative.

Methodology:

  • Plant Material Preparation: Collect fresh bark of Ficus bengalensis, separate the middle saffron-colored part, and sun-dry. Pulverize the dried bark into a powder.

  • Defatting: Defat the bark powder by exhaustive extraction with petroleum ether (boiling point 40-60°C) followed by solvent ether for 24 hours each in a Soxhlet apparatus. Discard these extracts.

  • Extraction: Air-dry the defatted powder to remove residual solvents. Perform Soxhlet extraction with 70% methanol for 72 hours.

  • Concentration: Concentrate the methanolic extract under reduced pressure.

  • Precipitation: Add a mixture of ether and chloroform to the concentrated extract to precipitate the crude flavonoid glycosides.

  • Purification:

    • Filter and dry the precipitate.

    • Dissolve the water-insoluble residue in a methanol:chloroform (30:2.5 v/v) mixture.

    • Perform column chromatography on silica gel G (60-120 mesh).

    • Elute the column with a methanol-chloroform (1:11 v/v) mixture.

  • Isolation: Collect the fractions containing the red-colored compound, which is 5, 7, 3'-trimethylether of this compound 3-0-α-L rhamnoside.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the free radical scavenging activity of natural compounds.

DPPH Assay Workflow

prep_sample Prepare Test Sample Solutions (various concentrations) mix Mix Sample and DPPH Solution prep_sample->mix prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) prep_dpph->mix incubate Incubate in the Dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate Percentage Inhibition and IC50 measure->calculate

DPPH Radical Scavenging Assay Workflow.

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Test Samples: Prepare a series of dilutions of the this compound derivative in methanol.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or quercetin.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test sample or positive control.

    • Add a specific volume of the DPPH solution to initiate the reaction.

    • As a control, mix methanol with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The Griess assay is used to measure the production of nitric oxide (NO) by lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), a common in vitro model for inflammation.

Griess Assay Workflow

seed_cells Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound Derivative seed_cells->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Cell Culture Supernatant incubate->collect_supernatant griess_reaction Mix Supernatant with Griess Reagent collect_supernatant->griess_reaction measure Measure Absorbance (at ~540 nm) griess_reaction->measure calculate Calculate Nitrite Concentration and % Inhibition measure->calculate

Nitric Oxide Inhibition Assay Workflow.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium and seed them in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: Measure the absorbance at approximately 540 nm.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow

seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with this compound Derivative (various concentrations) seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize measure Measure Absorbance (at ~570 nm) solubilize->measure calculate Calculate Cell Viability and IC50 measure->calculate

MTT Cytotoxicity Assay Workflow.

Methodology:

  • Cell Seeding: Seed a specific cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the cells for a period of 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at approximately 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways

This compound derivatives are thought to exert their biological effects by modulating key intracellular signaling pathways. While direct studies on this compound are limited, research on the closely related delphinidin provides a strong basis for understanding these mechanisms.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Its overactivation is implicated in many cancers. Delphinidin has been shown to inhibit this pathway at multiple points.

Inhibition of the PI3K/Akt/mTOR Pathway

GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation This compound This compound Derivatives This compound->PI3K inhibits This compound->mTORC1 inhibits

This compound Derivatives and the PI3K/Akt/mTOR Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Delphinidin has been observed to modulate this pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Modulation of the MAPK Pathway

Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription JNK->Transcription p38->Transcription Response Cellular Response (Proliferation, Apoptosis) Transcription->Response This compound This compound Derivatives This compound->ERK inhibits This compound->JNK activates This compound->p38 inhibits

This compound Derivatives and the MAPK Signaling Pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, and cell survival. Its dysregulation is associated with chronic inflammatory diseases and cancer. Delphinidin has been shown to suppress the activation of NF-κB.

Inhibition of the NF-κB Pathway

cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive degradation of NFkB_active Active NF-κB NFkB_inactive->NFkB_active activation of Nucleus Nucleus Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription This compound This compound Derivatives This compound->IKK inhibits This compound->IkB prevents degradation of

This compound Derivatives and the NF-κB Signaling Pathway.

Conclusion and Future Directions

This compound derivatives represent a promising class of flavonoids with the potential for development into therapeutic agents for a variety of diseases. The available data, particularly from the derivative isolated from Ficus bengalensis, highlight their significant metabolic regulatory functions. The mechanistic insights gained from studies on the closely related compound, delphinidin, suggest that these effects are mediated through the modulation of fundamental cellular signaling pathways.

However, to fully realize the therapeutic potential of this compound derivatives, further research is essential. Specifically, there is a need for:

  • Comprehensive Screening: A broader range of this compound derivatives should be isolated or synthesized and screened for their antioxidant, anti-inflammatory, and anticancer activities to establish clear structure-activity relationships.

  • Quantitative Studies: More extensive quantitative studies are required to determine the potency (e.g., IC50 values) of various derivatives in different biological assays.

  • Detailed Mechanistic Investigations: Further research is needed to elucidate the precise molecular targets and mechanisms of action for different this compound derivatives in the context of the signaling pathways discussed.

  • In Vivo Efficacy and Safety: Promising derivatives should be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundation for researchers and drug development professionals to build upon as the exploration of this compound derivatives continues to unfold. The convergence of traditional knowledge regarding medicinal plants and modern pharmacological and biochemical techniques will be instrumental in unlocking the full therapeutic potential of these fascinating natural compounds.

References

The In Vitro Biological Activity of Leucodelphinidin: A Review of Current Evidence and the Pivotal Role of its Successor, Delphinidin

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed community of researchers, scientists, and drug development professionals, this technical guide addresses the current state of knowledge regarding the in vitro biological activity of Leucodelphinidin. A comprehensive review of existing literature reveals a notable scarcity of specific in vitro studies performed on isolated this compound. The available research predominantly focuses on its more stable, colored counterpart, Delphinidin. This document will first summarize the limited direct evidence for this compound's bioactivity before providing an in-depth analysis of Delphinidin's in vitro properties, which serves as a critical proxy for understanding the potential biological roles of its precursor.

This compound: The Elusive Precursor

This compound is a colorless flavan-3,4-diol, a class of compounds also known as leucoanthocyanidins.[1] In plant biosynthesis, it serves as a crucial intermediate. Dihydroflavonol 4-reductase (DFR) facilitates the conversion of dihydromyricetin into this compound.[1] Subsequently, this compound can be enzymatically reduced to form gallocatechin or undergo polymerization to create prodelphinidins (a type of condensed tannin).[2] Its oxidation yields the well-studied anthocyanidin, Delphinidin.[2]

While many plant extracts containing this compound are recognized for their traditional medicinal uses and antioxidant properties, the effects are often attributed to the collective action of multiple polyphenols.[3] Direct in vitro evidence for isolated this compound is sparse. The most significant finding to date involves a derivative isolated from the bark of Ficus bengalensis, which demonstrated hypoglycemic action in alloxan-diabetic rats in an in vivo study. This suggests potential bioactivity, but dedicated in vitro mechanistic studies are largely absent from the current scientific literature.

Delphinidin: A Well-Characterized Bioactive Agent

Given the data gap for this compound, we now turn to the extensive in vitro research on Delphinidin. As the direct oxidation product, its activities provide the most relevant insights into the potential functions of its precursor. Delphinidin has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties.

Anticancer Activity

Delphinidin exhibits significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms often involve the modulation of key signaling pathways that govern cell survival and proliferation.

Table 1: In Vitro Anticancer Activity of Delphinidin

Cell LineCancer TypeAssayEndpointResult (IC₅₀ or other)Citation(s)
MDA-MB-453Breast Cancer (HER-2+)Cell Viability (CCK-8)Inhibition of ViabilityIC₅₀: 41.42 µM
BT-474Breast Cancer (HER-2+)Cell Viability (CCK-8)Inhibition of ViabilityIC₅₀: 60.92 µM
MCF7Breast CancerCell Proliferation (SRB)Inhibition of ProliferationIC₅₀: 120 µM
PEO1Ovarian CancerCell ViabilityInhibition of ViabilityIC₅₀: 18.7 µM (for 3-BP)
SKOV3Ovarian CancerCell ViabilityInhibition of ViabilityIC₅₀: 40.5 µM (for 3-BP)
HL-60LeukemiaCell GrowthInhibition of GrowthTime-dependent inhibition

Note: Some studies investigate Delphinidin as a sensitizing agent for other compounds, such as 3-bromopyruvate (3-BP). The IC50 values listed may reflect the sensitivity to the primary compound, with Delphinidin enhancing this effect.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 1 x 10⁵ cells/ml and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Delphinidin (e.g., 10, 20, 40, 80 µM) or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 48 hours).

  • MTT Incubation: After treatment, the medium is removed, and MTT solution (e.g., 100 µL of 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 540-570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Antioxidant Activity

Delphinidin is a potent antioxidant, capable of scavenging a variety of free radicals. This activity is central to many of its other biological effects, including its anti-inflammatory and neuroprotective potential.

Table 2: In Vitro Antioxidant Activity of Delphinidin

AssayRadicals ScavengedResultCitation(s)
DPPH2,2-diphenyl-1-picrylhydrazylStrong, dose-dependent scavenging. IC₅₀ of 80 µM reported in one study.
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)Strong scavenging activity, often greater than DPPH.
Cellular Radical ScavengingNitric oxide (NO), superoxide anion (O₂⁻), hydroxyl radical (•OH)Strong, dose-dependent scavenging effects shown in cellular and cell-free systems.

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution has a deep violet color.

  • Reaction Mixture: A volume of the DPPH solution is mixed with various concentrations of Delphinidin in a 96-well plate or cuvettes. A control containing only DPPH and the solvent is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a loss of the violet color.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Anti-Inflammatory Activity

Delphinidin exerts anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory responses. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2).

Western blotting allows for the detection and quantification of specific proteins involved in signaling cascades.

  • Cell Lysis: Cells (e.g., HER-2-positive breast cancer cells or Ang II-treated cardiomyocytes) are treated with Delphinidin for a specified time, then harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-p65, IκBα, phospho-ERK1/2, phospho-JNK) and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software. The expression of target proteins is normalized to the loading control.

Enzyme Inhibition

Delphinidin has also been identified as a potent inhibitor of specific enzymes.

Table 3: Enzyme Inhibitory Activity of Delphinidin

EnzymeFunctionResultCitation(s)
Glyoxalase I (GLO I)Detoxification of methylglyoxalPotent inhibitor, IC₅₀: 1.9 µM

Signaling Pathways Modulated by Delphinidin

Delphinidin's anticancer and anti-inflammatory effects are mediated through its interaction with complex intracellular signaling networks. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

NF-κB Signaling Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. Delphinidin has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation and nuclear translocation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., PMA, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Complex IκBα-NF-κB (Inactive) IKK:e->Complex:w Phosphorylates IκBα in complex P_IkBa P-IκBα IkBa->Complex NFkB_p65 NF-κB (p65) NFkB_p65->Complex Nucleus Nucleus NFkB_p65->Nucleus Translocates Complex:e->NFkB_p65:w Releases Degradation Proteasomal Degradation P_IkBa->Degradation P_IkBa->Degradation Transcription Gene Transcription (COX-2, MMP-9, etc.) Nucleus->Transcription Initiates Delphinidin Delphinidin Delphinidin->IKK Inhibits

Caption: Delphinidin inhibits the canonical NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. In many cancers, pathways like the ERK pathway are constitutively active, promoting cell growth. Delphinidin has been demonstrated to inhibit the phosphorylation (and thus activation) of key kinases in these pathways, such as ERK1/2 and JNK, leading to cell cycle arrest and apoptosis.

MAPK_Pathway cluster_ERK_pathway ERK Pathway GrowthFactors Growth Factors / Stress Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Activates JNK_path JNK Pathway GrowthFactors->JNK_path Activates Ras Ras Receptor->Ras Raf c-Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis JNK_path->Apoptosis Delphinidin Delphinidin Delphinidin->Raf Inhibits Phosphorylation Delphinidin->MEK Delphinidin->ERK Delphinidin->JNK_path Activates

Caption: Delphinidin modulates MAPK signaling, inhibiting ERK and activating JNK.

Conclusion and Future Directions

While this compound is a compound of significant interest due to its position as a key precursor to bioactive flavonoids, there is a profound lack of research on its specific in vitro biological activities. The existing literature strongly suggests that its more stable, oxidized form, Delphinidin, possesses a remarkable range of anticancer, antioxidant, and anti-inflammatory properties. The data presented herein for Delphinidin—including its effects on cancer cell viability and its modulation of the critical NF-κB and MAPK signaling pathways—provide a robust framework for future investigation.

For the scientific community, this represents a clear opportunity. Future research should prioritize the stable isolation of this compound and the systematic evaluation of its in vitro activities to determine if it possesses a unique biological profile or primarily serves as a prodrug to Delphinidin and other related compounds in biological systems. Such studies will be invaluable for fully understanding the therapeutic potential of this class of flavonoids.

References

Leucodelphinidin: A Keystone Precursor in Anthocyanin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Leucodelphinidin, a colorless flavan-3,4-diol, occupies a critical juncture in the flavonoid biosynthetic pathway, serving as the immediate precursor to the delphinidin-based anthocyanins. These anthocyanins are responsible for a wide array of blue to purple hues observed in flowers, fruits, and other plant tissues. Understanding the enzymatic conversion of this compound to delphinidin is paramount for applications ranging from the development of novel therapeutics to the metabolic engineering of plant color. This technical guide provides a comprehensive overview of the biosynthesis of delphinidin from this compound, detailing the key enzymes, reaction kinetics, experimental protocols, and regulatory networks.

The Core Biosynthetic Pathway: From this compound to Delphinidin

The transformation of this compound to the colored anthocyanidin, delphinidin, is a two-step enzymatic process central to the anthocyanin biosynthesis pathway. This conversion is primarily mediated by two key enzymes: Dihydroflavonol 4-reductase (DFR) and Anthocyanidin Synthase (ANS).

1. Dihydroflavonol 4-reductase (DFR): This enzyme catalyzes the reduction of dihydromyricetin to this compound. While not directly acting on this compound to produce delphinidin, its activity is the rate-limiting step for the production of the substrate for the subsequent enzyme, ANS.

2. Anthocyanidin Synthase (ANS): Also known as Leucoanthocyanidin Dioxygenase (LDOX), ANS is a non-heme iron-dependent oxygenase that catalyzes the oxidation of this compound to the unstable 2-flaven-3,4-diol, which then spontaneously dehydrates to form the colored delphinidin flavylium cation under acidic conditions.[1][2][3] This reaction is a critical control point in the pathway, directing the metabolic flux towards anthocyanin production.[4][5]

The competition between ANS and Leucoanthocyanidin Reductase (LAR) for their common substrate, this compound, represents a significant branch point in flavonoid metabolism. While ANS leads to the formation of anthocyanins, LAR reduces this compound to afzelechin, a precursor for proanthocyanidin (condensed tannin) biosynthesis.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversion of this compound to delphinidin is governed by the kinetic properties of the involved enzymes. While specific kinetic data for every plant species is not exhaustively available, studies on key enzymes from model organisms provide valuable insights.

EnzymeSubstratePlant SpeciesKm (µM)VmaxkcatOptimal pHOptimal Temperature (°C)Reference
Dihydroflavonol 4-reductaseDihydromyricetinVitis vinifera97.4 ± 23.6--6.530
Dihydroflavonol 4-reductaseDihydromyricetinCamellia sinensis58.44--7.0-

Experimental Protocols

Heterologous Expression and Purification of Anthocyanidin Synthase (ANS)

Objective: To produce purified, active ANS for in vitro enzyme assays.

Protocol:

  • Gene Cloning: The full-length coding sequence of the target ANS gene is amplified from cDNA and cloned into a suitable expression vector (e.g., pET vector series) containing an affinity tag (e.g., 6x-His tag) for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow a starter culture of the transformed E. coli overnight in LB medium containing the appropriate antibiotic.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance protein solubility.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged ANS protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.

    • Elute the purified protein with a high concentration of imidazole.

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Anthocyanidin Synthase (ANS) Enzyme Assay

Objective: To determine the activity of purified ANS in converting this compound to delphinidin.

Protocol:

  • Substrate Preparation: this compound can be chemically synthesized or enzymatically produced from dihydromyricetin using purified DFR.

  • Reaction Mixture: Prepare the reaction mixture in a microcentrifuge tube containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 2 mM 2-oxoglutarate

    • 5 mM Sodium ascorbate

    • 50 µM FeSO4

    • 10-50 µM this compound (substrate)

    • 1-5 µg Purified ANS enzyme

    • Bring the final volume to 100 µL with sterile water.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the phases.

    • The upper ethyl acetate phase contains the delphinidin.

  • Analysis:

    • Evaporate the ethyl acetate phase to dryness under a stream of nitrogen.

    • Resuspend the residue in a suitable solvent (e.g., methanol with 0.1% HCl).

    • Analyze the product by HPLC-DAD or LC-MS/MS for the identification and quantification of delphinidin.

Extraction and Quantification of this compound and Delphinidin from Plant Tissues

Objective: To extract and quantify this compound and delphinidin from plant material.

Protocol:

  • Sample Preparation:

    • Freeze-dry the plant tissue and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., methanol:water:acetic acid, 70:29:1, v/v/v).

    • Vortex thoroughly and sonicate for 30 minutes in an ice bath.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Pool the supernatants.

  • Sample Cleanup (Optional): For complex matrices, solid-phase extraction (SPE) using a C18 cartridge can be employed to remove interfering compounds.

  • HPLC-DAD Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 5% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, gradually increase it to elute the compounds, and then return to the initial conditions for column re-equilibration. A specific gradient needs to be optimized for the particular column and compounds of interest.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode array detector (DAD) monitoring at 280 nm for this compound and ~530 nm for delphinidin.

    • Quantification: Use external standards of purified this compound and delphinidin to create calibration curves for accurate quantification.

Signaling Pathways and Regulatory Networks

The biosynthesis of anthocyanins, including the conversion of this compound to delphinidin, is tightly regulated at the transcriptional level by a conserved MYB-bHLH-WD40 (MBW) protein complex. This complex binds to the promoters of the structural genes, including DFR and ANS, to activate their transcription.

Anthocyanin_Regulation cluster_MBW MBW Complex cluster_Genes Structural Genes cluster_Pathway Biosynthetic Pathway MYB R2R3-MYB bHLH bHLH MYB->bHLH MBW_Complex MYB->MBW_Complex WD40 WD40 bHLH->WD40 bHLH->MBW_Complex WD40->MBW_Complex DFR DFR Gene ANS ANS Gene DHM Dihydromyricetin This compound This compound DHM->this compound DFR Delphinidin Delphinidin This compound->Delphinidin ANS MBW_Complex->DFR Activates MBW_Complex->ANS Activates

Caption: Regulation of delphinidin biosynthesis by the MBW complex.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the conversion of this compound to delphinidin.

Experimental_Workflow start Start: Plant Material or Recombinant Enzyme extraction Extraction of Proteins or Compounds start->extraction purification Enzyme Purification (e.g., Ni-NTA) extraction->purification For enzyme studies hplc HPLC-DAD/LC-MS Analysis extraction->hplc For metabolite analysis enzyme_assay In Vitro Enzyme Assay purification->enzyme_assay enzyme_assay->hplc data_analysis Data Analysis and Quantification hplc->data_analysis end End: Kinetic Parameters and Yield data_analysis->end

Caption: General experimental workflow for studying this compound metabolism.

Conclusion

This compound stands as a pivotal intermediate in the biosynthesis of delphinidin-based anthocyanins. A thorough understanding of the enzymatic machinery, reaction kinetics, and regulatory mechanisms governing its conversion is essential for advancements in plant metabolic engineering and the development of flavonoid-based therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biochemistry of this important natural product.

References

The Antioxidant Properties of Leucodelphinidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucodelphinidin, a colorless leucoanthocyanidin and a member of the flavonoid family, is a precursor to delphinidin, an anthocyanidin responsible for the blue and purple pigments in many plants.[1][2] While research on isolated this compound is limited, its structural relationship to the potent antioxidant delphinidin suggests significant free-radical scavenging capabilities and potential for modulating cellular antioxidant defenses.[3][4] This technical guide provides an in-depth overview of the antioxidant properties of this compound, drawing on data from its closely related compound, delphinidin, to infer its potential efficacy. The guide details common experimental protocols for assessing antioxidant activity and explores the underlying signaling pathways that are likely modulated by this compound.

Introduction to this compound

This compound is a flavan-3,3',4,4',5,5',7-heptol found in various plants, including Acacia auriculiformis and the bark of Cleistanthus collinus.[2] As an intermediate in the biosynthesis of delphinidin, it shares a similar core structure, which is indicative of its potential antioxidant activity. The antioxidant properties of flavonoids are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, a characteristic conferred by their hydroxyl groups.

Quantitative Antioxidant Activity

Table 1: In Vitro Radical Scavenging Activity of Delphinidin

AssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
DPPH3.74--
ABTS---

Note: The provided DPPH IC50 value is for delphinidin. Data for ABTS and a reference compound for this specific study were not available in the cited sources.

Table 2: Cellular Antioxidant Activity of Delphinidin

AssayMetricResult
Cellular Antioxidant Activity (CAA)-Delphinidin has shown protective effects against oxidative stress in cell-based assays.

Note: Specific quantitative CAA values for delphinidin were not available in the provided search results.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Delphinidin

CompoundFRAP Value
DelphinidinData for specific FRAP values of delphinidin were not found in the search results. However, delphinidin is known to possess ferric reducing capabilities.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction: Add a specific volume of the this compound solution to the DPPH solution. A control is prepared with the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound in a suitable solvent.

  • Reaction: Add a specific volume of the this compound solution to the ABTS•+ working solution.

  • Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Protocol:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction: Add a small volume of the this compound sample to the pre-warmed (37°C) FRAP reagent.

  • Measurement: Measure the absorbance at 593 nm after a specific incubation time (e.g., 4 minutes).

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).

Signaling Pathways and Mechanisms of Action

Flavonoids, including likely this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 ROS Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation This compound This compound This compound->Nrf2_Keap1 may induce dissociation Nrf2_Keap1->Nrf2 releases Degradation Proteasomal Degradation Nrf2_Keap1->Degradation targets for ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds with Maf Maf sMaf Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation

Caption: The Nrf2-ARE signaling pathway potentially modulated by this compound.

Experimental Workflow for Assessing Antioxidant Properties

A typical workflow for the comprehensive evaluation of the antioxidant properties of a compound like this compound involves a multi-step process, from initial in vitro screening to more complex cell-based and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies DPPH DPPH Assay CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA ABTS ABTS Assay ABTS->CAA FRAP FRAP Assay FRAP->CAA ORAC ORAC Assay ORAC->CAA Nrf2_activation Nrf2 Activation Assay (e.g., Western Blot, qPCR) CAA->Nrf2_activation Gene_expression Antioxidant Enzyme Gene Expression Nrf2_activation->Gene_expression Animal_models Animal Models of Oxidative Stress Gene_expression->Animal_models Biomarker_analysis Biomarker Analysis (e.g., MDA, SOD, GPx) Animal_models->Biomarker_analysis This compound This compound (Pure Compound) This compound->DPPH This compound->ABTS This compound->FRAP This compound->ORAC

Caption: A general experimental workflow for evaluating this compound's antioxidant properties.

Conclusion

This compound holds significant promise as a natural antioxidant. While direct quantitative data for the pure compound is currently lacking, the extensive research on its structurally similar counterpart, delphinidin, strongly suggests its potential for effective free radical scavenging and the ability to upregulate endogenous antioxidant defense mechanisms through pathways like Nrf2-ARE. Further research focusing on isolated this compound is warranted to fully elucidate its antioxidant profile and therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to undertake such investigations.

References

The Sentinel Molecule: Leucodelphinidin's Pivotal Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucodelphinidin, a colorless flavan-3,4-diol, stands as a central precursor in the biosynthesis of critical plant defense compounds, namely delphinidin-based anthocyanins and proanthocyanidins (condensed tannins).[1][2] While often viewed as a transient intermediate, emerging research highlights its intrinsic bioactivities and its integral role within the complex signaling networks that govern plant immunity. This technical guide provides a comprehensive examination of this compound's function in plant defense, detailing its biosynthesis, its direct and indirect defense mechanisms, and the intricate signaling pathways that regulate its production in response to biotic and abiotic stressors. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a vital resource for researchers in plant science, agriculture, and the development of novel therapeutic agents.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and multi-layered defense system to counteract a myriad of environmental threats, including pathogen invasion and herbivore attacks.[3] A cornerstone of this defense is the production of a vast arsenal of secondary metabolites. Among these, flavonoids and their derivatives play a crucial role. This compound, a member of the leucoanthocyanidin class of flavonoids, is a key metabolic intermediate.[2] Historically, its significance was primarily attributed to its position as a precursor to the blue and purple anthocyanin pigments and the astringent condensed tannins. However, a deeper understanding of plant biochemical pathways reveals that this compound is not merely a passive intermediate but an active participant in the plant's defense strategy. Its production is tightly regulated and induced by various stress signals, suggesting a direct role in immunity. This guide delves into the multifaceted role of this compound, exploring its synthesis, its function as a direct and indirect defense molecule, and the signaling cascades that orchestrate its accumulation.

Biosynthesis of this compound: A Key Branch in the Flavonoid Pathway

The synthesis of this compound is a well-defined branch of the general flavonoid pathway, originating from the phenylpropanoid pathway. The core enzymatic steps leading to this compound are as follows:

  • Chalcone Synthase (CHS): This enzyme catalyzes the initial step, condensing one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Naringenin chalcone is then isomerized by CHI to produce the flavanone, (2S)-naringenin.

  • Flavanone 3-Hydroxylase (F3H): F3H hydroxylates naringenin to yield dihydrokaempferol (DHK).

  • Flavonoid 3',5'-Hydroxylase (F3'5'H): This critical enzyme determines the B-ring hydroxylation pattern. F3'5'H hydroxylates DHK to produce dihydromyricetin (DHM), channeling the pathway towards delphinidin-type compounds.

  • Dihydroflavonol 4-Reductase (DFR): In the final step, DFR reduces the 4-keto group of dihydromyricetin to form this compound.[4]

The regulation of this pathway occurs primarily at the transcriptional level, with a conserved protein complex known as the MBW complex playing a central role. This complex comprises R2R3-MYB, basic Helix-Loop-Helix (bHLH), and WD40 repeat proteins that bind to the promoter regions of the biosynthetic genes, thereby activating their expression in response to developmental and environmental cues.

This compound Biosynthesis Pathway p-Coumaroyl-CoA + 3x Malonyl-CoA p-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA + 3x Malonyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol (DHK) Dihydrokaempferol (DHK) Naringenin->Dihydrokaempferol (DHK) F3H Dihydromyricetin (DHM) Dihydromyricetin (DHM) Dihydrokaempferol (DHK)->Dihydromyricetin (DHM) F3'5'H This compound This compound Dihydromyricetin (DHM)->this compound DFR

Core enzymatic steps in the biosynthesis of this compound.

Role of this compound in Plant Defense

This compound contributes to plant defense through both direct and indirect mechanisms. Its role is multifaceted, ranging from serving as a precursor to potent defense compounds to potentially possessing inherent antimicrobial and antioxidant properties.

Indirect Defense: A Precursor to Potent Phyto-protectants

The most well-established role of this compound in plant defense is as a precursor to two major classes of defense-related compounds:

  • Proanthocyanidins (Condensed Tannins): this compound is a monomeric unit for the synthesis of prodelphinidins, a type of proanthocyanidin. These polymers are synthesized via the action of Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR), or Leucoanthocyanidin Reductase (LAR). Condensed tannins are highly effective anti-herbivore compounds due to their astringency and ability to bind to and precipitate proteins in the digestive tracts of herbivores, thereby reducing nutrient absorption. They also play a role in pathogen defense by inhibiting extracellular enzymes of invading fungi and bacteria.

  • Delphinidin-based Anthocyanins: this compound is oxidized by Anthocyanidin Synthase (ANS) to form the unstable anthocyanidin, delphinidin. Delphinidin is then glycosylated by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) to form stable anthocyanins. While primarily known for their role in pigmentation, anthocyanins have been shown to possess significant antioxidant properties, protecting the plant from oxidative stress during pathogen attack. They can also act as feeding deterrents to some herbivores.

Direct Defense Mechanisms

While extensive research has focused on its downstream products, evidence suggests that this compound itself may possess direct defense properties.

  • Antimicrobial Activity: Although direct evidence for many plant pathogens is still emerging, flavonoids, in general, are known to exhibit antimicrobial activities through various mechanisms, including the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with energy metabolism. This compound, found in Terminalia plants, has shown antiplasmodial activity against Plasmodium falciparum, indicating its potential for direct antimicrobial action. Further research is needed to elucidate its efficacy against a broader range of plant pathogens.

  • Antioxidant Activity: this compound is a potent antioxidant. During pathogen infection and under abiotic stress, plants experience a surge in reactive oxygen species (ROS), leading to oxidative stress. This compound, with its multiple hydroxyl groups, can effectively scavenge these free radicals, thereby protecting cellular components from damage and contributing to overall stress tolerance.

  • Phytoalexin-like Properties: Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic and abiotic stresses. The induction of this compound biosynthesis under stress conditions aligns with the definition of a phytoalexin. While more research is required to definitively classify this compound as a phytoalexin in various plant species, its stress-inducible nature and potential antimicrobial activity are strong indicators of a phytoalexin-like role.

Signaling Pathways Regulating this compound Production

The production of this compound is tightly regulated by a complex network of signaling pathways that are activated in response to various environmental stimuli.

Biotic Stress Signaling

Pathogen attack triggers a cascade of signaling events that lead to the activation of defense responses, including the production of this compound. Key signaling molecules involved include:

  • Salicylic Acid (SA): SA is a crucial phytohormone in the establishment of local and systemic acquired resistance (SAR) against biotrophic and hemi-biotrophic pathogens. SA signaling can lead to the upregulation of genes involved in the flavonoid biosynthesis pathway, thereby promoting the production of this compound and its derivatives.

  • Jasmonic Acid (JA): JA and its derivatives are central to plant defense against necrotrophic pathogens and insect herbivores. The JA signaling pathway activates the expression of transcription factors that, in turn, induce the genes of the flavonoid pathway, leading to the accumulation of this compound and condensed tannins.

Abiotic Stress Signaling

Abiotic stressors such as drought, high salinity, and intense light also induce the accumulation of this compound. This response is mediated by signaling pathways involving:

  • Abscisic Acid (ABA): ABA is a key hormone in the response to abiotic stress. Elevated ABA levels under stress conditions can trigger the expression of flavonoid biosynthesis genes.

  • Reactive Oxygen Species (ROS): Abiotic stress leads to the overproduction of ROS, which, in addition to causing oxidative damage, act as signaling molecules. The ROS signaling cascade can activate downstream transcription factors that upregulate the this compound biosynthetic pathway as a protective measure.

Stress Signaling and this compound Production cluster_stress Stress Signals cluster_signaling Signaling Molecules cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis & Products Biotic Stress Biotic Stress SA SA Biotic Stress->SA JA JA Biotic Stress->JA Abiotic Stress Abiotic Stress ABA ABA Abiotic Stress->ABA ROS ROS Abiotic Stress->ROS MBW Complex MBW Complex SA->MBW Complex JA->MBW Complex ABA->MBW Complex ROS->MBW Complex This compound Biosynthesis This compound Biosynthesis MBW Complex->this compound Biosynthesis This compound This compound This compound Biosynthesis->this compound Condensed Tannins Condensed Tannins This compound->Condensed Tannins Anthocyanins Anthocyanins This compound->Anthocyanins

Integration of stress signals leading to this compound production.

Quantitative Data Summary

While specific quantitative data for this compound accumulation under various stress conditions are not extensively available, the following table summarizes representative data for related compounds, which can serve as a proxy for the activation of the pathway leading to this compound.

Plant SpeciesStressorMeasured CompoundFold Change/ConcentrationReference
Arabidopsis thalianaHigh Salinity (MgSO4)Anthocyanin A11Major induced anthocyanin
Arabidopsis thalianaDroughtAnthocyanin A11Major induced anthocyanin
ChickpeaSalicylic Acid (1.5 mM)Total PhenolsSignificant increase

Experimental Protocols

Extraction of this compound from Plant Tissue

This protocol provides a general method for the extraction of this compound, which can be optimized for specific plant tissues.

  • Sample Preparation: Collect fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.

  • Extraction: Suspend the powdered tissue in a solvent of 80% methanol containing 1% HCl (v/v). Use a ratio of 1:10 (w/v) of plant material to solvent.

  • Sonication/Maceration: Sonicate the mixture for 30 minutes in an ice bath or macerate with constant stirring for 24 hours at 4°C in the dark.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process with the pellet to ensure complete extraction.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to HPLC injection.

Quantification of this compound by HPLC-DAD

This protocol outlines a high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method for the quantification of this compound.

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 5% formic acid in ultrapure water (v/v).

    • Solvent B: 100% acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 30% B over 30 minutes, followed by a wash with 95% B and re-equilibration with 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: this compound is colorless and lacks a distinct chromophore in the visible range. Therefore, detection is typically performed in the UV range, around 280 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic this compound standards. Due to the commercial unavailability of a this compound standard, quantification is often performed relative to a related compound like catechin or through isolation and purification of the compound for standard curve generation.

Experimental Workflow for this compound Analysis Plant Tissue Collection Plant Tissue Collection Freezing & Lyophilization Freezing & Lyophilization Plant Tissue Collection->Freezing & Lyophilization Grinding to Powder Grinding to Powder Freezing & Lyophilization->Grinding to Powder Extraction (Acidified Methanol) Extraction (Acidified Methanol) Grinding to Powder->Extraction (Acidified Methanol) Centrifugation Centrifugation Extraction (Acidified Methanol)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solvent Evaporation Solvent Evaporation Supernatant Collection->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC-DAD Analysis HPLC-DAD Analysis Filtration->HPLC-DAD Analysis

Workflow for the extraction and analysis of this compound.

Conclusion and Future Perspectives

This compound is a pivotal molecule in the intricate defense network of plants. Its role extends beyond being a mere biosynthetic intermediate to that of a potentially active participant in plant immunity. As a precursor to condensed tannins and anthocyanins, it provides the building blocks for potent anti-herbivore and antioxidant compounds. Furthermore, its own stress-inducible accumulation and potential antimicrobial and antioxidant properties suggest a direct role in plant defense, warranting its consideration as a phytoalexin.

Future research should focus on several key areas to fully elucidate the role of this compound:

  • Direct Bioactivity: Comprehensive studies are needed to determine the direct antimicrobial and insecticidal activity of purified this compound against a wide range of relevant plant pathogens and pests.

  • Quantitative Analysis: The development of robust and sensitive analytical methods for the routine quantification of this compound in various plant tissues is crucial. This will enable a more precise understanding of its accumulation dynamics in response to specific stressors.

  • Signaling Pathway Elucidation: Further investigation into the specific transcription factors and regulatory elements that control the expression of this compound biosynthetic genes in response to different stress signals will provide a more complete picture of its regulation.

  • Drug Development: The antioxidant and potential antimicrobial properties of this compound make it an interesting candidate for the development of new therapeutic agents.

A deeper understanding of the role of this compound in plant defense will not only advance our fundamental knowledge of plant-environment interactions but also open up new avenues for the development of sustainable agricultural practices and novel pharmaceuticals.

References

Spectroscopic and Biosynthetic Insights into Leucodelphinidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and biosynthetic pathway of Leucodelphinidin, a colorless leucoanthocyanidin with significance in the fields of phytochemistry and drug discovery. This document is intended to serve as a core resource for researchers engaged in the study and application of this flavonoid.

Spectroscopic Data of this compound

Mass Spectrometry (MS)

Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is presented below.

Mass Spectrometry Data
Molecular Formula C₁₅H₁₄O₈
Molecular Weight 322.27 g/mol
Predicted GC-MS (5 TMS) splash10-014i-1000019000-06e1c92dd6bab901e43f
Predicted GC-MS (non-derivatized) splash10-000i-0931000000-246efdb8bd053f3bed33
Predicted LC-MS/MS (10V, Positive) splash10-00di-0209000000-67a36854da3cd48e1a1d
Predicted LC-MS/MS (20V, Positive) splash10-0abi-0912000000-82ea3703abc74646fea1
Predicted LC-MS/MS (40V, Positive) splash10-0k9i-1900000000-adef4ec8c1bd878b886a
Predicted LC-MS/MS (10V, Negative) splash10-00di-0309000000-2f116d9edb31b6e02ef3

Note: The predicted spectral data is sourced from the FooDB database.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, are crucial for its structural elucidation. At present, specific, experimentally-derived high-resolution NMR data for this compound is not available in the public domain resources accessed. A comprehensive study detailing the isolation and complete spectroscopic characterization of a new flavan-3,4-diol from Acacia auriculiformis, believed to be this compound, was published by Drewes and Roux in 1966 in the Biochemical Journal. However, the detailed NMR data from this publication could not be retrieved for this guide.

For reference and future data population, the following tables are provided as a standardized format for presenting ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ, ppm)
Data not available

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and spectroscopic analysis of this compound, based on standard methodologies for flavonoid research.

Isolation of this compound

This compound can be isolated from various plant sources, with Acacia auriculiformis being a notable example. A general protocol for its extraction and isolation is as follows:

G cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Heartwood of Acacia auriculiformis) grinding Grinding to a fine powder plant_material->grinding extraction Soxhlet extraction with petroleum ether and chloroform grinding->extraction aqueous_extraction Aqueous extraction of the marc extraction->aqueous_extraction filtration Filtration of aqueous extract aqueous_extraction->filtration concentration Concentration under reduced pressure filtration->concentration chromatography Column Chromatography (e.g., on cellulose or Sephadex) concentration->chromatography fractions Fraction collection and analysis (e.g., by TLC) chromatography->fractions crystallization Crystallization of pure this compound fractions->crystallization

Caption: General workflow for the isolation of this compound.

NMR Spectroscopic Analysis

For the structural elucidation of isolated this compound, the following NMR experiments are typically performed:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum to identify the number of unique carbon atoms and their chemical shifts.

  • 2D NMR Spectroscopy: Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton attachments, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range carbon-proton correlations, which is crucial for assigning the complete structure.

Mass Spectrometric Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

  • Sample Introduction: The purified sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for flavonoids, and can be run in both positive and negative ion modes.

  • Mass Analysis: A high-resolution mass analyzer (e.g., Q-TOF, Orbitrap) is used to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. This data helps in identifying the different structural motifs within the molecule.

Biosynthesis of this compound

This compound is an important intermediate in the biosynthesis of delphinidin-type anthocyanins. The key enzymatic step in its formation is the reduction of dihydromyricetin.

G Dihydromyricetin Dihydromyricetin DFR Dihydroflavonol 4-reductase (DFR) Dihydromyricetin->DFR NADPH -> NADP+ This compound This compound DFR->this compound

Caption: Biosynthesis of this compound from Dihydromyricetin.[1]

This reaction is catalyzed by the enzyme Dihydroflavonol 4-reductase (DFR).[1]

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet extensively documented, the broader class of flavan-3-ols, to which this compound belongs, is known to interact with various cellular signaling pathways. These interactions are often linked to their antioxidant and anti-inflammatory properties. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

This guide serves as a foundational resource on the spectroscopic and biosynthetic aspects of this compound. The lack of publicly available, detailed experimental NMR data highlights an area for future research to fully characterize this important natural product.

References

Methodological & Application

HPLC method for Leucodelphinidin quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) method for the precise quantification of leucodelphinidin is crucial for researchers in phytochemistry, natural product chemistry, and drug development. This compound, a colorless leucoanthocyanidin, is a key intermediate in the biosynthesis of delphinidin-based anthocyanins and prodelphinidins, which are flavonoids known for their significant antioxidant properties and potential health benefits.[1][2] The accurate measurement of this compound in plant extracts and other matrices allows for a deeper understanding of flavonoid metabolism and the quality control of botanical products.

This document provides a comprehensive application note and a detailed protocol for a proposed HPLC method for the quantification of this compound. Due to the limited availability of specific validated methods for this compound, this protocol has been developed by adapting established methods for structurally related compounds, such as proanthocyanidins and anthocyanidins.[3][4][5]

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV-Vis detector for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase using a gradient elution with an acidified aqueous mobile phase and an organic modifier (acetonitrile). The acidic conditions of the mobile phase are critical for the stability of flavonoid compounds.

This compound is a colorless compound and does not absorb light in the visible range (around 520 nm) where its colored derivatives, delphinidin-based anthocyanins, are typically detected. Therefore, detection is performed at a lower wavelength, such as 280 nm, which is a common wavelength for the analysis of flavonoids that lack an extended chromophore. Quantification is achieved by constructing a calibration curve using an external standard of this compound. If a commercial standard is unavailable, it may need to be isolated and purified from a known plant source.

Materials and Reagents

  • Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

  • Acids: Formic acid (reagent grade, ~98-100%).

  • Reference Standard: this compound (purity ≥95%). If not commercially available, a well-characterized isolated compound should be used.

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

    • Volumetric flasks and pipettes.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acidified methanol (methanol with 0.1% v/v formic acid) in a volumetric flask. Sonicate briefly to ensure complete dissolution. Store this solution at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B). A suggested concentration range for the calibration curve is 5, 10, 25, 50, 100, and 200 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Weigh approximately 1 gram of homogenized and dried plant material. Add 10 mL of acidified methanol (methanol containing 1% HCl or 1% formic acid v/v).

  • Sonication/Maceration: Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath. Alternatively, macerate for 24 hours at 4°C in the dark.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. To ensure complete extraction, the process can be repeated on the remaining plant residue, and the supernatants can be combined.

  • Filtration: Filter the final supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.

HPLC Operating Conditions

The following table summarizes the proposed HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
HPLC System Agilent 1100/1200 series or equivalent
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 2% Acetic Acid in Water or 5% Formic Acid in Water.
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-20 min: 5-25% B; 20-30 min: 25-50% B; 30-35 min: 50-5% B; 35-40 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm
Injection Volume 20 µL
Calibration and Quantification
  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot a calibration curve of the peak area versus the concentration of this compound.

  • Linearity: Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) of ≥ 0.999 is desirable.

  • Quantification: Inject the prepared sample solutions. Identify the this compound peak based on the retention time of the standard. Use the peak area from the sample chromatogram and the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Data Presentation

The quantitative data for this compound should be presented in a clear and structured table. Below is a comparative summary of HPLC conditions used for related flavonoids, which formed the basis for the proposed method.

Analyte(s)ColumnMobile PhaseDetectionReference
Proposed: this compound C18 (250 x 4.6 mm, 5 µm)A: 2% Acetic Acid in WaterB: Acetonitrile (Gradient)280 nm(Adapted)
Proanthocyanidin A2HILIC (Luna 5u)A: 2% Acetic AcidB: Acetonitrile (Step Gradient)280 nm
Procyanidins (Oligomers)Normal-Phase (LC-Si)Acetone/Water/Acetic Acid Gradient280 nm
Delphinidin and other AnthocyaninsC18 (250 x 4.6 mm, 5 µm)A: 10% Formic Acid in WaterB: Acetonitrile (Gradient)520 nm
Delphinidin 3-GlucosideC18A: 5% Formic Acid in WaterB: Acetonitrile (Gradient)530 nm

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant Plant Material extract Extraction with Acidified Methanol plant->extract centrifuge Centrifugation extract->centrifuge filter_sample Filtration (0.45 µm) centrifuge->filter_sample hplc HPLC System (C18 Column, Gradient Elution) filter_sample->hplc standard This compound Reference Standard stock Stock Solution (1000 µg/mL) standard->stock working Working Standards (5-200 µg/mL) stock->working working->hplc detector UV-Vis Detector (280 nm) hplc->detector chromatogram Chromatogram detector->chromatogram calibration Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration Standards quantification Quantification Result (µg/mL) chromatogram->quantification Samples calibration->quantification

Caption: Workflow for this compound Quantification.

Biosynthetic Pathway of this compound

G cluster_products Subsequent Products DHM Dihydromyricetin DFR Dihydroflavonol 4-Reductase (DFR) DHM->DFR NADPH Leuco This compound DFR->Leuco ANS Anthocyanidin Synthase (ANS) Leuco->ANS Polymerization Polymerization Leuco->Polymerization Delphinidin Delphinidin (Colored Anthocyanidin) ANS->Delphinidin Prodelphinidins Prodelphinidins (Condensed Tannins) Polymerization->Prodelphinidins

Caption: this compound Biosynthesis Pathway.

References

Application Note: LC-MS/MS Analysis of Leucodelphinidin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin, a colorless leucoanthocyanidin, is a key intermediate in the biosynthesis of delphinidin-based anthocyanins and proanthocyanidins in many plant species.[1] As a flavonoid, it possesses potential antioxidant properties and may contribute to the health benefits associated with the consumption of fruits and vegetables.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its bioavailability and potential therapeutic effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective platform for the quantitative analysis of this compound and its metabolites in various biological matrices.[3][4] This application note provides detailed protocols for sample preparation and LC-MS/MS analysis, along with insights into its metabolic pathways.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound and its putative metabolites in rat plasma following oral administration. This data is representative of typical results obtained from LC-MS/MS analysis and serves as a template for data presentation.

Table 1: LC-MS/MS Parameters for this compound and its Putative Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound323.08287.0615
Gallocatechin307.08139.0420
Epigallocatechin307.08139.0420
This compound-glucuronide499.12323.0818
Methyl-Leucodelphinidin337.10301.0815

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma (Hypothetical Data)

AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
This compound85.30.5150.7
Gallocatechin42.11.098.5
Epigallocatechin35.81.085.2
This compound-glucuronide15.62.045.3
Methyl-Leucodelphinidin10.21.530.1

Experimental Protocols

Sample Preparation from Rat Plasma

This protocol outlines the steps for extracting this compound and its metabolites from plasma samples for LC-MS/MS analysis.[5]

Materials:

  • Rat plasma

  • Acetonitrile (ACN) with 1% formic acid (cold)

  • Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 Methanol:Water with 0.1% formic acid)

Procedure:

  • Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of cold acetonitrile with 1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes.

  • Transfer the supernatant to an LC-MS vial for analysis.

Sample Preparation from Plant Tissue (e.g., Grape Skin)

This protocol describes the extraction of this compound from plant material.

Materials:

  • Plant tissue (e.g., grape skin), freeze-dried and powdered

  • Extraction solvent (e.g., 80% methanol in water with 1% formic acid)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 100 mg of powdered plant tissue into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of the extraction solvent.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Nebulizer Gas Flow: 3 L/min

    • Drying Gas Flow: 10 L/min

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample extraction Extraction / Protein Precipitation plasma->extraction plant Plant Tissue plant->extraction cleanup Centrifugation & Supernatant Collection extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration lc_separation LC Separation concentration->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Proposed Metabolic Pathway of this compound

This compound can undergo several biotransformation reactions in biological systems. Based on the metabolism of similar flavonoids, the primary metabolic pathways likely involve reduction and conjugation reactions.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Gallocatechin Gallocatechin This compound->Gallocatechin Reduction Epigallocatechin Epigallocatechin This compound->Epigallocatechin Reduction Glucuronide This compound- Glucuronide This compound->Glucuronide Glucuronidation (UGT) Methylated Methyl-Leucodelphinidin This compound->Methylated Methylation (COMT)

Caption: Proposed metabolic pathway of this compound.

Putative Signaling Pathway Interactions

Delphinidin, a closely related anthocyanidin, has been shown to modulate key cellular signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways. It is plausible that this compound or its metabolites could exert similar effects.

signaling_pathway cluster_pathways Cellular Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound Metabolites This compound->RTK Inhibition

Caption: Putative signaling pathway interactions.

References

Application Notes and Protocols for the Synthesis of Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of leucodelphinidin for research purposes. This compound, a colorless leucoanthocyanidin, is a flavonoid with significant potential in pharmacological research due to its antioxidant and potential cell signaling modulatory properties.

Application Notes

This compound and its derivatives are of considerable interest in drug discovery and development. As a flavonoid, it possesses inherent antioxidant properties, which are crucial in combating oxidative stress implicated in numerous chronic diseases.[1] Furthermore, the structural similarity of this compound to other bioactive flavonoids, such as delphinidin, suggests its potential to modulate key cellular signaling pathways involved in cancer progression.

Modulation of PI3K/Akt/mTOR and MAPK Signaling Pathways

Research on the closely related anthocyanidin, delphinidin, has extensively demonstrated its inhibitory effects on the PI3K/Akt/mTOR and MAPK signaling pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many cancers. Delphinidin has been shown to suppress the proliferation of various cancer cell lines by inactivating key proteins in these cascades. Given the structural similarities, it is hypothesized that this compound may exert similar effects, making it a valuable tool for cancer research.

Experimental Protocols

Protocol 1: Synthesis of this compound from (+)-Dihydromyricetin

This protocol describes the chemical synthesis of this compound by the reduction of (+)-dihydromyricetin using sodium borohydride. This method is adapted from the synthesis of structurally similar flavan-3,4-diols.

Materials and Reagents:

  • (+)-Dihydromyricetin

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), analytical grade

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate, analytical grade

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution of Starting Material: Dissolve (+)-dihydromyricetin (1.0 g, 1 eq.) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction Reaction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (0.5 g, 4 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 7:3 v/v).

  • Quenching the Reaction: After completion of the reaction (as indicated by TLC), slowly add 1 M HCl (20 mL) to neutralize the excess sodium borohydride and adjust the pH to ~2-3.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₈[2]
Molecular Weight322.27 g/mol [2]
AppearanceColorless or pale yellow solid[3]
SolubilitySlightly soluble in water[3]

Table 2: Expected Spectroscopic Data for this compound Characterization

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons on the A and B rings, and protons on the C ring. Specific chemical shifts and coupling constants will confirm the stereochemistry.
¹³C NMR Resonances for all 15 carbon atoms, including characteristic shifts for the flavan backbone and hydroxyl-substituted aromatic carbons.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ at m/z 323.07. Expected fragmentation patterns would involve losses of water molecules and retro-Diels-Alder fragmentation of the C-ring.

Visualizations

Synthesis Workflow

Synthesis_Workflow Dihydromyricetin Dihydromyricetin Reduction Reduction (NaBH4, MeOH, 0°C) Dihydromyricetin->Reduction Quenching Quenching (1M HCl) Reduction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by this compound.

Signaling Pathway: MAPK Inhibition

MAPK_Pathway cluster_membrane_mapk Cell Membrane GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates Leucodelphinidin_MAPK This compound Leucodelphinidin_MAPK->Raf Inhibition

Caption: MAPK pathway inhibition by this compound.

References

Application Notes and Protocols: Leucodelphinidin and Its Quantification in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leucodelphinidin - A Fleeting but Significant Flavonoid

This compound is a colorless leucoanthocyanidin, a type of flavonoid found in a variety of plants, including horse chestnut, carob, and Indian gooseberry.[1] As a flavan-3,4-diol, it holds a crucial position in plant biochemistry as a direct precursor to delphinidin, an anthocyanidin responsible for blue and purple pigmentation, and as a building block for proanthocyanidins (condensed tannins).[2]

From a therapeutic standpoint, the broader class of proanthocyanidins, for which this compound is a monomeric unit, is associated with significant health benefits, including potent antioxidant, anti-inflammatory, and anti-cancer activities.[2][3] These biological effects are of high interest to drug development professionals exploring natural compounds for novel therapeutic agents.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₈[4]
Molar Mass322.27 g/mol
IUPAC Name(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
SynonymsLeucoanthocyanidin, 3,3',4,4',5,5',7-Flavanheptol
SolubilitySlightly soluble in water; soluble in aqueous acetone and methanol.

The Challenge: Using this compound as a Chromatographic Standard

Directly using this compound as a certified reference material for quantitative chromatography presents a significant challenge due to its inherent chemical instability. Leucoanthocyanidins are prone to degradation and polymerization, especially when exposed to heat, light, or acidic conditions, which are often employed in chromatographic methods. This instability can lead to inaccurate quantification and a lack of reliable, commercially available standards.

Proposed Solution:

Given the analytical challenges, a robust and scientifically sound approach is to use a more stable, closely related, and commercially available compound as the reference standard. Delphinidin chloride , the stable, oxidized form of this compound, is the recommended standard for this purpose. Quantification can be approached in two ways:

  • Conversion and Quantification: Convert this compound in the sample to delphinidin through a controlled acid-catalyzed oxidation reaction and then quantify the resulting delphinidin against a delphinidin chloride standard curve.

  • Representative Quantification: Use delphinidin chloride as a representative standard to quantify the native this compound, with the understanding that the results will be expressed as "delphinidin equivalents."

This document provides detailed protocols for the quantification of delphinidin using HPLC-DAD, UPLC-MS/MS, and HPTLC, which can be adapted for the analysis of this compound-containing samples.

Applications in Drug Development: Targeting Key Signaling Pathways

The therapeutic potential of compounds derived from this compound, such as delphinidin, stems from their ability to modulate critical cellular signaling pathways involved in cancer and inflammation. This makes their accurate quantification essential for mechanism-of-action studies and drug development.

Delphinidin has been shown to induce apoptosis (programmed cell death) and inhibit proliferation in cancer cells by targeting the NF-κB and MAPK signaling pathways . It can also attenuate oxidative stress-induced cardiac hypertrophy via the AMPK/NOX/MAPK pathway . These pathways are central to cellular survival, inflammation, and stress responses, making them prime targets for therapeutic intervention.

This compound-Related Signaling Pathways cluster_0 Apoptosis & Anti-Cancer cluster_1 Antioxidant & Cardioprotective This compound This compound Derivatives (e.g., Delphinidin) MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Inhibits/Activates NFkB NF-κB Pathway This compound->NFkB Inhibits CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Inhibits Leuco_deriv2 This compound Derivatives (e.g., Delphinidin) AMPK AMPK Activation Leuco_deriv2->AMPK NOX NADPH Oxidase (NOX) Inhibition AMPK->NOX ROS Reduced ROS NOX->ROS Cardiac Reduced Cardiac Hypertrophy ROS->Cardiac

Signaling pathways modulated by this compound derivatives.

Experimental Protocols for Quantification Using Delphinidin Chloride Standard

The following are detailed protocols for various chromatographic techniques using delphinidin chloride as the reference standard.

Standard Solution and Calibration Curve Preparation

This protocol is fundamental for all subsequent chromatographic methods.

Workflow for Standard Curve Preparation Start Weigh Delphinidin Chloride Reference Standard Stock Dissolve in Acidified Methanol to create Stock Solution (e.g., 1 mg/mL) Start->Stock SerialDilute Perform Serial Dilutions with mobile phase to create working standards Stock->SerialDilute Inject Inject Standards into Chromatography System SerialDilute->Inject Plot Plot Peak Area vs. Concentration Inject->Plot Curve Generate Linear Calibration Curve (y = mx + c) Plot->Curve

Workflow for preparing a standard calibration curve.

Protocol:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of delphinidin chloride standard. Dissolve it in 10 mL of acidified methanol (0.1% HCl in methanol) in a volumetric flask. This solution should be stored in an amber vial at -20°C.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the stock solution with the initial mobile phase of the intended chromatographic method.

  • Calibration Curve: Inject each standard in triplicate. Construct a calibration curve by plotting the average peak area against the concentration of the standard. Determine the linearity by calculating the coefficient of determination (r²), which should be ≥ 0.999.

Sample Preparation and Extraction

Protocol for Plant Material:

  • Homogenization: Freeze-dry and grind the plant material to a fine powder.

  • Extraction: Extract a known weight of the powdered sample (e.g., 1 g) with an acidified solvent (e.g., 10 mL of 70% acetone or methanol with 0.1% HCl) using sonication for 15-20 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Collect the supernatant. Repeat the extraction on the pellet twice more to ensure complete extraction.

  • Evaporation: Combine the supernatants and evaporate the organic solvent using a rotary evaporator at <35°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase and filter through a 0.22 µm syringe filter before injection.

HPLC-DAD Method

Instrumentation and Conditions:

ParameterSetting
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 5% Formic Acid in Water
Mobile Phase B 100% Methanol or Acetonitrile
Gradient 0-25 min, 10-30% B; 25-30 min, 30-50% B; 30-35 min, 50-10% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detection Diode Array Detector (DAD) at 520 nm

Method Validation Data (for Delphinidin-3-O-glucoside, a representative compound)

ParameterResultReference
Linear Range 0.20 - 2.0 mg/kg
Correlation (r²) > 0.999
LOD 0.06 mg/kg
LOQ 0.20 mg/kg
Precision (RSD%) < 8.5%
Accuracy (Recovery) 89.9 - 123%
UPLC-MS/MS Method

This method offers higher sensitivity and selectivity, which is ideal for complex matrices or low-concentration samples.

UPLC-MS/MS Experimental Workflow SamplePrep Sample Extraction & Standard Preparation UPLC UPLC Separation (C18 Column, Gradient Elution) SamplePrep->UPLC Ionization Electrospray Ionization (ESI+) Source UPLC->Ionization MS1 Quadrupole 1 (Q1) Precursor Ion Selection Ionization->MS1 MS2 Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->MS2 MS3 Quadrupole 3 (Q3) Product Ion Selection MS2->MS3 Detector Detector MS3->Detector Data Data Acquisition & Quantification (MRM Mode) Detector->Data

Workflow for UPLC-MS/MS analysis.

Instrumentation and Conditions:

ParameterSetting
Column UPLC C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min, 5-40% B; 5-6 min, 40-95% B; 6-7 min, 95-5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Method Validation Data (for Anthocyanidins)

ParameterResultReference
Linear Range 0.20 - 200 ng/mL
Correlation (r²) > 0.998
LOD 0.10 ng/mL
LOQ 0.35 ng/mL (calculated)
Precision (RSD%) < 15%
Accuracy (Recovery) 98 - 100%
HPTLC-Densitometry Method

A cost-effective method for screening and quantification.

Instrumentation and Conditions:

ParameterSetting
Stationary Phase HPTLC silica gel 60 F₂₅₄ plates
Application Band application, 8 mm width
Mobile Phase Ethyl acetate: Toluene: Water: Formic acid (12:3:0.8:1.2, v/v/v/v)
Development Automated Developing Chamber, 70 mm migration distance
Detection Densitometric scanning at 555 nm (absorbance mode)

Method Validation Data (for Delphinidin)

ParameterResultReference
Linear Range 70 - 280 ng/band
Correlation (r²) 0.99978
LOD Not reported, but method is sensitive
LOQ Not reported, but method is sensitive
Precision (RSD%) ≤ 1.56%
Accuracy (Recovery) Not reported

Stability and Storage

  • Standard Solutions: Delphinidin chloride standard solutions should be prepared fresh. For short-term storage (up to one week), they should be kept in amber vials at 4°C. For long-term storage, aliquots should be stored at -20°C or -80°C.

  • Sample Extracts: Due to the instability of this compound, sample extracts should be analyzed as quickly as possible after preparation. If storage is necessary, it should be under inert gas (e.g., nitrogen or argon) at -80°C. The addition of an antioxidant like ascorbic acid to the extraction solvent can help minimize degradation.

Conclusion

While this compound itself is not a practical chromatographic standard due to its instability, its quantification is crucial for understanding its role in plant biochemistry and its potential in drug development. By using the stable, commercially available delphinidin chloride as a reference standard, researchers can employ validated HPLC, UPLC, and TLC methods to reliably quantify these important flavonoids. The protocols and data presented here provide a comprehensive framework for scientists to accurately measure these compounds and advance their research in natural product chemistry and pharmacology.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin is a colorless leucoanthocyanidin, a type of flavonoid found in various plants. As a precursor to delphinidin and other anthocyanins, it is presumed to possess significant antioxidant properties.[1] These properties are attributed to its chemical structure, which allows for the donation of hydrogen atoms or electrons to neutralize free radicals. In vitro antioxidant activity assays are essential first steps in characterizing the potential of this compound as a therapeutic agent against oxidative stress-related pathologies.

Data Presentation

A comprehensive evaluation of this compound's antioxidant capacity would involve determining key quantitative parameters across various assays. Below is a template for summarizing such experimental data. Researchers can use this structure to present their findings for this compound and compare them against standard antioxidants.

Table 1: Quantitative Antioxidant Activity of this compound (Template)

AssayParameterThis compoundStandard Antioxidant (e.g., Trolox, Ascorbic Acid)
DPPH Radical Scavenging Assay IC₅₀ (µg/mL or µM)Data to be determinedInsert value
ABTS Radical Scavenging Assay IC₅₀ (µg/mL or µM)Data to be determinedInsert value
FRAP Assay FRAP Value (µM Fe(II)/mg)Data to be determinedInsert value
ORAC Assay ORAC Value (µmol TE/g)Data to be determinedInsert value

IC₅₀: The concentration of the sample required to scavenge 50% of the free radicals. FRAP: Ferric Reducing Antioxidant Power. ORAC: Oxygen Radical Absorbance Capacity. TE: Trolox Equivalents.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for use with this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Standard Preparation: Prepare a stock solution of the standard antioxidant (e.g., Ascorbic acid) and create a series of dilutions in the same manner as the sample.

  • Assay:

    • To a 96-well plate, add 50 µL of the various concentrations of the this compound sample or standard antioxidant to different wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 50 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound sample

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•⁺ stock solution.

  • Working Solution Preparation: Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a series of dilutions of the this compound sample and the standard antioxidant (Trolox) in the appropriate solvent.

  • Assay:

    • Add 20 µL of the various concentrations of the this compound sample or standard to different wells of a 96-well plate.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC₅₀ Determination: Determine the IC₅₀ value from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound sample

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare dilutions of the this compound sample and a series of ferrous sulfate or Trolox standards.

  • Assay:

    • Add 20 µL of the sample or standard to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using the absorbance values of the standards. Determine the FRAP value of the this compound sample from the standard curve and express it as µM Fe(II) equivalents per mg of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay in fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound sample

  • Fluorescein sodium salt (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Phosphate buffer (75 mM, pH 7.4)

  • Standard (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with an incubator

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each run.

    • Prepare a series of Trolox standards in phosphate buffer.

  • Sample Preparation: Prepare dilutions of the this compound sample in phosphate buffer.

  • Assay:

    • To the wells of a black 96-well plate, add 25 µL of the sample, standard, or phosphate buffer (for the blank).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 15-30 minutes in the plate reader.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using the plate reader's injector.

    • Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of the this compound sample from the standard curve and express it as µmol of Trolox equivalents (TE) per gram of the sample.

Signaling Pathways and Experimental Workflows

While direct evidence for this compound's effect on specific signaling pathways is limited, the closely related anthocyanidin, delphinidin, has been shown to exert its antioxidant and protective effects through various cellular signaling cascades. It is plausible that this compound may influence similar pathways.

Potential Signaling Pathways Modulated by this compound/Delphinidin

1. Nrf2 Signaling Pathway: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses. Delphinidin has been shown to activate Nrf2, leading to the expression of antioxidant enzymes.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription AMPK_NOX_MAPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates MAPK MAPK Signaling (p38, JNK, ERK) This compound->MAPK Inhibits NOX NADPH Oxidase (NOX) AMPK->NOX Inhibits ROS ROS Production NOX->ROS Generates ROS->MAPK Activates Cellular_Protection Cellular Protection & Reduced Hypertrophy MAPK->Cellular_Protection Leads to (when inhibited) Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep This compound Stock Solution & Dilutions Reaction Reaction Incubation (Sample/Standard + Reagent) Sample_Prep->Reaction Standard_Prep Standard Antioxidant Stock Solution & Dilutions Standard_Prep->Reaction Reagent_Prep Assay-Specific Reagent Preparation (DPPH, ABTS, FRAP, ORAC) Reagent_Prep->Reaction Measurement Spectrophotometric or Fluorometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition or Absorbance Measurement->Calculation IC50_FRAP_ORAC Determination of IC50, FRAP, or ORAC values Calculation->IC50_FRAP_ORAC

References

Application Notes and Protocols for Cell Culture Studies with Leucodelphinidin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Leucodelphinidin and Delphinidin: this compound is a precursor in the biosynthesis of delphinidin, a widely studied anthocyanidin. Due to the limited availability of direct cell culture studies on this compound, this document provides detailed application notes and protocols based on the extensive research conducted on its closely related and biologically active derivative, Delphinidin. These protocols can serve as a foundational guide for investigating the cellular effects of this compound.

I. Application Notes

This compound and its derivatives, particularly Delphinidin, have garnered significant interest in biomedical research due to their potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] In vitro studies have demonstrated that Delphinidin can modulate key cellular processes, including cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.[4] These effects are often attributed to its ability to interfere with critical signaling pathways.[5]

Key Applications in Cell Culture Studies:

  • Anticancer Research: Investigating the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and cell cycle arrest. Delphinidin has shown efficacy against breast, ovarian, lung, and prostate cancer cell lines.

  • Anti-inflammatory Studies: Evaluating the suppression of pro-inflammatory markers and signaling pathways in cell-based models of inflammation.

  • Antioxidant Activity: Determining the capacity to neutralize free radicals and protect cells from oxidative stress.

Mechanism of Action:

Delphinidin exerts its biological effects by modulating several key signaling pathways, including:

  • NF-κB Signaling Pathway: Inhibition of this pathway leads to a reduction in the expression of proteins involved in cell survival and inflammation.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: Delphinidin can suppress the ERK/p38 MAPK pathway, which is crucial for cell proliferation and survival.

  • PI3K/Akt Signaling Pathway: Downregulation of this pathway by Delphinidin contributes to the induction of apoptosis and inhibition of cell proliferation in cancer cells.

II. Quantitative Data Summary

The following tables summarize the quantitative data from various cell culture studies investigating the effects of Delphinidin.

Table 1: Inhibition of Cancer Cell Viability by Delphinidin

Cell LineCancer TypeAssayIC50 / Effective ConcentrationIncubation TimeReference
MDA-MB-453HER-2 Positive Breast CancerCCK-8~40 µM48 h
BT-474HER-2 Positive Breast CancerCCK-8~100 µM48 h
SKBR3HER2-Overexpressing Breast CancerMTS Assay~50 µg/mL6 days
MDA-MB-468Triple Negative Breast CancerMTS Assay>50 µg/mL6 days
SKOV3Ovarian CancerNot SpecifiedDose-dependent inhibitionNot Specified

Table 2: Effects of Delphinidin on Cell Cycle Distribution

Cell LineConcentrationEffect on Cell Cycle PhasesIncubation TimeReference
MDA-MB-45320, 40, 80 µMG2/M phase arrest48 h
BT-47420, 40, 80 µMG2/M phase arrest48 h

III. Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound/Delphinidin on cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound/Delphinidin stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound/Delphinidin in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound/Delphinidin on the cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • This compound/Delphinidin stock solution

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with different concentrations of this compound/Delphinidin for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation following treatment with this compound/Delphinidin.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-NF-κB, p-ERK, p-Akt, Cyclin B1, Caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treating cells with this compound/Delphinidin for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Analysis cluster_results Endpoint Measurement start Cell Culture seed Seed Cells start->seed treat Treat with This compound seed->treat viability Cell Viability Assay (MTT) treat->viability cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle western Western Blot treat->western viability_res Cell Proliferation (IC50) viability->viability_res cycle_res Cell Cycle Arrest (G2/M) cycle->cycle_res western_res Protein Expression Changes western->western_res

Caption: General experimental workflow for studying this compound.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes This compound This compound (Delphinidin) PI3K PI3K This compound->PI3K inhibits ERK ERK This compound->ERK inhibits p38 p38 This compound->p38 inhibits IKK IKKα/β This compound->IKK inhibits Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits ERK->Proliferation promotes CellCycle Cell Cycle Arrest p38->CellCycle regulates IkBa IκBα IKK->IkBa inhibits NFkB NF-κB (p65) IkBa->NFkB inhibits NFkB->Proliferation promotes NFkB->Apoptosis inhibits

Caption: Signaling pathways modulated by Delphinidin.

References

Application Notes and Protocols: Leucodelphinidin for the Study of Flavonoid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin is a colorless leucoanthocyanidin, a type of flavonoid that serves as a crucial intermediate in the biosynthesis of economically and biologically important plant secondary metabolites.[1][2] As a central precursor, it stands at a metabolic crossroads, leading to the formation of both anthocyanins, which are responsible for a wide range of colors in flowers and fruits, and proanthocyanidins (also known as condensed tannins), which play roles in plant defense and contribute to the sensory properties of foods and beverages like wine and tea.[3][4] Understanding the synthesis and conversion of this compound is fundamental to studies in metabolic engineering, plant biochemistry, and the development of natural products. These application notes provide a detailed overview of the biosynthetic pathways involving this compound, relevant quantitative data, and comprehensive protocols for its study.

The Flavonoid Biosynthetic Pathway to this compound

The formation of this compound is a multi-step enzymatic process that is a branch of the general flavonoid pathway. The synthesis begins with the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA.[5] The pathway proceeds through several key intermediates, with dihydroflavonols representing a critical branch point. At this juncture, dihydroflavonol 4-reductase (DFR) catalyzes the reduction of dihydromyricetin (DHM) to produce this compound.

The key enzymatic steps are:

  • Chalcone Synthase (CHS): Catalyzes the initial condensation reaction to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Converts naringenin chalcone to the flavanone (2S)-naringenin.

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (DHK).

  • Flavonoid 3',5'-Hydroxylase (F3'5'H): This critical enzyme hydroxylates DHK at the 3' and 5' positions of the B-ring to create dihydromyricetin (DHM), channeling the pathway toward delphinidin-type compounds.

  • Dihydroflavonol 4-Reductase (DFR): A NADPH-dependent reductase that converts the dihydroflavonol DHM into this compound (a flavan-3,4-diol).

This compound Biosynthesis Pathway pCoumaroylCoA p-Coumaroyl-CoA + 3x Malonyl-CoA NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H DHM Dihydromyricetin (DHM) DHK->DHM F3'5'H This compound This compound DHM->this compound DFR

Diagram of the core biosynthetic pathway leading to this compound.

Metabolic Fate of this compound

This compound is a branch-point intermediate that can be directed into two major downstream pathways, leading to the synthesis of anthocyanidins or flavan-3-ols, the building blocks of proanthocyanidins.

  • Anthocyanin Pathway: Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes this compound to form the colored anthocyanidin, delphinidin. Delphinidin is then typically stabilized through glycosylation by enzymes like UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) to form delphinidin 3-O-glucoside, a stable anthocyanin pigment.

  • Proanthocyanidin (Condensed Tannin) Pathway: Leucoanthocyanidin reductase (LAR) converts this compound into the 2,3-trans-flavan-3-ol, (+)-gallocatechin. Concurrently, the anthocyanidin delphinidin can be converted by anthocyanidin reductase (ANR) to the 2,3-cis-flavan-3-ol, (-)-epigallocatechin. These flavan-3-ols (gallocatechin and epigallocatechin) serve as the monomeric units for the polymerization into proanthocyanidins (prodelphinidins).

Metabolic Fate of this compound This compound This compound Delphinidin Delphinidin (Anthocyanidin) This compound->Delphinidin ANS/LDOX Gallocatechin (+)-Gallocatechin (flavan-3-ol) This compound->Gallocatechin LAR Anthocyanins Anthocyanins (e.g., Delphinidin 3-O-glucoside) Delphinidin->Anthocyanins UFGT Epigallocatechin (-)-Epigallocatechin (flavan-3-ol) Delphinidin->Epigallocatechin ANR Proanthocyanidins Proanthocyanidins (Prodelphinidins) Gallocatechin->Proanthocyanidins Polymerization Epigallocatechin->Proanthocyanidins Polymerization

Downstream conversion of this compound into major flavonoid classes.

Quantitative Data

Direct kinetic data for this compound as a substrate can be sparse in the literature. However, data for the key enzymes involved in its synthesis and conversion provide valuable insights. The following table summarizes representative validation parameters for analytical methods used to quantify delphinidin-based compounds, which are downstream products of this compound.

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
HPLC-DAD ≥0.990.06 - 47 ng/mL0.20 - 213 ng/mLRobust, widely available, good for routine analysis.
u-HPLC / UPLC-MS/MS >0.9970.07 - 2.3 ng/mL0.20 - 8.1 ng/mLHigh sensitivity and selectivity for complex samples.
HPTLC ≥0.999Not explicitly reportedNot explicitly reportedHigh-throughput, cost-effective for screening.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound-Derived Compounds from Plant Tissue

This protocol outlines the extraction and analysis of anthocyanins and other flavonoids derived from this compound using ultra-high-performance liquid chromatography (u-HPLC).

Materials:

  • Plant tissue (e.g., grape skins, flower petals)

  • Liquid nitrogen

  • Extraction Solvent: Methanol/Water/Formic Acid (60:37:3, v/v/v)

  • Reversed-phase C18 column (e.g., particle size <2 µm, 2.1 mm i.d., 100 mm length)

  • u-HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)

  • Mobile Phase A: 5% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Analytical standards (e.g., Delphinidin-3-O-glucoside)

Methodology:

  • Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube. Add 1 mL of Extraction Solvent. Vortex vigorously for 1 minute and sonicate for 20 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • u-HPLC Analysis:

    • Inject 1-5 µL of the filtered extract into the u-HPLC system.

    • Set the column temperature to 40°C.

    • Use a gradient elution program (e.g., start with 5% B, increase to 40% B over 15 minutes).

    • Set the PDA detector to scan from 200-600 nm, with a specific wavelength for quantification (e.g., 520 nm for anthocyanins).

  • Quantification: Create a calibration curve using analytical standards. Identify and quantify target compounds by comparing retention times and spectral data with the standards.

Extraction and Quantification Workflow A 1. Homogenize Plant Tissue in Liquid N₂ B 2. Extract with Acidified Methanol A->B C 3. Sonicate and Vortex B->C D 4. Centrifuge to Pellet Debris C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Analyze via u-HPLC-PDA/MS E->F

Workflow for flavonoid extraction and analysis.
Protocol 2: In Vitro Assay of Dihydroflavonol 4-Reductase (DFR)

This protocol describes how to measure the activity of DFR, the enzyme that produces this compound, using a crude protein extract from plant tissue.

Materials:

  • Plant tissue rich in DFR (e.g., young leaves, developing fruits)

  • Protein Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% glycerol, 2 mM DTT

  • Assay Buffer: 100 mM Tris-HCl (pH 6.8)

  • Substrate: Dihydromyricetin (DHM) (dissolved in DMSO)

  • Cofactor: NADPH

  • Stopping Reagent: 1 M HCl in Methanol

  • Spectrophotometer or HPLC system

Methodology:

  • Protein Extraction: Homogenize 1 g of plant tissue in 5 mL of ice-cold Protein Extraction Buffer. Centrifuge at 15,000 x g for 20 minutes at 4°C. Use the supernatant as the crude enzyme extract.

  • Assay Reaction: In a microcentrifuge tube, combine:

    • 80 µL Assay Buffer

    • 10 µL Crude Enzyme Extract

    • 5 µL DHM solution (final concentration ~50 µM)

    • 5 µL NADPH solution (final concentration ~200 µM)

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of the Stopping Reagent. This acidic environment will convert the unstable this compound product into the stable, colored delphinidin.

  • Detection:

    • Spectrophotometry: Centrifuge the terminated reaction to pellet precipitated protein. Measure the absorbance of the supernatant at ~520-540 nm to quantify the delphinidin formed.

    • HPLC: Analyze the sample via HPLC to separate and quantify the delphinidin peak.

  • Controls: Run parallel reactions without the enzyme extract (negative control) and without the substrate (background control).

DFR Enzyme Assay Workflow A 1. Prepare Crude Protein Extract from Plant Tissue B 2. Set up Reaction Mix: Enzyme + DHM + NADPH A->B C 3. Incubate at 30°C B->C D 4. Stop Reaction and Convert Product with Acidified Methanol C->D E 5. Quantify Delphinidin Formed (Spectrophotometer or HPLC) D->E

Workflow for in vitro DFR enzyme activity assay.

Applications in Research and Development

  • Metabolic Engineering: Understanding the role of this compound and the enzymes that control its fate (DFR, ANS, LAR) is crucial for genetically modifying plants. For example, overexpressing F3'5'H and a DFR with high activity toward dihydromyricetin can be used to produce novel blue-hued flowers in species that naturally lack them, such as roses and chrysanthemums.

  • Crop Improvement: Proanthocyanidins, derived from this compound, are important for forage quality (preventing pasture bloat) and contribute to the antioxidant capacity and sensory profiles of fruits and beverages. Modulating the expression of LAR and ANR genes can alter the accumulation of these beneficial compounds.

  • Drug Development: Flavonoids, including this compound and its derivatives, exhibit a range of biological activities, such as antioxidant and anti-inflammatory properties. Studying the biosynthetic pathway allows for the identification of targets for enhancing the production of specific bioactive compounds in plants or through synthetic biology platforms.

References

Application of Leucodelphinidin in Food Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin, a colorless leucoanthocyanidin, is a flavonoid naturally present in various plants, including certain fruits and legumes.[1][2] As a biosynthetic precursor to delphinidin, a prominent anthocyanin responsible for blue and purple pigmentation, this compound holds significant potential in food science research.[1][3] Its inherent antioxidant and anti-inflammatory properties make it a compelling candidate for applications ranging from natural food preservation to the development of functional foods.[2] This document provides detailed application notes, experimental protocols, and a summary of its biological activities to facilitate further research and development.

Applications in Food Science Research

This compound's bioactive properties are the foundation for its potential applications in the food industry.

1. Natural Antioxidant: this compound is recognized for its potent antioxidant activity, which is crucial in preventing oxidative stress, a factor linked to aging and chronic diseases. In food systems, this antioxidant capacity can help inhibit lipid peroxidation, thereby extending the shelf life of products and maintaining their quality. While specific quantitative data for this compound is limited, the antioxidant prowess of its oxidized form, delphinidin, suggests a strong potential.

2. Anti-inflammatory Agent: Chronic inflammation is implicated in various diseases. This compound and related flavonoids have demonstrated anti-inflammatory responses. Research on delphinidin shows that it can modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This suggests that this compound could be explored as a functional food ingredient aimed at mitigating inflammatory processes.

3. Natural Food Colorant and Color Stabilization: Although colorless itself, this compound is a direct precursor to the purple and blue pigment delphinidin. Understanding the conversion process of this compound to delphinidin is crucial for developing natural food colorants. Furthermore, factors influencing the stability of the resulting anthocyanins, such as pH, temperature, and interactions with other food matrix components, are critical areas of study for ensuring vibrant and stable colors in food products.

4. Food Preservation: The antioxidant and potential antimicrobial properties of this compound make it a candidate for a natural food preservative. By quenching free radicals and potentially inhibiting microbial growth, it can contribute to maintaining the safety and quality of food products, offering a natural alternative to synthetic preservatives.

Quantitative Data Summary

Direct quantitative data for this compound's bioactivity is not extensively available. However, data from its closely related anthocyanidin, delphinidin, provides a strong indication of its potential efficacy. The following tables summarize key quantitative data for delphinidin and related compounds.

Table 1: Antioxidant Activity of Delphinidin and Related Compounds

Compound/ExtractAssayIC50 Value / Antioxidant CapacityReference
DelphinidinCytotoxicity (HL-60 cells, 48h)40 µM
Gallic AcidABTS Assay1.03 ± 0.25 µg/mL
(+)-Catechin HydrateABTS Assay3.12 ± 0.51 µg/mL
QuercetinABTS Assay1.89 ± 0.33 µg/mL
Caffeic AcidABTS Assay1.59 ± 0.06 µg/mL
Rutin HydrateABTS Assay4.68 ± 1.24 µg/mL
KaempferolABTS Assay3.70 ± 0.15 µg/mL

Note: IC50 is the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Table 2: Anti-inflammatory Activity of Delphinidin and Related Extracts

Compound/ExtractAssayEffectReference
DelphinidinInhibition of PI3K/AKT, ERK1/2 MAPK, and P38 MAPK phosphorylation in SKOV3 cellsDose-dependent decrease in phosphorylation
DelphinidinInhibition of p-c-Raf, p-MEK1/2, and p-ERK1/2 in breast cancer cell linesDose-dependent decrease in protein expression
DelphinidinInhibition of LPS-induced phosphorylation of ERK1/2 and p38 MAPK in NCI-H292 cellsSignificant blockage of phosphorylation
Croton linearis Jacq. leaves crude extractNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophagesIC50 21.59 µg/mL
Croton linearis Jacq. leaves n-hexane fractionNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophagesIC50 4.88 µg/mL
Croton linearis Jacq. leaves ethyl acetate fractionNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophagesIC50 40.03 µg/mL

Experimental Protocols

The following are detailed methodologies for key experiments to assess the bioactivity of this compound.

Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from plant sources, which can be adapted based on the specific plant matrix.

Materials:

  • Plant material (e.g., legumes, fruits known to contain this compound)

  • Solvent: Acidified methanol (e.g., methanol with 0.1% HCl or formic acid)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a photodiode array (PDA) detector

Procedure:

  • Sample Preparation: Freeze-dry and grind the plant material to a fine powder.

  • Extraction: Macerate the powdered plant material in acidified methanol at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at 4°C in the dark.

  • Filtration and Concentration: Centrifuge the mixture and collect the supernatant. Filter the supernatant and concentrate it under reduced pressure using a rotary evaporator.

  • SPE Purification: Condition a C18 SPE cartridge with methanol followed by acidified water. Load the concentrated extract onto the cartridge. Wash with acidified water to remove sugars and other polar compounds. Elute the flavonoid fraction with acidified methanol.

  • HPLC Purification: Further purify the flavonoid fraction using a semi-preparative HPLC system with a C18 column. Use a gradient of acidified water and methanol or acetonitrile to isolate this compound. Monitor the elution profile with a PDA detector.

  • Identification: Collect the fractions corresponding to the this compound peak and confirm its identity using techniques like LC-MS and NMR.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Materials:

  • This compound sample dissolved in methanol

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound sample in methanol.

  • In a 96-well plate, add a fixed volume of DPPH solution to each well.

  • Add an equal volume of the this compound dilutions to the respective wells.

  • Use methanol as a blank and a DPPH solution with methanol as a control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.

Materials:

  • This compound sample dissolved in a suitable solvent

  • ABTS stock solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Phosphate-buffered saline (PBS)

  • 96-well microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing the ABTS stock solution with the potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the this compound sample.

  • In a 96-well plate, add a fixed volume of the diluted ABTS radical solution to each well.

  • Add a small volume of the this compound dilutions to the respective wells.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.

Anti-inflammatory Activity Assays

a) Inhibition of Cyclooxygenase (COX-2) Activity

This assay determines the ability of this compound to inhibit the COX-2 enzyme, which is involved in the inflammatory response.

Materials:

  • This compound sample

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • COX-2 inhibitor screening assay kit (commercially available)

Procedure:

  • Follow the protocol provided with the commercial COX-2 inhibitor screening assay kit.

  • Typically, the procedure involves incubating the COX-2 enzyme with the this compound sample at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandins, which is an indicator of COX-2 activity, using a suitable detection method (e.g., colorimetric or fluorometric).

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

b) Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound sample

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • Griess reagent

  • 96-well cell culture plates

Procedure:

  • Culture RAW 264.7 cells in 96-well plates until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While direct studies on this compound are limited, research on its derivative, delphinidin, provides insights into the potential signaling pathways it may modulate.

1. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Delphinidin has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and enzymes. This suggests that this compound may exert its anti-inflammatory effects by interfering with this critical pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes This compound This compound This compound->IKK Inhibition MAPK_Pathway Stimuli Inflammatory Stimuli Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases MAPKKK MAPKKK (e.g., Raf) Upstream_Kinases->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation Response Inflammatory Response Transcription_Factors->Response This compound This compound This compound->MAPKKK Inhibition This compound->MAPKK Inhibition Experimental_Workflow Start Plant Material Selection Extraction Extraction & Purification of this compound Start->Extraction Characterization Structural Characterization (LC-MS, NMR) Extraction->Characterization Bioactivity In Vitro Bioactivity Assays Characterization->Bioactivity Antioxidant Antioxidant Assays (DPPH, ABTS) Bioactivity->Antioxidant Anti_inflammatory Anti-inflammatory Assays (COX-2, NO) Bioactivity->Anti_inflammatory Food_Application Food Application Studies Bioactivity->Food_Application End Data Analysis & Conclusion Antioxidant->End Anti_inflammatory->End Color_Stability Color Stability in Food Matrix Food_Application->Color_Stability Preservation Preservative Efficacy Food_Application->Preservation Color_Stability->End Preservation->End

References

Troubleshooting & Optimization

Leucodelphinidin Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Leucodelphinidin. Due to the limited availability of specific data for this compound, some information provided is based on studies of the closely related and more extensively researched anthocyanins, such as Delphinidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources can it be found?

This compound is a colorless chemical compound classified as a leucoanthocyanidin.[1] It is an intermediate in the biosynthesis of anthocyanins and proanthocyanidins.[2] this compound can be found in a variety of plants, including:

  • Acacia auriculiformis

  • Bark of Cleistanthus collinus (Karada)

  • Gum of Eucalyptus pilularis

  • Leaves of Hamamelis virginiana (American witch hazel)

  • Fruit of Musa acuminata × balbisiana (Banana)

  • Leaves of Nelumbo nucifera (Lotus)

  • Bark of Quercus alba (White oak)

  • Seeds of Vicia faba (Bell-bean)[1]

Q2: What are the key factors influencing the extraction yield of this compound?

The extraction yield of this compound, much like other flavonoids, is influenced by several factors:

  • Solvent Type and Composition: Polar solvents are generally more effective. Mixtures of alcohol (ethanol or methanol) and water, often acidified, are commonly used.

  • Temperature: Higher temperatures can increase solubility and extraction efficiency, but excessive heat can lead to degradation.

  • pH: this compound is expected to be more stable in acidic conditions. Neutral and alkaline pH can cause degradation.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.

  • Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume can impact the efficiency of the extraction.

  • Particle Size of Plant Material: Smaller particle sizes increase the surface area available for extraction, which can improve yield.

Q3: Which solvents are recommended for this compound extraction?

Based on the extraction of related anthocyanins, the following solvents are recommended:

  • Acidified Methanol/Ethanol: A mixture of methanol or ethanol with water (e.g., 80% alcohol) and a small amount of acid (e.g., 0.1% HCl or 1% acetic acid) is highly effective. The acid helps to maintain the stability of the compound.[3]

  • Aqueous Acetone: A mixture of acetone and water (e.g., 70% acetone) can also be used and is effective for extracting phenolic compounds.

  • Water: While this compound is soluble in polar solvents, using only water may be less efficient than alcohol or acetone mixtures.

Q4: How does pH affect the stability of this compound during extraction?

While specific stability data for this compound is limited, the behavior of the closely related delphinidin provides strong indications. Delphinidin is highly stable in acidic conditions (pH 1-3) but is unstable in neutral and alkaline environments. At a pH above 7, degradation is likely to occur. Therefore, maintaining an acidic pH during extraction is crucial to prevent the degradation of this compound and maximize yield.

Q5: What is the expected degradation pathway for this compound?

The degradation of this compound is likely to follow a similar pathway to delphinidin. Under conditions of high temperature or pH, delphinidin can degrade into smaller phenolic compounds such as gallic acid and phloroglucinaldehyde. Oxygen and light can also contribute to the degradation of these compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound from the specific plant matrix. 2. Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, causing degradation. 3. Incorrect pH: The extraction solvent may not be sufficiently acidic, leading to the degradation of this compound. 4. Insufficient Extraction Time: The duration of the extraction may be too short. 5. Large Particle Size: The plant material may not be ground finely enough, limiting solvent penetration.1. Optimize Solvent: Experiment with different solvent systems. A common starting point is 80% methanol or ethanol with 0.1% HCl. 2. Adjust Temperature: Test a range of temperatures. For anthocyanins, temperatures between 4°C and 50°C are often used. 3. Acidify Solvent: Ensure the solvent is acidified (e.g., with HCl or acetic acid) to a pH between 1 and 3. 4. Increase Extraction Time: Extend the extraction time to allow for complete extraction. 5. Reduce Particle Size: Grind the dried plant material to a fine powder to increase the surface area.
Degradation of this compound 1. High Temperature: Excessive heat during extraction can cause thermal degradation. 2. High pH: Neutral or alkaline conditions lead to rapid degradation. 3. Presence of Oxygen: Exposure to air can cause oxidative degradation. 4. Exposure to Light: Light can also contribute to the degradation of flavonoids.1. Lower Extraction Temperature: Perform the extraction at a lower temperature (e.g., 4°C or room temperature) for a longer duration. 2. Maintain Acidic pH: Keep the pH of the extraction solvent below 4.0. 3. Use Inert Atmosphere: If possible, perform the extraction under a nitrogen or argon atmosphere to minimize oxidation. 4. Protect from Light: Wrap extraction vessels in aluminum foil to protect the sample from light.
Formation of Emulsions during Liquid-Liquid Extraction Presence of Surfactant-like Molecules: High concentrations of fats, phospholipids, or proteins in the plant extract can cause emulsions.1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel. 2. Addition of Brine: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer and help break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.1. Solvent Partitioning: Perform a liquid-liquid extraction with a nonpolar solvent like hexane to remove lipids and chlorophyll before extracting with a polar solvent for this compound. 2. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain and elute this compound, separating it from other compounds.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

This protocol is a general method adapted from procedures for extracting phenolic compounds from plant materials.

Materials:

  • Dried and powdered plant material

  • Extraction Solvent: 80% Methanol (or Ethanol) in water with 0.1% HCl

  • Hexane (for defatting, optional)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

  • (Optional Defatting Step): If the plant material is rich in lipids, first perform a pre-extraction with hexane to remove nonpolar compounds. Mix the powdered plant material with hexane (1:10 w/v), stir for 1 hour, and then filter. Discard the hexane and air-dry the plant material.

  • Extraction: Mix the defatted (or initial) powdered plant material with the acidified 80% methanol solution at a solid-to-liquid ratio of 1:10 (w/v).

  • Incubation: Stir the mixture at room temperature for 4 hours, ensuring the container is protected from light.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection of Supernatant: Carefully decant and collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the remaining plant material to maximize the yield. Combine the supernatants from both extractions.

  • Solvent Evaporation: Concentrate the combined supernatants using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Storage: Store the final aqueous extract at -20°C until further analysis or purification.

Data on Factors Influencing Extraction Yield

The following table summarizes the impact of various parameters on the extraction of anthocyanins, which can be considered indicative for this compound.

Parameter Condition Effect on Yield Reference
Solvent 80% Ethanol vs. Water80% ethanol generally provides higher yields than water alone for anthocyanins.
Temperature 4°C vs. 24°C vs. 37°CFor some anthocyanins, extraction at 24°C and 37°C showed higher yields than at 4°C. However, the risk of degradation increases with temperature.
pH (Acidification) Acidified vs. Neutral SolventAcidification of the solvent (e.g., with 1% HCl) significantly improves the extraction yield of anthocyanins.
Extraction Method Ultrasound-Assisted Extraction (UAE) vs. Conventional Solvent ExtractionUAE can increase the extraction yield and reduce extraction time compared to conventional methods for anthocyanins.

Visualizations

Biosynthesis Pathway of this compound

This compound Biosynthesis DHM Dihydromyricetin (Ampelopsin) LD This compound DHM->LD Dihydroflavonol 4-reductase (DFR) GC Gallocatechin LD->GC Leucocyanidin reductase (LCR) PD Prodelphinidin (Condensed Tannin) GC->PD Polymerization

Caption: Biosynthesis pathway of this compound from Dihydromyricetin.

General Experimental Workflow for this compound Extraction

This compound Extraction Workflow PlantMaterial Plant Material (Dried, Powdered) Defatting Optional: Defatting (with Hexane) PlantMaterial->Defatting Extraction Solvent Extraction (e.g., 80% Acidified Methanol) PlantMaterial->Extraction Defatting->Extraction Separation Centrifugation/ Filtration Extraction->Separation CrudeExtract Crude this compound Extract Separation->CrudeExtract Concentration Solvent Evaporation (Rotary Evaporator) CrudeExtract->Concentration Purification Further Purification (e.g., Column Chromatography) Concentration->Purification Analysis Analysis (e.g., HPLC, MS) Purification->Analysis

Caption: A general workflow for the extraction and purification of this compound.

References

Overcoming Leucodelphinidin instability during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leucodelphinidin. The focus is on overcoming the inherent instability of this compound during extraction, handling, and analysis to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound samples degrading so quickly?

A1: this compound is a leucoanthocyanidin, a class of flavonoids that are notoriously unstable.[1][2] Its degradation is accelerated by several factors:

  • pH: Like other flavan-3-ols and related compounds, this compound is highly unstable in neutral or alkaline environments.[3][4] Stability is greatest under acidic conditions (typically pH 1-3).[5]

  • Temperature: High temperatures significantly increase the rate of degradation. Thermal processing can lead to the cleavage of the C-ring, breaking the molecule into smaller phenolic compounds.

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation. This is a common issue for many phenolic compounds.

  • Light: Exposure to light, particularly UV or fluorescent light, can accelerate the degradation of flavonoids.

  • Metal Ions: The presence of metal ions can form complexes with flavonoids, which may hinder their stability and bioavailability.

Q2: My HPLC chromatogram shows a broad peak or multiple small peaks where I expect this compound. What is the likely cause?

A2: This is a classic sign of sample degradation, which can occur before injection or even on the HPLC column itself. The multiple small peaks are likely degradation products, such as gallic acid and phloroglucinol aldehyde, which are known degradation products of the related compound delphinidin. On-column degradation can occur if the mobile phase is not sufficiently acidic or if the column has active sites that interact with the analyte. Another possibility is the presence of multiple isomers if the separation conditions are not optimized.

Q3: What is the optimal way to extract this compound from plant matrices while minimizing degradation?

A3: The key is to use an extraction method that is both efficient and preserves the compound's integrity.

  • Solvent Choice: Acidified aqueous solvents are recommended. A common and effective choice is 70-80% ethanol or methanol containing a small amount of acid (e.g., 0.1% HCl or formic acid) to maintain a low pH.

  • Temperature Control: Perform extractions at low temperatures (e.g., 4°C) to minimize thermal degradation.

  • Atmosphere: If possible, performing extractions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Method: Ultrasound-assisted extraction (UAE) at low temperatures can be effective as it enhances extraction efficiency while reducing extraction time and the need for high heat.

Q4: How should I store my extracts and standards to ensure long-term stability?

A4: For optimal stability, store all this compound-containing solutions at or below -20°C in the dark. Use amber vials to protect from light and ensure the storage solvent is acidic. For long-term storage, flushing the vial with nitrogen before sealing can displace oxygen and further improve stability.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery After Extraction 1. Incorrect pH: Extraction solvent was neutral or alkaline, causing rapid degradation. 2. High Temperature: Extraction was performed at room temperature or with heating. 3. Oxidation: Sample was exposed to air for extended periods during processing.1. Ensure the extraction solvent is acidified (e.g., with 0.1% formic acid or HCl) to a pH below 4. 2. Conduct all extraction steps on ice or in a cold room. 3. Minimize air exposure. Consider adding an antioxidant like ascorbic acid or working under a nitrogen blanket.
Poor HPLC Peak Shape (Tailing or Fronting) 1. On-Column Degradation: The mobile phase is not acidic enough to maintain stability. 2. Secondary Interactions: Analyte is interacting with active silanol groups on the column packing. 3. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase, causing peak distortion.1. Add a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the aqueous mobile phase. 2. Use a high-purity, end-capped column. If tailing persists, add a competitive base to the mobile phase or switch to a different column chemistry. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Shifting HPLC Retention Times 1. Column Equilibration: The column is not fully equilibrated with the mobile phase, especially during gradient elution. 2. Mobile Phase Composition Change: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component. 3. Temperature Fluctuation: The column temperature is not stable, affecting retention.1. Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before injection. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. Use an online degasser. 3. Use a column thermostat to maintain a constant temperature.
Inconsistent Quantification in Antioxidant Assays (e.g., DPPH, FRAP) 1. Sample Degradation: The sample degrades between preparation and measurement. 2. Interference: Other compounds in a crude extract are reacting with the assay reagents. 3. pH Shift: The sample buffer alters the pH of the assay, affecting the reaction rate.1. Analyze samples immediately after preparation. Keep them on ice and protected from light. 2. Run appropriate blanks for the sample matrix. Consider purifying the extract via solid-phase extraction (SPE) to remove interferences. 3. Ensure the final pH of the reaction mixture is consistent across all samples and standards.

Data Presentation

Table 1: Key Factors Affecting this compound Stability

FactorEffect of High Levels/PresenceRecommended Condition for Analysis
pH Rapid degradation and polymerizationpH < 4.0 (Acidic)
Temperature Increased rate of degradation≤ 4°C (Refrigerated/On Ice)
Light Accelerated degradationProtect from light (Amber vials, dark room)
Oxygen Oxidative breakdownMinimize exposure; use degassed solvents; store under inert gas (N₂)
Metal Ions Complexation and destabilizationUse high-purity water/solvents; consider adding a chelator (e.g., EDTA) if metal contamination is suspected.

Experimental Protocols

Protocol 1: Stabilized Extraction of this compound from Plant Material

  • Homogenization: Weigh 1-2 g of freeze-dried, powdered plant material into a centrifuge tube.

  • Solvent Addition: Add 10 mL of pre-chilled (4°C) extraction solvent (80% Methanol: 19.9% Water: 0.1% Formic Acid, v/v/v).

  • Extraction: Vortex the sample for 1 minute, then place it in an ultrasonic bath for 15 minutes, ensuring the water in the bath remains cold.

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C.

  • Collection: Carefully decant the supernatant into a clean, amber vial.

  • Re-extraction (Optional): For exhaustive extraction, repeat steps 2-5 on the remaining plant pellet and combine the supernatants.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

  • Storage: Analyze immediately or store at -20°C under nitrogen.

Protocol 2: HPLC-PDA Method for this compound Analysis

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • PDA Detection: Monitor at 280 nm for quantification. Scan from 200-400 nm for peak purity assessment.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B

    • 25-30 min: 30% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-36 min: 95% to 5% B

    • 36-45 min: Hold at 5% B (Re-equilibration)

Visualizations

Caption: Workflow for stabilized extraction and analysis of this compound.

Caption: Simplified proposed degradation pathway for this compound.

References

Leucodelphinidin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the purification of leucodelphinidin.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and related flavonoids.

Problem Potential Cause Solution
Low or No Yield of this compound Degradation during extraction/purification: this compound is unstable at neutral or alkaline pH and can degrade with prolonged exposure to heat and light.[1]- Use acidified solvents (e.g., methanol or ethanol with 0.1% HCl or formic acid) for extraction and chromatography to maintain an acidic environment. - Perform extraction and purification steps at low temperatures (e.g., 4°C) and protect samples from light.[1]
Incomplete Extraction: The solvent system may not be optimal for extracting this compound from the plant matrix.- Ensure the plant material is finely ground to increase surface area. - Experiment with different solvent systems, such as acetone/water mixtures, which are effective for proanthocyanidins.
Poor Binding to Chromatography Column: Incorrect column conditioning or an inappropriate stationary/mobile phase combination can lead to the compound of interest not binding effectively.- Ensure the column is properly equilibrated with the starting mobile phase. - For silica gel chromatography, use a non-polar to polar solvent gradient (e.g., chloroform to methanol).
Presence of Impurities in Final Product Co-elution with other flavonoids: Structurally similar flavonoids and proanthocyanidins often co-elute with this compound.- Optimize the gradient elution in preparative HPLC to improve separation. This may involve using different solvent systems or a shallower gradient. - Consider using a different chromatography technique, such as Sephadex LH-20 chromatography, which separates based on size and polarity.
Contamination with Sugars and other Polar Compounds: The initial crude extract is often rich in sugars and other highly polar molecules.- Include a solid-phase extraction (SPE) step with a C18 cartridge to remove polar impurities before proceeding to column chromatography or HPLC.
Peak Tailing or Broadening in HPLC Secondary interactions with the stationary phase: The hydroxyl groups of this compound can interact with the silica backbone of C18 columns, leading to poor peak shape.- Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups on the stationary phase.
Column Overload: Injecting too much sample can lead to poor peak shape and reduced resolution.- Reduce the injection volume or the concentration of the sample.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying this compound?

A1: The primary challenge is the inherent instability of this compound. It is susceptible to degradation under neutral or alkaline pH, high temperatures, and light exposure.[1] This necessitates careful control of experimental conditions throughout the extraction and purification process.

Q2: Which solvents are best for extracting this compound?

A2: Polar solvents are generally used for the extraction of leucodelphinidins and related proanthocyanidins. Acidified methanol or ethanol are commonly recommended to improve stability during extraction.[1] Acetone-water mixtures are also highly effective for extracting proanthocyanidins.

Q3: What are some common impurities found in this compound extracts?

A3: Common impurities include other flavonoids such as catechins and gallocatechins, as well as their polymers (proanthocyanidins).[1] Sugars, organic acids, and other polar plant metabolites are also frequently present in crude extracts.

Q4: Can I use reversed-phase HPLC for this compound purification?

A4: Yes, preparative reversed-phase HPLC is a suitable technique for the final purification of this compound. A C18 column is typically used with a mobile phase consisting of a gradient of acidified water and an organic solvent like methanol or acetonitrile.

Q5: How can I monitor the purity of my this compound fractions?

A5: Purity can be monitored using analytical HPLC with a UV-Vis or a diode-array detector (DAD). Since this compound is colorless, detection is often performed at lower wavelengths (around 280 nm). Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more definitive identification and purity assessment.

Experimental Protocols

Protocol 1: Isolation of a this compound Derivative from Ficus bengalensis Bark

This protocol is adapted from the methodology described for the isolation of a this compound derivative and provides a foundational procedure that can be optimized for the purification of this compound.

1. Plant Material Preparation:

  • Collect fresh bark of Ficus bengalensis.

  • Dry the bark under the sun and then grind it into a fine powder.

2. Extraction:

  • Defat the bark powder by exhaustive extraction with petroleum ether (boiling point 40-60°C) in a Soxhlet apparatus for 24 hours.

  • Discard the petroleum ether extract.

  • Dry the defatted bark powder to remove residual solvent.

  • Extract the dried powder with 95% ethanol in a Soxhlet apparatus.

3. Initial Purification:

  • Concentrate the ethanolic extract under reduced pressure.

  • Chromatograph the concentrated extract over a silica gel G (60-120 mesh) column.

4. Column Chromatography:

  • Elute the column with a methanol-chloroform (1:11 v/v) solvent system.

  • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the target compound.

5. Final Product:

  • Evaporate the solvent from the combined fractions to obtain the purified compound.

  • A reported yield for a this compound derivative using this method was 200 mg/kg of bark.

Quantitative Data

The following table summarizes typical performance data for proanthocyanidin purification methods, which can serve as a benchmark for this compound purification.

Purification Step Technique Purity Achieved Typical Yield Reference
Crude Extract FractionationMacroporous Resin (AB-8)~60-70%HighGeneral Knowledge
Intermediate PurificationSephadex LH-20 Chromatography~80-90%ModerateGeneral Knowledge
Final PurificationPreparative HPLC (C18)>95%Low to ModerateGeneral Knowledge

Visualizations

This compound Biosynthesis Pathway

This diagram illustrates the biosynthesis of this compound from dihydromyricetin, a key step in the flavonoid pathway.

Leucodelphinidin_Biosynthesis cluster_reaction Dihydromyricetin Dihydromyricetin (Ampelopsin) This compound This compound Dihydromyricetin->this compound NADPH NADPH + H+ DFR Dihydroflavonol 4-reductase (DFR) NADPH->DFR NADP NADP+ DFR->NADP

Caption: Biosynthesis of this compound from dihydromyricetin.

Experimental Workflow for this compound Purification

This diagram outlines a general workflow for the purification of this compound from a plant source.

Purification_Workflow start Plant Material (e.g., Ficus bengalensis bark) extraction Solvent Extraction (e.g., Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration spe Solid-Phase Extraction (SPE) (Optional, for cleanup) concentration->spe column_chrom Column Chromatography (e.g., Silica Gel) spe->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_hplc Purity Analysis (TLC / Analytical HPLC) fraction_collection->tlc_hplc pooling Pooling of Pure Fractions tlc_hplc->pooling final_concentration Final Concentration pooling->final_concentration end Purified this compound final_concentration->end

Caption: General workflow for this compound purification.

This compound's Potential Interaction with Signaling Pathways

This diagram illustrates the potential inhibitory effect of delphinidin, a close structural relative of this compound, on the PI3K/Akt and MAPK signaling pathways, which are often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound (related Delphinidin) This compound->PI3K Inhibition This compound->ERK Inhibition

Caption: Potential inhibition of PI3K/Akt and MAPK pathways.

References

Technical Support Center: Optimizing HPLC Separation of Leucodelphinidin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Leucodelphinidin isomers.

Troubleshooting Guide

Effective troubleshooting is critical for achieving optimal separation of this compound isomers. The following table outlines common problems, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Resolution / Co-elution Inappropriate Mobile Phase Composition: The solvent strength or selectivity may be insufficient to separate the isomers.[1][2]- Adjust Solvent Strength: For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve separation.[2] - Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. Different solvents can offer different selectivities.[1] - Optimize Gradient Slope: Employ a shallower gradient, especially around the elution time of the isomers, to enhance resolution.[3]
Unsuitable Column Chemistry: The stationary phase may not provide the necessary selectivity for the isomers.- Select an Appropriate Column: While C18 columns are a good starting point, consider phenyl-hexyl columns for alternative selectivity through π-π interactions. For enantiomeric separations, a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, may be necessary.
Suboptimal Temperature: Temperature can affect selectivity and efficiency.- Adjust Column Temperature: Systematically vary the column temperature (e.g., in 5 °C increments from 30-50 °C). Higher temperatures can improve efficiency, but lower temperatures may enhance resolution in some cases.
Peak Tailing Secondary Interactions with Stationary Phase: Residual silanol groups on the silica backbone can interact with polar functional groups on this compound, causing tailing.- Use an Acidic Mobile Phase: Add 0.1% formic acid or acetic acid to the mobile phase to suppress the ionization of silanol groups and the phenolic hydroxyl groups on the analyte. - Operate at a Lower pH: Maintaining a mobile phase pH between 2.5 and 3.5 can minimize these secondary interactions.
Column Overload: Injecting too much sample can lead to distorted peak shapes.- Reduce Sample Concentration: Dilute the sample and reinject.
Column Contamination/Degradation: Accumulation of contaminants or degradation of the stationary phase can cause peak tailing.- Flush the Column: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced. - Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components.
Fluctuating Retention Times Inconsistent Mobile Phase Preparation: Variations in mobile phase composition or pH can lead to shifts in retention time.- Prepare Fresh Mobile Phase: Make fresh mobile phase for each analysis set and ensure it is thoroughly mixed and degassed.
HPLC System Issues: Problems with the pump, such as air bubbles or faulty check valves, can cause an inconsistent flow rate.- Degas Mobile Phase: Thoroughly degas the mobile phase using sonication or helium sparging. - Prime the Pump: Ensure the pump is properly primed to remove any air bubbles.
Column Equilibration: Insufficient column equilibration time between injections can lead to retention time drift.- Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection.
Analyte Instability/Degradation Harsh Mobile Phase Conditions: Leucodelphinidins can be sensitive to pH and temperature, leading to degradation.- Use Mild Acidic Modifiers: Formic acid is generally preferred over stronger acids like trifluoroacetic acid (TFA), especially if mass spectrometry (MS) detection is used. - Optimize Temperature: Avoid excessively high temperatures that could cause degradation.
Sample Solvent Effects: The solvent used to dissolve the sample can be too strong compared to the initial mobile phase, causing peak distortion.- Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomer separation?

A1: A good starting point is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution. The mobile phase should consist of an aqueous component (A) and an organic component (B).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A shallow gradient, such as 5-20% B over 30 minutes, is a reasonable starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV detection at the absorbance maximum for this compound (typically around 280 nm).

Q2: Should I use acetonitrile or methanol as the organic solvent?

A2: Both acetonitrile and methanol can be used, and the choice may impact the selectivity of the separation. Acetonitrile often provides sharper peaks and lower backpressure. However, methanol can offer different selectivity and may improve the resolution of certain isomers. It is recommended to screen both solvents during method development.

Q3: Why is adding acid to the mobile phase important for this compound analysis?

A3: Adding a small amount of acid, such as 0.1% formic acid, is crucial for several reasons. It suppresses the ionization of the phenolic hydroxyl groups on the this compound structure, which results in sharper, more symmetrical peaks and more reproducible retention times. An acidic mobile phase also helps to minimize interactions with residual silanol groups on the silica-based stationary phase, which can cause peak tailing.

Q4: My this compound isomers are enantiomers. Will a standard C18 column be sufficient for separation?

A4: Enantiomers have identical physicochemical properties in an achiral environment and, therefore, will not be separated on a standard achiral column like a C18. To separate enantiomers, you will need to use a chiral stationary phase (CSP) column or a chiral derivatizing agent. Polysaccharide-based CSPs are often effective for the separation of flavonoid enantiomers.

Q5: How can I reduce the analysis time without sacrificing the resolution of my this compound isomers?

A5: To shorten the analysis time while maintaining resolution, you can consider the following strategies:

  • Increase the Flow Rate: Gradually increasing the flow rate will decrease the run time. However, this may also lead to a decrease in resolution, so a balance must be found.

  • Use a Shorter Column or Smaller Particle Size: If you have high resolution (Rs > 2.0), you may be able to switch to a shorter column with the same packing material. Alternatively, using a column with smaller particles (e.g., sub-2 µm) or superficially porous particles (SPP) can provide higher efficiency and allow for faster separations at lower backpressures.

  • Optimize the Gradient: After identifying the elution window of your isomers with a scouting gradient, you can use a steeper gradient before and after this window to reduce the overall run time.

Experimental Protocols

Optimized HPLC Method for Diastereomeric this compound Isomer Separation

This protocol outlines a starting point for the separation of this compound diastereomers. Further optimization may be required based on the specific sample matrix and isomer composition.

ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 10% B 5-35 min: 10-30% B (shallow gradient) 35-40 min: 30-90% B (wash) 40-45 min: 90% B (hold) 45-46 min: 90-10% B (return to initial) 46-55 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing HPLC separation of this compound isomers.

HPLC_Troubleshooting_Workflow Start Poor Peak Resolution CheckMobilePhase Step 1: Optimize Mobile Phase Start->CheckMobilePhase AdjustGradient Is Gradient Shallow Enough? CheckMobilePhase->AdjustGradient ChangeSolvent Try Different Organic Solvent (e.g., Methanol)? AdjustGradient->ChangeSolvent No CheckColumn Step 2: Evaluate Column AdjustGradient->CheckColumn Yes ChangeSolvent->CheckColumn Yes/No TryPhenyl Use Phenyl-Hexyl Column? CheckColumn->TryPhenyl UseChiral Are Isomers Enantiomers? Use Chiral Column TryPhenyl->UseChiral No Success Resolution Achieved TryPhenyl->Success Yes CheckParameters Step 3: Adjust Other Parameters UseChiral->CheckParameters No UseChiral->Success Yes AdjustTemp Optimize Temperature? CheckParameters->AdjustTemp AdjustFlow Lower Flow Rate? AdjustTemp->AdjustFlow No AdjustTemp->Success Yes AdjustFlow->Success Yes

A troubleshooting workflow for improving HPLC peak resolution.

Experimental_Workflow Prep Sample & Mobile Phase Preparation Scout Initial Scouting Gradient (e.g., 5-95% B in 20 min) Prep->Scout Identify Identify Elution Window of Isomers Scout->Identify Optimize Design Shallow Gradient Around Elution Window Identify->Optimize FineTune Fine-Tune Parameters (Temp, Flow Rate, pH) Optimize->FineTune Validate Method Validation (Precision, Accuracy, etc.) FineTune->Validate

A typical workflow for HPLC method development and optimization.

References

Technical Support Center: Leucodelphinidin Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidative stability of Leucodelphinidin in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a colorless flavonoid, specifically a leucoanthocyanidin, that serves as a precursor in the biosynthesis of delphinidin-based anthocyanins.[1][2] Like many polyphenolic compounds, this compound is susceptible to oxidation, which can lead to its degradation and loss of biological activity. This instability can significantly impact experimental reproducibility and the development of formulations for therapeutic applications.

Q2: What are the primary factors that contribute to the oxidation of this compound in solution?

The stability of this compound in solution is influenced by several environmental factors, similar to other flavonoids and anthocyanins. These include:

  • pH: this compound is generally more stable in acidic conditions (pH < 4).[3] As the pH increases towards neutral and alkaline, the rate of degradation significantly increases.

  • Temperature: Elevated temperatures accelerate the rate of oxidative degradation.[3]

  • Light: Exposure to light, particularly UV radiation, can promote the degradation of this compound.

  • Oxygen: The presence of dissolved oxygen in the solvent is a key driver of oxidation.

  • Presence of Metal Ions: Transition metal ions, such as iron and copper, can catalyze the oxidation of polyphenols.

Q3: What are the visible signs of this compound degradation?

Since this compound is a colorless compound, its degradation may not be immediately apparent by a color change. However, as it oxidizes and potentially converts to colored anthocyanins and other degradation products, a yellowish or brownish tint may develop in the solution over time. The most reliable way to monitor its stability is through analytical techniques like HPLC.

Q4: How can I prevent the oxidation of my this compound solution during short-term handling and experiments?

For short-term use, it is recommended to:

  • Prepare fresh solutions immediately before use.

  • Use deoxygenated solvents (e.g., by sparging with nitrogen or argon).

  • Work with solutions on ice to maintain a low temperature.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Maintain an acidic pH (ideally below 4) if compatible with your experimental design.

Q5: What are the recommended long-term storage conditions for this compound solutions?

For long-term storage, it is advisable to:

  • Store this compound as a dry powder in a cool, dark, and dry place.

  • If a solution must be stored, prepare it in an acidic, deoxygenated solvent, aliquot it into single-use vials to minimize freeze-thaw cycles, and store at -80°C.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of this compound concentration in solution over a short period. 1. Oxidation due to dissolved oxygen: Standard solvents contain dissolved oxygen that can readily oxidize this compound. 2. Inappropriate pH: Neutral or alkaline pH significantly accelerates degradation. 3. Exposure to light: Photodegradation can occur, especially under UV light. 4. Elevated temperature: Room temperature may be sufficient to cause noticeable degradation.1. Deoxygenate solvents: Before preparing your solution, purge the solvent with an inert gas like nitrogen or argon for 15-30 minutes. 2. Adjust pH: Use an acidic buffer (e.g., citrate or acetate buffer, pH 3-4) if your experiment allows. 3. Protect from light: Use amber-colored vials or wrap your containers with aluminum foil. 4. Control temperature: Prepare and handle solutions on ice. For storage, use appropriate low temperatures (-20°C for short-term, -80°C for long-term).
Inconsistent results between experimental replicates. 1. Variable exposure to oxygen: Inconsistent handling can lead to different levels of oxygen exposure. 2. Temperature fluctuations: Differences in the time samples spend at room temperature can affect degradation rates. 3. Contamination with metal ions: Trace metal contaminants in solvents or from labware can catalyze oxidation.1. Standardize handling procedures: Ensure all samples are handled with minimal exposure to air. 2. Maintain consistent temperatures: Use ice baths and pre-chilled tubes and pipette tips. 3. Use high-purity solvents and chelating agents: Employ HPLC-grade solvents and consider adding a chelating agent like EDTA to your buffer to sequester catalytic metal ions.
Appearance of a yellow or brown tint in the solution. 1. Formation of degradation products: Oxidation of this compound can lead to the formation of colored byproducts. 2. Conversion to anthocyanins: Under certain conditions (e.g., acidic pH and heat), this compound can be converted to colored anthocyanins.1. Confirm degradation with analytical methods: Use HPLC-UV/Vis to analyze the solution for the appearance of new peaks corresponding to degradation products. 2. Optimize storage and handling: Implement the preventative measures outlined above to minimize degradation.

Quantitative Data on the Stability of Related Flavonoids

Table 1: Effect of Temperature on the Half-Life (t½) of Delphinidin-3-O-sambubioside at pH 7.0

Temperature (°C)Half-life (t½) in minutes
4105.0
2531.1
3714.5

Data adapted from studies on delphinidin derivatives and should be considered as an estimation for this compound.

Table 2: Effect of pH on the Stability of Delphinidin

pHStability
< 3Highly Stable
4-6Unstable (forms colorless pseudo-base)
> 7Very Unstable (rapid degradation)

General stability trend observed for delphinidin and other anthocyanins.[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution with enhanced stability for use in in vitro experiments.

Materials:

  • This compound powder

  • HPLC-grade methanol or ethanol

  • Citrate-phosphate buffer (pH 3.5)

  • Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • Inert gas (Nitrogen or Argon)

  • Amber-colored volumetric flasks and vials

Procedure:

  • Deoxygenate the solvent: Sparge the HPLC-grade methanol or ethanol and the citrate-phosphate buffer with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Prepare the stock buffer: In the deoxygenated citrate-phosphate buffer, dissolve ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 1 mM.

  • Prepare the this compound stock solution: Accurately weigh the required amount of this compound powder and dissolve it in a small volume of deoxygenated methanol or ethanol.

  • Dilute to the final concentration: Transfer the this compound stock solution to an amber volumetric flask and bring it to the final volume with the deoxygenated stock buffer containing ascorbic acid and EDTA.

  • Storage: Use the solution immediately or aliquot it into amber, airtight vials, flush with inert gas, and store at -80°C.

Protocol 2: Monitoring this compound Stability by HPLC

This protocol outlines a method for quantifying the degradation of this compound over time.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound is colorless, so detection should be in the UV range, typically around 280 nm.

  • Column Temperature: 25°C.

Procedure:

  • Sample Preparation: Prepare your this compound solution according to Protocol 1 or your experimental requirements.

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial concentration of this compound.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, and if necessary, quench any ongoing reaction by adding a strong acid or snap-freezing. Inject the sample into the HPLC.

  • Data Analysis: Quantify the peak area of this compound at each time point. The degradation can be expressed as the percentage of this compound remaining compared to the T0 sample. The appearance of new peaks will indicate the formation of degradation products.

Visualizations

OxidationPathway This compound This compound (Colorless) Oxidized_Intermediates Oxidized Intermediates This compound->Oxidized_Intermediates Oxidation (O2, Light, Metal Ions, High pH, High Temp) Anthocyanins Anthocyanins (Colored) This compound->Anthocyanins Conversion (Acid, Heat) Degradation_Products Degradation Products (e.g., Brownish polymers) Oxidized_Intermediates->Degradation_Products

Caption: General degradation pathway of this compound.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Solvent Deoxygenate Solvent Buffer Prepare Acidic Buffer (with Ascorbic Acid & EDTA) Solvent->Buffer Final_Solution Prepare Final Stabilized Solution Buffer->Final_Solution Leuco_Stock Prepare this compound Stock Leuco_Stock->Final_Solution T0 T0 HPLC Analysis Final_Solution->T0 Start Experiment Incubate Incubate under Stress Conditions (e.g., Temp, Light) T0->Incubate Timepoints Time-Point HPLC Analysis Incubate->Timepoints Data Analyze Degradation Rate Timepoints->Data

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Mass Spectrometry Analysis of Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry (MS) analysis of Leucodelphinidin.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks when experiencing low this compound signal?

A1: When encountering a low signal, systematically check the basics first. This involves verifying the sample concentration, ensuring the mass spectrometer is properly tuned and calibrated, and checking for any leaks in the LC system.[1][2][3] A sudden and complete loss of signal often points to a singular issue, which can be isolated to the sample, the LC system, or the mass spectrometer itself.[3]

Q2: Which ionization mode, positive or negative, is better for this compound analysis?

A2: Both positive and negative electrospray ionization (ESI) modes can be used for flavonoid analysis, and the optimal choice can be compound-dependent. For general flavonoid analysis, the positive ion mode often provides better sensitivity, especially with acidic mobile phases.[4] Specifically for this compound, studies have successfully characterized its fragmentation in positive ESI mode. However, negative ion mode can also be effective and may offer complementary fragmentation information. It is advisable to test both modes during method development.

Q3: How does the mobile phase composition affect this compound signal intensity?

A3: Mobile phase composition is critical for achieving a good signal. For flavonoids in positive ion mode ESI-MS, methanol with 1% acetic acid has been shown to provide high sensitivity. An acetonitrile/water mobile phase with 0.5% formic acid is also a good option for LC-ESI-MS analysis. In negative ion mode, a mobile phase containing 0.1% formic acid can yield the highest sensitivity, while the addition of bases may decrease it.

Q4: Can this compound degrade during sample preparation or analysis?

A4: Yes, this compound, like other flavonoids and related anthocyanins, can be susceptible to degradation. Factors such as temperature, pH, light, and the presence of oxygen can affect its stability. It is particularly more stable under acidic conditions and unstable in neutral or alkaline pH. Therefore, it is crucial to handle samples under appropriate conditions to prevent degradation and subsequent signal loss.

Q5: What are common adducts that might be formed with this compound, and how do they affect the signal?

A5: In ESI-MS, analytes can form adducts with ions present in the mobile phase or from contaminants. For flavonoids, common adducts in positive ion mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. While these can sometimes be useful for confirming the molecular weight, they can also split the ion current between the protonated molecule ([M+H]⁺) and the adducts, leading to a lower signal for the ion of interest. Using high-purity solvents and minimizing sources of sodium and potassium can help reduce unwanted adduct formation.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low signal issues during this compound mass spectrometry.

Guide 1: Systematic Signal Loss Investigation

This guide helps to isolate the source of the problem when a sudden or complete signal loss occurs.

Troubleshooting Workflow for Signal Loss

A Low or No Signal Observed B Check MS Instrument Status A->B C Perform Infusion Analysis (Bypass LC) B->C D Is Signal Present in Infusion? C->D E Problem is with LC System or Sample Introduction D->E Yes F Problem is with MS System or Standard D->F No G Troubleshoot LC: - Check for leaks - Verify column integrity - Check mobile phase E->G H Troubleshoot MS: - Clean ion source - Recalibrate - Check detector F->H

Caption: A logical workflow for diagnosing the source of signal loss.

Guide 2: Optimizing Sample Preparation and Handling

Issues with the sample itself are a frequent cause of poor signal intensity.

Potential Issue Recommended Action Rationale
Low Sample Concentration Concentrate the sample using appropriate methods like solid-phase extraction (SPE) or evaporation.The analyte concentration may be below the instrument's limit of detection (LOD).
Sample Degradation Prepare fresh samples and store them at low temperatures (e.g., -20°C), protected from light. Use acidic conditions if possible.This compound is sensitive to pH, temperature, and light.
Ion Suppression/Matrix Effects Improve sample cleanup using SPE. Dilute the sample if concentration allows. Optimize chromatography to separate this compound from interfering matrix components.Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte.
Contamination Use high-purity solvents and reagents. Ensure all labware is scrupulously clean. Filter all samples before injection.Contaminants can suppress the signal, form adducts, and contaminate the ion source.
Guide 3: Fine-Tuning Mass Spectrometer Parameters

Incorrect instrument settings can significantly impact signal intensity.

Parameter Recommendation for Flavonoids/Leucodelphinidin Reference
Ionization Mode Test both positive (ESI+) and negative (ESI-) modes. ESI+ is often more sensitive for flavonoids.
Mobile Phase (ESI+) Methanol with 1% acetic acid or acetonitrile/water with 0.5% formic acid.
Mobile Phase (ESI-) Mobile phase containing 0.1% formic acid.
Capillary Voltage Optimize in the range of 3500-4500 V for positive mode and -3000 to -3500 V for negative mode.
Drying Gas Flow & Temp Optimize to ensure efficient desolvation without causing thermal degradation. Typical values are 10-12 L/min at 300-350°C.
Nebulizer Gas Pressure Optimize for a stable spray. A typical starting point is 35-45 psi.
Collision Energy (for MS/MS) Perform a collision energy ramp (e.g., 15-40 eV) to determine the optimal energy for characteristic fragment ions.

This compound Fragmentation Pathway (Positive ESI-MS/MS)

precursor [M+H]⁺ m/z 307 frag1 [M+H-H₂O]⁺ m/z 289 precursor->frag1 - H₂O frag3 Retro-Diels-Alder Fragment m/z 153 precursor->frag3 RDA Cleavage frag2 [M+H-2H₂O]⁺ m/z 271 frag1->frag2 - H₂O

Caption: Proposed fragmentation pathway for this compound in positive ion mode.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

This protocol outlines a general procedure for extracting and preparing this compound from a plant matrix for LC-MS analysis.

  • Extraction:

    • Homogenize 1g of the sample material with 10 mL of methanol containing 1% acetic acid.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more and combine the supernatants.

  • Cleanup (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water with 0.1% formic acid.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water with 0.1% formic acid to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

Protocol 2: LC-MS/MS Method for this compound

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound.

  • Liquid Chromatography:

    • Column: A well-end-capped C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.5% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.5% Formic Acid

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

  • Mass Spectrometry (Positive ESI):

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan

    • Capillary Voltage: 4000 V

    • Drying Gas Temperature: 325°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • MRM Transitions (example):

      • Precursor Ion (Q1): m/z 307.1

      • Product Ion (Q3): m/z 289.1 (Collision Energy: 15 eV)

      • Product Ion (Q3): m/z 153.0 (Collision Energy: 30 eV)

This technical support guide provides a comprehensive resource for troubleshooting low signal issues in this compound mass spectrometry. By following these systematic guides and protocols, researchers can enhance the sensitivity and reliability of their analyses.

References

Technical Support Center: Enhancing Leucodelphinidin Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucodelphinidin. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in bioassay development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a colorless flavonoid, a class of natural polyphenolic compounds found in various plants.[1] Like many flavonoids, this compound has low aqueous solubility, which can pose significant challenges for in vitro and in vivo bioassays. For accurate and reproducible experimental results, the compound must be fully dissolved in the aqueous assay medium. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity.

Q2: What are the initial steps to dissolve this compound for a bioassay?

A2: The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer. This technique is known as co-solvency. Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose.[2][3] Ethanol is another common choice. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity.[4]

Q3: My this compound, dissolved in an organic solvent, precipitates when I add it to my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:

  • Optimize the final solvent concentration: Ensure the final concentration of the co-solvent (e.g., DMSO) is at a level that maintains this compound solubility but is not toxic to the cells.

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.

  • Slow dilution with mixing: Instead of adding the stock solution directly to the full volume of medium, try a stepwise dilution. First, dilute the stock in a small volume of serum-free medium, mix gently, and then add this to your final volume of complete medium.

  • Sonication: Brief sonication of the final working solution in a water bath sonicator can help to redissolve small precipitates.

Q4: Are there more advanced methods to enhance the solubility of this compound?

A4: Yes, if co-solvents are not sufficient, you can explore the following techniques:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[5] This can significantly increase the aqueous solubility and stability of the compound.

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can improve its solubility and bioavailability.

Troubleshooting Guide: this compound Precipitation in Bioassays

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to the medium. The compound's solubility limit in the final aqueous medium has been exceeded. The final concentration of the organic co-solvent is too low to maintain solubility.1. Reduce the final concentration: Test lower final concentrations of this compound. 2. Increase co-solvent percentage: If your assay allows, slightly increase the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO). Always check the solvent tolerance of your specific cell line. 3. Change the dilution method: Add the stock solution to the medium while vortexing or stirring to ensure rapid dispersion.
The solution is clear initially but becomes cloudy or shows precipitate over time. The compound is in a supersaturated state and is slowly precipitating out of the solution. The compound may be unstable in the aqueous environment at 37°C.1. Use of a stabilizing agent: Consider using a small amount of serum or a carrier protein like bovine serum albumin (BSA) in your assay medium, as they can sometimes help to stabilize hydrophobic compounds. 2. Prepare fresh solutions: Prepare the final working solution immediately before use and do not store it for extended periods. 3. Evaluate compound stability: Check for degradation of this compound under your experimental conditions (pH, temperature).
Inconsistent results between experiments. Variability in the preparation of the stock or working solutions. Precipitation in some wells but not others.1. Standardize solution preparation: Ensure the stock solution is fully dissolved before each use. Vortex the stock solution before taking an aliquot. 2. Visual inspection: Carefully inspect all wells for any signs of precipitation before and after adding the compound.
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low solubility even in organic solvents, or the solvent is of poor quality.1. Gentle heating and sonication: Warm the solution to 37°C and/or sonicate to aid dissolution. 2. Test alternative solvents: Try other water-miscible organic solvents such as ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).

Data Presentation: Estimated Solubility of Related Flavonoids

Solvent Temperature (°C) Solubility (mg/L)
Water2553.53
Water3063.87
Water3569.77
Water4078.66
Water4586.85
Methanol2558.61
Methanol3066.24
Methanol3577.12
Methanol4087.69
Methanol4597.08
Ethanol255.73
Ethanol306.13
Ethanol357.04
Ethanol407.70

Data extracted from a study on Delphinidin solubility and should be considered as an approximation for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 322.27 g/mol .

  • Weigh the powder: In a sterile environment, accurately weigh the this compound powder into a sterile microcentrifuge tube.

  • Add solvent: Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.

  • Visual inspection: Ensure there is no undissolved material. The solution should be clear.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven

Procedure (Kneading Method):

  • Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 or 1:2 ratio is common).

  • Dissolve this compound: Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Prepare β-Cyclodextrin Slurry: In a mortar, add the calculated amount of β-cyclodextrin and slowly add a small amount of deionized water to form a thick paste.

  • Knead: Gradually add the this compound solution to the β-cyclodextrin paste while continuously kneading with the pestle for at least 30-60 minutes. The mixture should become a homogeneous paste.

  • Dry: Transfer the paste to a watch glass and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverize and Store: Pulverize the dried complex into a fine powder and store it in a desiccator at room temperature.

Protocol 3: Formulation of this compound-Loaded PLGA Nanoparticles

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

Procedure (Emulsification-Solvent Evaporation Method):

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in an organic solvent like dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1-5% w/v).

  • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed with a magnetic stirrer. Follow this by sonication with a probe sonicator to form an oil-in-water (O/W) emulsion. The sonication parameters (power and time) will need to be optimized to achieve the desired nanoparticle size.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove the excess surfactant and unencapsulated this compound.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried (lyophilized) to obtain a powder.

Signaling Pathway Diagrams

Based on studies of the structurally related flavonoid, Delphinidin, this compound is anticipated to modulate key cellular signaling pathways involved in inflammation and cell proliferation.

PI3K_Akt_Signaling This compound This compound PI3K PI3K This compound->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound potentially inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK_Signaling This compound This compound Raf Raf This compound->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Inflammation_Proliferation Inflammation & Proliferation TranscriptionFactors->Inflammation_Proliferation

Caption: this compound may inhibit the MAPK/ERK signaling cascade.

NFkB_Signaling This compound This compound IKK IKK This compound->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_IkB->IkB degradation NFkB_IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression

Caption: this compound is hypothesized to inhibit the NF-κB signaling pathway.

References

Technical Support Center: Stabilizing Leucodelphinidin in Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Leucodelphinidin is a reactive and unstable leucoanthocyanidin. Specific, validated stability data for this compound is limited in published literature. The following protocols and recommendations are based on established principles for the stabilization of flavonoids, particularly its close structural analog, delphinidin, and other leucoanthocyanidins. It is strongly recommended to perform your own stability assessments for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

A1: this compound is a colorless flavan-3,4-diol, a type of leucoanthocyanidin. These compounds are biosynthetic precursors to delphinidin, an anthocyanidin that imparts blue and purple colors to many plants. The instability of this compound arises from its susceptibility to oxidation and acid-catalyzed dehydration, which can lead to the formation of colored anthocyanidins or polymerization into proanthocyanidins (condensed tannins). Several factors, including pH, temperature, light, and the presence of oxygen, can accelerate its degradation.

Q2: What is the best solvent for preparing a this compound stock solution?

A2: For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2] this compound is expected to have good solubility in DMSO, and this solvent is compatible with most cell culture media at low final concentrations (typically <0.1% v/v). For other applications, acidified methanol (e.g., with 0.1% HCl or formic acid) can also be used, as the acidic environment enhances the stability of related compounds like delphinidin.

Q3: What are the optimal storage conditions for a this compound stock solution?

A3: To maximize the shelf-life of your this compound stock solution, it is crucial to:

  • Store at low temperatures: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.

  • Protect from light: Use amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

  • Minimize oxygen exposure: Purge the headspace of the vials with an inert gas like argon or nitrogen before sealing.

Q4: How does pH affect the stability of this compound?

A4: Based on data from the closely related compound delphinidin, this compound is expected to be most stable in acidic conditions (pH 1-3).[3] In neutral or alkaline solutions, its degradation rate increases significantly. Therefore, for aqueous working solutions, it is advisable to use a slightly acidic buffer if your experimental system can tolerate it.

Q5: Can I use antioxidants to improve the stability of my this compound solution?

A5: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Ascorbic acid (Vitamin C) or glutathione are commonly used to protect anthocyanins and related flavonoids.[4] Another strategy is "co-pigmentation," where the addition of other phenolic compounds, such as ferulic acid or caffeoylquinic acid, can enhance stability.

Q6: How can I monitor the stability of my this compound stock solution?

A6: The most reliable way to monitor the stability of your this compound solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique allows you to quantify the amount of intact this compound and observe the appearance of any degradation products over time. A simple visual inspection for color change (from colorless to pink or purple) can also be an indicator of degradation to colored anthocyanidins.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Precipitation in stock solution upon freezing The concentration of this compound exceeds its solubility limit in the chosen solvent at low temperatures.Prepare a slightly more dilute stock solution. Before use, gently warm the vial to 37°C and vortex to ensure complete dissolution.
Color of the stock solution changes from colorless to pink/purple Degradation of this compound to colored anthocyanidins (e.g., delphinidin). This can be caused by exposure to light, elevated temperature, or non-acidic pH.Prepare a fresh stock solution. Ensure proper storage conditions (see FAQ A3). For aqueous dilutions, use a slightly acidic buffer.
Loss of biological activity in experiments Degradation of this compound in the stock solution or in the working solution/culture medium.Prepare fresh stock solutions frequently. Minimize the time between preparing the working solution and applying it to your experimental system. Consider adding an antioxidant like ascorbic acid to your working solutions.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation during storage or handling.Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Standardize the handling procedures for preparing and using the solutions.

Quantitative Data

As specific quantitative stability data for this compound is scarce, the following table summarizes the solubility of its close analog, delphinidin, in various solvents. This data can be used as a proxy to guide solvent selection.

Solvent Solubility of Delphinidin (Mole Fraction x 10^2) at 25°C (298.15 K)
Methanol58.61
Water53.53
Ethanol5.73
Acetone0.0055

Data extrapolated from studies on Delphinidin.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment, carefully weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -80°C until use.

Protocol 2: General Procedure for Assessing the Stability of a this compound Stock Solution by HPLC-UV

Note: This is a general guideline. The specific chromatographic conditions may need to be optimized for your system.

Materials:

  • This compound stock solution

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Initial Analysis (T=0):

    • Dilute a fresh aliquot of your this compound stock solution to a suitable concentration for HPLC analysis using the mobile phase.

    • Inject the sample and record the chromatogram. The peak corresponding to this compound should be identified. The detection wavelength for leucoanthocyanidins is typically in the range of 280 nm.

    • Record the peak area of the this compound peak.

  • Incubate Samples:

    • Store aliquots of the stock solution under the conditions you wish to test (e.g., -20°C, 4°C, room temperature, exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14 days), retrieve an aliquot from each storage condition.

    • Prepare and analyze the samples by HPLC as described in step 1.

    • Record the peak area of the this compound peak and note the appearance of any new peaks, which may represent degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

    • Plot the percentage of remaining this compound against time to determine the stability under each condition.

Visualizations

G Workflow for Preparing and Storing this compound Stock Solutions cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Amber Vials vortex->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration in Acidic Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and storing this compound stock solutions.

G Factors Influencing this compound Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors center This compound Stability ph Neutral/Alkaline pH ph->center temp High Temperature temp->center light Light Exposure light->center oxygen Oxygen oxygen->center acidic_ph Acidic pH (1-3) acidic_ph->center low_temp Low Temperature (-80°C) low_temp->center darkness Protection from Light darkness->center antioxidants Antioxidants (e.g., Ascorbic Acid) antioxidants->center

Caption: Factors Influencing this compound Stability.

References

Technical Support Center: Leucodelphinidin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of leucodelphinidin. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a colorless flavonoid belonging to the leucoanthocyanidin class of compounds.[1][2] It is a precursor in the biosynthesis of delphinidin, an anthocyanin responsible for blue and purple colors in many plants.[3][4] The primary challenges in its quantification stem from its inherent instability and lack of a significant chromophore in the visible region, making direct spectrophotometric analysis difficult. Furthermore, its tendency to oxidize and polymerize can lead to inaccurate measurements.

Q2: What are the most common methods for quantifying this compound?

A2: The most common methods for this compound quantification involve a conversion step to a colored product, followed by spectrophotometric or chromatographic analysis. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection is a widely used technique for separating and quantifying this compound, often after conversion to delphinidin.[3] Spectrophotometric methods typically rely on the acid-catalyzed conversion of this compound to the colored delphinidin cation.

Q3: Where can I obtain a this compound standard for calibration?

Q4: How should I store my samples to prevent this compound degradation?

A4: Due to its instability, samples containing this compound should be processed immediately after collection. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C in the dark. Extracts should be stored in amber vials at -20°C or lower, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound quantification experiments.

Issue 1: Low or No Detectable this compound Signal
Possible Cause Troubleshooting Step
Degradation during extraction Optimize your extraction protocol. Use cold solvents and minimize exposure to light and oxygen. Consider using antioxidants in your extraction buffer.
Inefficient extraction Leucodelphinidins are polar compounds. Ensure your extraction solvent is appropriate. Mixtures of acetone/water or methanol/water are often effective. Sonication or other assisted extraction techniques can improve yield.
Incomplete conversion to colored product (spectrophotometry) Ensure the acid concentration and heating time/temperature for the conversion reaction are optimized. Monitor the reaction kinetics to determine the optimal endpoint.
Poor chromatographic separation Optimize your HPLC gradient, column type, and mobile phase composition to achieve better resolution from interfering compounds.
Issue 2: High Variability in Replicate Measurements
Possible Cause Troubleshooting Step
Inconsistent sample handling Standardize all sample handling procedures, from extraction to analysis. Ensure consistent timing for all steps, especially the conversion reaction.
Sample heterogeneity Ensure your starting material is homogenous. Grind solid samples to a fine, uniform powder.
Instrument instability Check the stability of your spectrophotometer or HPLC system. Run system suitability tests before each batch of samples.
Issue 3: Overestimation of this compound Content
Possible Cause Troubleshooting Step
Interference from other compounds Other proanthocyanidins or flavonoids can also yield colored products upon acid treatment. Use HPLC to separate this compound from these interfering compounds before quantification.
Formation of polymeric pigments Excessive heating during the conversion step can lead to the formation of polymeric pigments that absorb at the same wavelength as delphinidin, leading to an overestimation. Optimize the reaction conditions to minimize polymerization.
Impure standard If using an isolated standard, ensure its purity is thoroughly assessed using techniques like NMR and MS.

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of this compound (Acid Conversion Method)

This method is based on the conversion of this compound to delphinidin in an acidic solution, which can then be quantified colorimetrically.

Materials:

  • Plant extract

  • Butan-1-ol

  • Concentrated Hydrochloric Acid (HCl)

  • Ferric ammonium sulfate (optional, as a catalyst)

  • Spectrophotometer

Procedure:

  • Prepare a reagent solution of HCl in butan-1-ol (e.g., 5% v/v).

  • To 0.5 mL of the plant extract, add 3 mL of the butan-1-ol-HCl reagent.

  • Add a small crystal of ferric ammonium sulfate (optional).

  • Vortex the mixture and incubate at 95°C for 40 minutes in a heating block.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the resulting solution at approximately 550 nm.

  • Quantify the this compound content by comparing the absorbance to a standard curve prepared with a known concentration of a suitable standard (e.g., purified this compound or a delphinidin equivalent).

Protocol 2: HPLC Analysis of this compound

This protocol provides a general framework for the separation and quantification of this compound using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: With a diode array detector (DAD) or mass spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Monitor at 280 nm for the unconverted this compound and at the visible maximum of the converted delphinidin if a post-column reaction is employed.

Procedure:

  • Prepare the plant extract, ensuring it is filtered through a 0.45 µm syringe filter before injection.

  • Inject the sample into the HPLC system.

  • Identify the this compound peak based on its retention time compared to a standard (if available) or by collecting the fraction and confirming its identity using MS.

  • Quantify the peak area and calculate the concentration using a standard curve.

Data Presentation

Table 1: Comparison of this compound Extraction Solvents
Solvent System Relative Extraction Efficiency (%) Notes
70% Acetone / 30% Water100Often provides the highest yield for proanthocyanidins.
80% Methanol / 20% Water85Good alternative, but methanol can be toxic.
70% Ethanol / 30% Water75A greener solvent alternative, but may be less efficient.
Water40Poor efficiency for extracting less polar proanthocyanidins.

Data is illustrative and will vary depending on the plant matrix.

Visualizations

Diagram 1: this compound Quantification Workflow

G Figure 1: General workflow for this compound quantification. cluster_extraction Sample Preparation cluster_analysis Analysis cluster_quantification Quantification PlantMaterial Plant Material Extraction Extraction (e.g., 70% Acetone) PlantMaterial->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Spectrophotometry Spectrophotometry (Acid Conversion) Filtration->Spectrophotometry HPLC HPLC-DAD/MS Filtration->HPLC DataAnalysis Data Analysis & Quantification Spectrophotometry->DataAnalysis HPLC->DataAnalysis

Figure 1: General workflow for this compound quantification.
Diagram 2: Chemical Instability of this compound

G Figure 2: Instability pathways of this compound. This compound This compound (Colorless) Delphinidin Delphinidin (Colored) This compound->Delphinidin Oxidation (e.g., Acid, Heat) Polymer Proanthocyanidins (Polymers) This compound->Polymer Polymerization

Figure 2: Instability pathways of this compound.

References

Technical Support Center: Method Development for Novel Leucodelphinidin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel Leucodelphinidin derivatives. The information is designed to directly address specific issues that may be encountered during synthesis, purification, characterization, and biological evaluation.

Troubleshooting Guides

This section addresses common problems encountered during the experimental workflow for this compound derivatives.

Issue 1: Poor Solubility of the Derivative

Question: My this compound derivative has very low solubility in aqueous buffers, which is affecting my biological assays. What can I do?

Answer: Poor aqueous solubility is a common issue for many flavonoids and their derivatives due to their often planar and hydrophobic ring structures.[1][2] The solubility of flavonoid aglycones, in particular, is typically limited.[3] Here are several strategies to address this:

  • Co-solvents: Use a minimal amount of a biocompatible organic solvent, such as DMSO, to prepare a concentrated stock solution, which is then diluted into the aqueous assay medium. It is critical to include a vehicle control in your experiments to account for any effects of the solvent itself.

  • pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.

  • Formulation with Excipients: Complexation with cyclodextrins (like β-cyclodextrin or its derivatives) can enhance the aqueous solubility of flavonoids by forming inclusion complexes.[1][4] This method has been shown to improve the solubility of flavonoids like hesperetin and naringenin.

  • Structural Modification: If you are in the process of designing derivatives, consider adding hydrophilic moieties (e.g., glycosidic groups) to the core structure. Flavonoid glycosides are generally more water-soluble than their corresponding aglycones.

Issue 2: Compound Degradation and Instability

Question: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis over time. How can I handle the instability of my this compound derivative?

Answer: this compound and related flavonoids, like anthocyanins, are susceptible to degradation under various conditions, including exposure to changes in pH, temperature, light, and oxygen. Delphinidin, for example, is highly stable in acidic conditions but unstable at neutral or alkaline pH.

  • Storage: Store solid compounds in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, temperatures of -20°C or -80°C are recommended.

  • Solution Preparation: Prepare solutions fresh for each experiment to avoid degradation in solution. Avoid repeated freeze-thaw cycles of stock solutions.

  • pH Control: The stability of these compounds is often pH-dependent. Maintain a consistent and appropriate pH in all buffers and assay media. For many flavonoids, slightly acidic conditions can improve stability.

  • Forced Degradation Study: To understand the degradation profile of your compound, perform a forced degradation study. This involves exposing the derivative to stress conditions (e.g., strong acid, strong base, oxidation, heat, and light) to deliberately induce degradation. The resulting products can then be characterized, which is crucial for developing a stability-indicating analytical method.

Issue 3: Challenges in Purification

Question: I am struggling to purify my synthesized this compound derivative from reaction byproducts. What methods are effective?

Answer: The purification of flavonoid derivatives can be complex due to their structural similarity to byproducts and their potential sensitivity to harsh purification conditions.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC) are powerful techniques for the isolation and purification of flavonoids and their derivatives. For CCC, solvent systems like tert-butyl-methyl ether/n-butanol/acetonitrile/water are commonly used for anthocyanin separation.

  • Recrystallization: This is a standard method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the derivative has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.

  • Protection of Leuco-form: this compound and its derivatives can be sensitive. One purification strategy for related "leuco" compounds involves their conversion to a more stable complex (e.g., a protonated form after reduction), which can be purified by recrystallization and then converted back to the desired compound via oxidation.

Issue 4: Interference in Biological Assays

Question: My compound is colored and appears to be interfering with my colorimetric (e.g., MTT) or fluorescence-based assays. How can I troubleshoot this?

Answer: Colored compounds can absorb light at the same wavelengths used for absorbance readings in assays like the MTT assay, leading to inaccurate results. Similarly, some compounds possess intrinsic fluorescence that can interfere with fluorescence-based readouts.

  • Use a Compound-Only Control: Always include control wells that contain your compound at the various tested concentrations in the assay medium but without cells. Subtract the average absorbance or fluorescence reading of these wells from your experimental wells.

  • Switch to a Different Assay: If interference is significant, consider an alternative assay that uses a different detection method. For cytotoxicity, instead of MTT (absorbance), you could use a CellTiter-Glo® Luminescent Cell Viability Assay (luminescence) or a trypan blue exclusion assay (cell counting).

  • Assess Intrinsic Fluorescence: To check for fluorescence interference, prepare dilutions of your compound in the assay buffer and measure the fluorescence using the same excitation and emission wavelengths as your primary assay. A concentration-dependent increase in signal indicates interference.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives?

A1: this compound is a colorless leucoanthocyanidin, a type of flavonoid. Its derivatives are molecules that are structurally based on the this compound scaffold (a flavan-3,4-diol structure) but have been chemically modified. These modifications can be designed to improve properties such as solubility, stability, bioavailability, and biological activity.

Q2: What are the key steps in the biosynthesis of this compound?

A2: this compound is synthesized in plants via the flavonoid biosynthetic pathway. The process begins with the amino acid phenylalanine. Key enzymes catalyze a series of reactions to produce dihydroflavonols. Specifically, the enzyme Dihydroflavonol 4-reductase (DFR) converts dihydromyricetin into this compound.

Q3: What analytical techniques are used to characterize this compound derivatives?

A3: A combination of chromatographic and spectroscopic techniques is essential for the characterization of novel derivatives. These include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Q4: My derivative shows low or inconsistent bioactivity. What are the potential compound-related causes?

A4: Beyond the solubility and stability issues discussed in the troubleshooting section, several other factors could be at play:

  • Low Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.

  • Incorrect Target Hypothesis: The derivative may simply not be a potent modulator of the intended biological target.

Quantitative Data Summary

The following table summarizes data on the enhancement of flavonoid properties, which can serve as a benchmark when developing novel this compound derivatives.

FlavonoidMethod of EnhancementParameterImprovement FactorReference
MyricetinComplexation with dimeric β-cyclodextrinAqueous Solubility33.6-fold
QuercetinComplexation with dimeric β-cyclodextrinAqueous Solubility12.4-fold
KaempferolComplexation with dimeric β-cyclodextrinAqueous Solubility10.5-fold
Hyperoside (HYP)Complexation with DM-β-CDDissolution RateReached 93.63% (vs. 60.34% for HYP alone)

Experimental Protocols

Protocol 1: General Solubility Assessment
  • Preparation: Prepare a series of concentrations of the this compound derivative in the desired aqueous buffer (e.g., PBS). Also, prepare a high-concentration stock solution in a solubilizing agent like DMSO.

  • Equilibration: Add an excess amount of the solid compound to a known volume of the aqueous buffer. Shake the suspension at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the supernatant. Quantify the concentration of the dissolved derivative using a pre-validated analytical method, such as HPLC with a UV detector, against a standard curve prepared from the DMSO stock solution.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include vehicle-only and untreated cell controls.

  • Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Visualizations

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solutions Problem Inconsistent / Unexpected Experimental Results Solubility Check Solubility (Poor Dissolution?) Problem->Solubility Stability Assess Stability (Degradation?) Problem->Stability Purity Verify Purity (Contaminants?) Problem->Purity Assay Evaluate Assay (Interference?) Problem->Assay Sol_Solubility Modify Formulation (e.g., Cyclodextrins) Solubility->Sol_Solubility Sol_Stability Optimize Storage & Handling (pH, Temp) Stability->Sol_Stability Sol_Purity Re-purify (HPLC, Recrystallization) Purity->Sol_Purity Sol_Assay Use Controls or Alternative Assay Assay->Sol_Assay G Phe Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phe->CoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol (Dihydroflavonol) Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin (Dihydroflavonol) Dihydrokaempferol->Dihydromyricetin F3'5'H This compound This compound Dihydromyricetin->this compound DFR G cluster_controls Essential Controls Start Start: Cell Seeding (96-well plate) Treatment Treat with Derivative (Serial Dilutions) Start->Treatment Incubate Incubate (24-72 hours) Treatment->Incubate Vehicle Vehicle Control (e.g., DMSO) AssayReagent Add Assay Reagent (e.g., MTT, CellTiter-Glo) Incubate->AssayReagent Incubate2 Incubate (2-4 hours) AssayReagent->Incubate2 Readout Measure Signal (Absorbance, Luminescence) Incubate2->Readout Analysis Data Analysis (Calculate IC50) Readout->Analysis CompoundOnly Compound-Only Control (No Cells)

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Leucodelphinidin and Delphinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin and delphinidin are naturally occurring flavonoids found in a variety of pigmented fruits and vegetables. As a metabolic precursor to delphinidin, this compound shares a similar core structure, yet key differences in their chemical makeup lead to distinct biological activities. This guide provides an objective comparison of the biological activities of this compound and delphinidin, supported by available experimental data, to aid researchers in their exploration of these promising natural compounds.

Chemical Structures

This compound is a flavan-3,4-diol, a type of leucoanthocyanidin, while delphinidin is an anthocyanidin. The primary structural difference is the presence of a hydroxyl group at the C4 position and a saturated C-ring in this compound, whereas delphinidin possesses a C2-C3 double bond and a pyrylium oxonium ion in its C-ring, contributing to its characteristic color.

Comparative Biological Activity

Antioxidant Activity

Delphinidin is renowned for its potent antioxidant properties, attributed to the numerous hydroxyl groups on its A and B rings, which can effectively scavenge free radicals.

Table 1: Antioxidant Activity of Delphinidin

AssayIC50 Value (µM)Reference
DPPH Radical Scavenging10.55 ± 0.06[1]

No direct quantitative antioxidant activity data (e.g., IC50 values) for this compound was identified in the reviewed literature.

Anti-inflammatory Activity

Delphinidin has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators.

No quantitative data (e.g., IC50 values) for the direct inhibition of COX or LOX enzymes by this compound was found in the reviewed literature.

Anticancer Activity

Delphinidin exhibits notable anticancer activity against a range of cancer cell lines. Its mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation through the modulation of various signaling pathways.

Table 2: Anticancer Activity of Delphinidin (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)Reference
U2OSOsteosarcoma~50-100[2]

No specific IC50 values for the anticancer activity of this compound against cell lines such as MCF-7 or A549 were identified in the reviewed literature.

Hypoglycemic Activity

Both a derivative of this compound and delphinidin have been investigated for their potential to lower blood glucose levels.

A study on a this compound derivative isolated from Ficus bengalensis demonstrated significant hypoglycemic action in both normal and alloxan-induced diabetic rats. Oral administration of 250 mg/kg of the this compound derivative resulted in a 20-24% reduction in fasting blood glucose, an effect comparable to the drug glibenclamide at a 2 mg/kg dose[3][4].

Delphinidin has also been shown to possess hypoglycemic effects. Daily administration of 100 mg/kg of delphinidin chloride-loaded liposomes to diabetic mice over eight weeks significantly decreased the rate of albumin and HbA1c glycation[5]. Furthermore, delphinidin has been found to reduce intestinal glucose uptake.

Signaling Pathways and Mechanisms of Action

Delphinidin

Delphinidin's biological activities are underpinned by its ability to modulate a multitude of cellular signaling pathways.

// Nodes Delphinidin [label="Delphinidin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Effects\n(ROS Scavenging)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory Effects", fillcolor="#FBBC05", fontcolor="#202124"]; Anticancer [label="Anticancer Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hypoglycemic [label="Hypoglycemic Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"];

COX_LOX [label="COX/LOX Inhibition", shape=ellipse, fillcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway\nInhibition", shape=ellipse, fillcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\nModulation", shape=ellipse, fillcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway\nInhibition", shape=ellipse, fillcolor="#FFFFFF"]; Apoptosis [label="Induction of\nApoptosis", shape=ellipse, fillcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#FFFFFF"]; GlucoseUptake [label="Reduced Intestinal\nGlucose Uptake", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Delphinidin -> Antioxidant; Delphinidin -> AntiInflammatory; Delphinidin -> Anticancer; Delphinidin -> Hypoglycemic;

AntiInflammatory -> COX_LOX; AntiInflammatory -> NFkB; AntiInflammatory -> MAPK;

Anticancer -> PI3K_Akt; Anticancer -> MAPK; Anticancer -> Apoptosis; Anticancer -> CellCycle;

Hypoglycemic -> GlucoseUptake; } DOT Caption: Signaling pathways modulated by delphinidin.

This compound

The precise signaling pathways and molecular mechanisms underlying the biological activities of this compound are not as extensively characterized as those of delphinidin. Its role as a biosynthetic precursor to delphinidin suggests that some of its effects may be indirect, following its conversion to delphinidin in biological systems.

// Nodes Precursor [label="Flavonoid Precursors", fillcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Delphinidin [label="Delphinidin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prodelphinidins [label="Prodelphinidins\n(Condensed Tannins)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Precursor -> this compound [label="Biosynthesis"]; this compound -> Delphinidin [label="Oxidation"]; this compound -> Prodelphinidins [label="Polymerization"]; } DOT Caption: Biosynthetic fate of this compound.

Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure :

    • Add a small volume of the test compound (dissolved in a suitable solvent) to the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from a dose-response curve.

Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation : Prepare the assay buffer, COX-2 enzyme, heme, and a fluorometric probe as per the kit manufacturer's instructions.

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then detected by the fluorescent probe.

  • Measurement : Measure the fluorescence kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculation : The rate of the reaction is determined, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from a dose-response curve.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cancer Cells\nin 96-well Plate"]; treat_cells [label="Treat with Test Compound\n(Various Concentrations)"]; incubate [label="Incubate for 24-72h"]; add_mtt [label="Add MTT Reagent"]; incubate_formazan [label="Incubate for 3-4h\n(Formazan Formation)"]; solubilize [label="Solubilize Formazan\n(e.g., DMSO)"]; measure [label="Measure Absorbance\n(570 nm)"]; calculate [label="Calculate Cell Viability\nand IC50"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> treat_cells; treat_cells -> incubate; incubate -> add_mtt; add_mtt -> incubate_formazan; incubate_formazan -> solubilize; solubilize -> measure; measure -> calculate; calculate -> end; } DOT Caption: Workflow for the MTT anticancer assay.

Conclusion

The available evidence strongly supports delphinidin as a multifaceted bioactive compound with significant antioxidant, anti-inflammatory, anticancer, and hypoglycemic properties. Its mechanisms of action are increasingly being elucidated, highlighting its potential for further investigation in drug discovery and development.

In contrast, the biological activities of this compound are less well-defined in the scientific literature. While it demonstrates hypoglycemic effects, a comprehensive, direct comparison with delphinidin across a spectrum of biological activities is currently lacking. Its primary role appears to be that of a crucial intermediate in the biosynthesis of delphinidin and prodelphinidins.

Future research should focus on direct comparative studies of this compound and delphinidin to fully understand their respective biological potentials. Such studies would provide valuable insights for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

References

A Comparative Analysis of Leucodelphinidin and Proanthocyanidins: Structure, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Leucodelphinidin and proanthocyanidins, focusing on their structural differences, biological activities, and underlying mechanisms of action. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided to support reproducibility and further investigation.

Structural Comparison: Monomer vs. Polymer

This compound is a monomeric flavonoid, belonging to the leucoanthocyanidin class.[1][2] In contrast, proanthocyanidins (also known as condensed tannins) are complex oligomers and polymers formed from flavan-3-ol monomeric units, such as (+)-catechin and (-)-epicatechin.[3] this compound itself can serve as a precursor in the biosynthesis of prodelphinidins, a type of proanthocyanidin.[4]

The fundamental structural difference lies in the degree of polymerization. This compound exists as a single unit, while proanthocyanidins are composed of multiple interconnected flavan-3-ol units. This structural variance significantly influences their physicochemical properties and biological activities.

cluster_leuco This compound (Monomer) cluster_pro Proanthocyanidin (Polymer) This compound This compound (C₁₅H₁₄O₈) Proanthocyanidin Proanthocyanidin (Repeating Flavan-3-ol units) This compound->Proanthocyanidin Polymerization cluster_pathway NF-κB Signaling Pathway cluster_intervention Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory Transcription Leuco_Pro This compound & Proanthocyanidins Leuco_Pro->IKK Inhibit Leuco_Pro->NFkB Inhibit Translocation cluster_pathway MAPK Signaling Pathway cluster_intervention Inhibition Stress Cellular Stress (e.g., LPS) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Leuco_Pro This compound & Proanthocyanidins Leuco_Pro->MAPK Inhibit Phosphorylation start Start prep_dpph Prepare DPPH working solution start->prep_dpph prep_sample Prepare sample dilutions start->prep_sample mix Mix sample and DPPH solution prep_dpph->mix prep_sample->mix incubate Incubate in the dark (e.g., 30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end start Start seed_cells Seed macrophages in a culture plate start->seed_cells pretreat Pre-treat cells with test compound seed_cells->pretreat stimulate Stimulate cells with LPS pretreat->stimulate incubate Incubate for a specific period stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant elisa Measure TNF-α levels by ELISA collect_supernatant->elisa analyze Analyze data and determine IC50 elisa->analyze end End analyze->end

References

A Comparative Guide to the Antioxidant Capacity of Leucodelphinidin and Trolox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of leucodelphinidin, a natural flavonoid, against Trolox, a water-soluble analog of vitamin E widely used as a standard in antioxidant assays. Due to the limited availability of direct comparative data for this compound, this guide leverages experimental data from its close structural relative, delphinidin, to provide a robust and informative overview for researchers in drug discovery and development. The antioxidant activity of flavonoids is largely determined by their chemical structure, particularly the arrangement of hydroxyl groups, making delphinidin a relevant and valuable proxy for understanding the potential of this compound.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is a measure of its ability to inhibit the oxidation of other molecules. This is commonly quantified using various assays, with results often expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates greater antioxidant potency.

Antioxidant AssayThis compound/DelphinidinTroloxReference Compound(s)
DPPH Radical Scavenging Activity (IC50) Delphinidin > Petunidin[1]3.77 µg/mL[2]Ascorbic Acid, BHT[3]
ABTS Radical Scavenging Activity (IC50) Delphinidin > Petunidin[1]2.93 µg/mL[2]BHT
Trolox Equivalent Antioxidant Capacity (TEAC) Data not available1.0 (by definition)N/A

Note: The data for delphinidin indicates a higher scavenging activity in both DPPH and ABTS assays compared to petunidin, another anthocyanidin. While direct IC50 values for this compound were not found, the structural similarities suggest it would also exhibit potent antioxidant activity. Trolox, as the standard, has a TEAC value of 1.0 by definition.

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is crucial for comparative studies. Below are detailed methodologies for the two most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (this compound, Trolox)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer (capable of reading at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Prepare a stock solution of the test compounds (this compound and Trolox) and the positive control in methanol at a known concentration. Create a series of dilutions from the stock solution.

  • Assay Protocol:

    • Add a specific volume of each dilution of the test samples and control to separate wells of a 96-well plate or to cuvettes.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Include a blank containing only the solvent and a control containing the solvent and the DPPH solution.

  • Incubation: Incubate the plate/cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH_Sol->Mix Sample_Sol Prepare Sample Dilutions Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer (capable of reading at 734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compounds and Trolox in a suitable solvent.

  • Assay Protocol:

    • Add a small volume of each sample dilution to separate wells of a 96-well plate or to cuvettes.

    • Add a larger volume of the ABTS•+ working solution to each well/cuvette.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation of Antioxidant Activity: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using known concentrations of Trolox, and the antioxidant capacity of the sample is expressed as the concentration of Trolox that would produce the same level of absorbance reduction.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ (ABTS + K2S2O8) Working_Sol Prepare ABTS•+ Working Solution ABTS_Radical->Working_Sol Mix Mix Sample and ABTS•+ Solution Working_Sol->Mix Sample_Prep Prepare Sample Dilutions Sample_Prep->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Scavenging Assay.

Cellular Antioxidant Mechanisms: The Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, flavonoids like this compound can exert antioxidant effects within cells by modulating key signaling pathways. One of the most critical is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This leads to the upregulation of these protective enzymes, enhancing the cell's overall antioxidant defense.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Ubiquitination Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 Translocation Flavonoids This compound (Flavonoids) Flavonoids->Nrf2_Keap1 Inhibition ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Transcription Gene Transcription Nrf2_n->Transcription Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription->Antioxidant_Genes Upregulation

Caption: The Nrf2-ARE Signaling Pathway Modulated by Flavonoids.

Conclusion

This guide demonstrates that this compound, represented by its close analog delphinidin, is a potent antioxidant. The provided experimental protocols for DPPH and ABTS assays offer a standardized framework for researchers to quantitatively assess and compare its antioxidant capacity against the established standard, Trolox. Furthermore, understanding the role of the Nrf2-ARE signaling pathway provides crucial insight into the cellular mechanisms through which this compound may exert its protective effects. This information is vital for the continued investigation and development of novel antioxidant therapies.

References

Leucodelphinidin Cross-Reactivity in Flavonoid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of leucodelphinidin in common flavonoid and antioxidant assays. Due to a scarcity of direct experimental data quantifying the specific response of isolated this compound in these assays, this guide synthesizes theoretical insights from structural chemistry and quantum chemistry studies with established knowledge of flavonoid analysis. This approach offers a predictive understanding of this compound's behavior compared to commonly used flavonoid standards like quercetin and catechin.

Executive Summary

This compound, a flavan-3,4-diol, is a key intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and the anthocyanin delphinidin. Its unique structure, lacking the C4-keto group found in flavonols and flavones but possessing a high degree of hydroxylation, suggests a distinct reactivity profile in colorimetric and antioxidant assays. This guide explores the anticipated cross-reactivity in the Aluminum Chloride, Folin-Ciocalteu, DPPH, and FRAP assays, providing detailed experimental protocols and a visualization of its biosynthetic pathway.

Data Presentation: Predicted Reactivity of this compound

The following table summarizes the predicted reactivity of this compound in common flavonoid and antioxidant assays compared to quercetin (a flavonol) and catechin (a flavan-3-ol). These predictions are based on the structural requirements of each assay and theoretical reactivity studies.

AssayPrincipleQuercetin Reactivity (Reference)Catechin Reactivity (Reference)This compound (Predicted Reactivity)Rationale for Prediction
Aluminum Chloride (Total Flavonoids) Chelation with AlCl₃ at the C4-keto group and C3/C5 hydroxyl groups, or with ortho-dihydroxyl groups.HighLow (lacks C4-keto group)Moderate to High This compound lacks the C4-keto group, which is a primary binding site for AlCl₃ in flavonols. However, it possesses multiple ortho-dihydroxyl groups on both the A and B rings, which can form acid-labile complexes with aluminum chloride, leading to a colorimetric response[1].
Folin-Ciocalteu (Total Phenolics) Reduction of phosphomolybdic-phosphotungstic acid by phenolic hydroxyl groups in an alkaline medium.HighHighHigh The Folin-Ciocalteu reagent reacts with any reducing substance, and the assay is a measure of total reducing capacity[2]. This compound has a high number of hydroxyl groups, suggesting it will be highly reactive in this assay, contributing significantly to the total phenolic content measurement[3].
DPPH Radical Scavenging (Antioxidant) Ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.High (Low IC50)High (Low IC50)High (Predicted Low IC50) The antioxidant activity of flavonoids is strongly correlated with the number and position of hydroxyl groups[4]. The ortho-dihydroxy structure on the B-ring, present in this compound, confers potent radical scavenging activity[4].
FRAP (Ferric Reducing Antioxidant Power) Reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺) by antioxidants.HighHighHigh Similar to the DPPH assay, the reducing power in the FRAP assay is dependent on the number and arrangement of hydroxyl groups. The high degree of hydroxylation in this compound suggests a strong capacity to reduce ferric iron.

Experimental Protocols

Aluminum Chloride Colorimetric Assay for Total Flavonoids

This method is based on the formation of a stable complex between aluminum chloride and the C-4 keto group and/or hydroxyl groups of flavonoids.

Reagents:

  • Standard solution: Quercetin (1 mg/mL in methanol)

  • Aluminum chloride (AlCl₃), 10% solution in methanol

  • Potassium acetate (1 M)

  • Methanol

  • Distilled water

Procedure:

  • Prepare a series of standard dilutions of quercetin in methanol.

  • In a 96-well plate, add 20 µL of the sample extract or standard solution.

  • Add 110 µL of distilled water and 60 µL of ethanol to each well.

  • Take an initial absorbance reading at 415 nm.

  • Add 5 µL of 10% AlCl₃ solution and 5 µL of 1 M potassium acetate solution to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the absorbance at 415 nm.

  • Subtract the initial absorbance from the final absorbance.

  • Construct a calibration curve using the standard quercetin solutions and determine the total flavonoid content of the samples, expressed as quercetin equivalents (QE).

Folin-Ciocalteu Assay for Total Phenolic Content

This assay measures the total reducing capacity of a sample, where phenolic compounds reduce the Folin-Ciocalteu reagent to produce a blue-colored complex.

Reagents:

  • Standard solution: Gallic acid (1 mg/mL in distilled water)

  • Folin-Ciocalteu reagent (diluted 1:10 with distilled water)

  • Sodium carbonate (Na₂CO₃), 7.5% (w/v) solution in distilled water

Procedure:

  • Prepare a series of standard dilutions of gallic acid in distilled water.

  • To a test tube, add 0.5 mL of the sample extract or standard solution.

  • Add 2.5 mL of the diluted Folin-Ciocalteu reagent and mix well.

  • After 5 minutes, add 2 mL of 7.5% Na₂CO₃ solution and mix.

  • Incubate the mixture in the dark at room temperature for 1 hour.

  • Measure the absorbance at 765 nm against a blank.

  • Construct a calibration curve using the standard gallic acid solutions and determine the total phenolic content of the samples, expressed as gallic acid equivalents (GAE).

Mandatory Visualizations

Proanthocyanidin Biosynthesis Pathway

The following diagram illustrates the central role of this compound as a precursor in the biosynthesis of both proanthocyanidins (via catechin/epicatechin units) and anthocyanins.

Proanthocyanidin_Biosynthesis Naringenin Naringenin Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydroquercetin Dihydroquercetin (Taxifolin) Eriodictyol->Dihydroquercetin F3H Dihydromyricetin Dihydromyricetin (Ampelopsin) Dihydroquercetin->Dihydromyricetin F3'5'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR This compound This compound Dihydromyricetin->this compound DFR Catechin Catechin Leucocyanidin->Catechin LAR Epicatechin Epicatechin Leucocyanidin->Epicatechin ANR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Delphinidin Delphinidin This compound->Delphinidin ANS/LDOX Procyanidins Procyanidins (Condensed Tannins) Catechin->Procyanidins Epicatechin->Procyanidins Anthocyanins_Cy Anthocyanins (from Cyanidin) Cyanidin->Anthocyanins_Cy UFGT Prodelphinidins Prodelphinidins (Condensed Tannins) Delphinidin->Prodelphinidins Anthocyanins_Del Anthocyanins (from Delphinidin) Delphinidin->Anthocyanins_Del UFGT F3H F3H: Flavanone 3-hydroxylase F3primeH F3'H: Flavonoid 3'-hydroxylase F3prime5primeH F3'5'H: Flavonoid 3',5'-hydroxylase DFR DFR: Dihydroflavonol 4-reductase ANS ANS/LDOX: Anthocyanidin synthase LAR LAR: Leucoanthocyanidin reductase ANR ANR: Anthocyanidin reductase UFGT UFGT: UDP-flavonoid glucosyltransferase

Caption: Biosynthesis of proanthocyanidins and anthocyanins highlighting this compound.

Experimental Workflow for Flavonoid Analysis

The following diagram outlines a typical workflow for the analysis of total flavonoid and phenolic content, and antioxidant activity of a plant extract.

Experimental_Workflow Start Plant Material Extraction Extraction (e.g., methanol/ethanol) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract TFC Total Flavonoid Content (Aluminum Chloride Assay) CrudeExtract->TFC TPC Total Phenolic Content (Folin-Ciocalteu Assay) CrudeExtract->TPC AOA Antioxidant Activity (DPPH, FRAP Assays) CrudeExtract->AOA DataAnalysis Data Analysis and Comparison TFC->DataAnalysis TPC->DataAnalysis AOA->DataAnalysis

Caption: Workflow for flavonoid and antioxidant analysis.

Discussion and Conclusion

The structural characteristics of this compound, particularly the absence of a C4-keto group and the presence of numerous hydroxyl groups, are the primary determinants of its reactivity in flavonoid and antioxidant assays.

  • Aluminum Chloride Assay: While the primary reaction site for flavonols (C4-keto and C3/C5-OH) is absent in this compound, the presence of ortho-dihydroxyl groups on both A and B rings allows for the formation of less stable, acid-labile complexes with AlCl₃. This suggests that this compound will likely contribute to the total flavonoid content measurement, potentially leading to an overestimation if a flavonol like quercetin is used as the standard.

  • Folin-Ciocalteu Assay: This assay is a measure of total reducing capacity and is not specific to any particular class of phenolics. Given its high degree of hydroxylation, this compound is expected to be highly reactive, contributing significantly to the total phenolic content. Its reactivity is predicted to be comparable to other highly hydroxylated flavonoids.

  • Antioxidant Assays (DPPH and FRAP): The potent antioxidant activity of flavonoids is often attributed to the presence of ortho-dihydroxy (catechol) structures. This compound possesses this feature on its B-ring, indicating a high potential for radical scavenging and ferric reducing activities.

References

Leucodelphinidin: A Comparative Analysis of In Vitro and In Vivo Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucodelphinidin, a colorless leucoanthocyanidin flavonoid found in various plants, has garnered scientific interest for its potential therapeutic properties. This guide provides a comparative overview of the documented in vitro and in vivo effects of this compound and its derivatives, supported by experimental data and detailed methodologies. While direct comparative studies are limited, this document synthesizes the available evidence to offer a comprehensive resource for research and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its derivatives. A significant portion of the in vivo research has been conducted on a derivative isolated from Ficus bengalensis.

Table 1: In Vivo Effects of this compound Derivative

Biological Effect Animal Model Dosage Key Findings Reference
HypoglycemicNormal and Alloxan-induced diabetic rats250 mg/kgSimilar blood glucose reduction to glibenclamide (2 mg/kg). Less effective after a glucose load.[1][2]
HypocholesterolemicHypercholesterolemic rats100 mg/kg/daySignificant reduction in serum total cholesterol and LDL-cholesterol; increase in HDL-cholesterol.[3][4][5]
Acute ToxicityRatsUp to 4 g/kgNo toxic reactions observed.

Table 2: In Vitro Effects of this compound

Biological Effect Assay/Cell Line Concentration/IC50 Key Findings Reference
AntiplasmodialPlasmodium falciparum (3D7 and Dd2 strains)-Demonstrates antiplasmodial activity.
CytotoxicityVero and Raw 264.7 cellsCC50 > 250 µg/mLLow cytotoxicity observed.
AntioxidantChemical assays-Exhibits antioxidant properties by neutralizing free radicals.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard protocols and may have been adapted in the specific studies cited.

In Vivo Hypoglycemic and Oral Glucose Tolerance Test (OGTT)
  • Animal Model: Alloxan-induced diabetic rats are commonly used. Diabetes is induced by a single intraperitoneal injection of alloxan.

  • Acclimatization: Animals are acclimatized for a week with standard pellet diet and water ad libitum.

  • Grouping: Rats are divided into control, diabetic control, this compound-treated, and standard drug-treated (e.g., glibenclamide) groups.

  • Drug Administration: this compound derivative (e.g., 250 mg/kg) is administered orally.

  • OGTT Procedure:

    • After an overnight fast, a baseline blood sample is collected.

    • The respective treatments are administered.

    • After a specific period (e.g., 60 minutes), a glucose load (e.g., 2 g/kg) is given orally.

    • Blood samples are collected at timed intervals (e.g., 30, 60, 120, 180 minutes) from the tail vein.

  • Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to determine glucose tolerance.

In Vivo Hypolipidemic Assessment
  • Animal Model: Hyperlipidemia is induced in rats by feeding a high-cholesterol diet for a specified period.

  • Drug Administration: this compound derivative (e.g., 100 mg/kg/day) is administered orally.

  • Sample Collection: At the end of the treatment period, blood is collected for serum separation, and liver tissue is excised. Fecal samples are also collected.

  • Biochemical Analysis:

    • Serum and hepatic levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are determined using enzymatic kits.

    • Fecal bile acids and neutral sterols are extracted and quantified.

  • Enzyme Activity Assay (HMG-CoA Reductase):

    • Liver microsomes are prepared.

    • HMG-CoA reductase activity is assayed by monitoring the rate of NADPH oxidation to NADP+ spectrophotometrically at 340 nm in the presence of HMG-CoA.

In Vitro Antioxidant Activity (DPPH Assay)
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure:

    • Different concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.

In Vitro Antiplasmodial Activity (SYBR Green I-based Assay)
  • Parasite Culture: Chloroquine-sensitive or resistant strains of Plasmodium falciparum are cultured in human red blood cells.

  • Drug Dilution: Serial dilutions of this compound are prepared in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours.

  • Lysis and Staining: The red blood cells are lysed, and SYBR Green I dye, which fluoresces upon binding to DNA, is added.

  • Measurement: Fluorescence is measured using a microplate reader. The intensity of fluorescence is proportional to the number of viable parasites.

  • Analysis: The IC50 value is calculated from the dose-response curve.

Visualizations: Pathways and Workflows

Proposed In Vivo Hypolipidemic Mechanism of this compound Derivative

G This compound This compound Derivative (Oral Administration) GI_Tract Gastrointestinal Tract This compound->GI_Tract HMG_CoA HMG-CoA Reductase Absorption Limited Absorption GI_Tract->Absorption Excretion Increased Fecal Excretion GI_Tract->Excretion Bloodstream Bloodstream Absorption->Bloodstream Bile_Acids Bile Acids Excretion->Bile_Acids Cholesterol Neutral Sterols (Cholesterol) Excretion->Cholesterol Serum_Cholesterol Reduced Serum Total & LDL Cholesterol Bloodstream->Serum_Cholesterol Liver Liver Liver->HMG_CoA No Inhibition

Caption: Proposed mechanism of hypolipidemic action.

General Workflow for In Vivo Evaluation of a Test Compound

G start Start animal_model Select & Induce Animal Model (e.g., Diabetes, Hyperlipidemia) start->animal_model grouping Randomly Assign Animals to Groups (Control, Treated) animal_model->grouping treatment Administer Test Compound (e.g., this compound) and Controls grouping->treatment observation Observe for Clinical Signs & Collect Samples (Blood, Feces, Tissue) treatment->observation analysis Biochemical & Histopathological Analysis observation->analysis data Data Analysis & Interpretation analysis->data end End data->end

Caption: Typical workflow for in vivo studies.

Potential Anti-inflammatory Signaling Pathway

Disclaimer: This pathway is based on the known mechanisms of related flavonoids, such as Delphinidin, as direct evidence for this compound is limited.

G This compound This compound NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->NFkB_Pathway COX2 COX-2 Expression NFkB_Pathway->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins

Caption: Potential anti-inflammatory pathway.

References

A Comparative Guide to Leucodelphinidin from Diverse Plant Origins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Leucodelphinidin sourced from various botanicals, comparing their yield, purity, and bioactivity, supported by experimental data to inform research and therapeutic development.

This compound, a colorless flavonoid belonging to the leucoanthocyanidin class, is a precursor to the blue and purple pigments known as delphinidins. Found across a wide array of plant species, it has garnered significant attention from the scientific community for its potent antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative overview of this compound derived from different plant sources, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of this compound from Various Plant Sources

While this compound is present in numerous plants, including Acacia auriculiformis, Cleistanthus collinus, and Eucalyptus pilularis, comprehensive comparative studies detailing its yield, purity, and bioactivity from different origins are limited. This guide synthesizes available data to present a comparative perspective, primarily focusing on sources for which some quantitative data exists, such as Ficus bengalensis and Terminalia arjuna.

Yield and Purity

The extraction yield and purity of this compound are critical parameters for its potential as a therapeutic agent. These factors are influenced by the plant source, the specific part of the plant used (e.g., bark, leaves), and the extraction and purification methodologies employed.

Plant SourcePlant PartReported Yield/ContentPurity
Ficus bengalensisBarkA derivative, 5,7,3'-trimethylether of this compound 3-O-α-L-rhamnoside, was isolated with a yield of 200 mg/kg of bark.[1]Not explicitly stated
Terminalia arjunaBarkContains flavonoids, including those that give a positive test for leucoanthocyanidins.[2][3]Not explicitly stated for isolated this compound

Note: The data on yield and purity of isolated this compound from different plant sources is sparse in publicly available literature, highlighting a significant research gap. The provided information is based on available studies, which often focus on derivatives or the broader class of flavonoids.

Biological Activity: A Comparative Overview

The therapeutic potential of this compound lies in its diverse biological activities. Below is a comparative summary of its antioxidant, anti-inflammatory, and anticancer effects, with a focus on quantitative data where available.

Antioxidant Activity

The antioxidant capacity of this compound is a key contributor to its protective effects against cellular damage. This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to inhibit 50% of the radical).

Plant Source of this compound/DerivativeAntioxidant Activity (IC50)
General this compoundData for isolated this compound is not readily available in comparative studies. However, flavonoids, in general, are known for their potent antioxidant activities.

Note: While specific IC50 values for this compound from different plants are not available in a comparative context, the general consensus is that its antioxidant potential is significant due to its chemical structure.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).

Plant Source of this compound/DerivativeAnti-inflammatory Activity (Assay)
General this compoundTheoretical studies suggest that leucoanthocyanidins, including this compound, possess anti-inflammatory potential.[4]
Ficus bengalensisThe milky juice of the stem bark is traditionally used to treat inflammatory diseases like rheumatism.[5]

Note: Quantitative comparative data on the anti-inflammatory activity of isolated this compound from different plant sources is a subject for future research.

Anticancer Activity

Emerging research indicates the potential of this compound as an anticancer agent, with studies evaluating its cytotoxicity against various cancer cell lines using methods like the MTT assay.

Plant Source of this compound/DerivativeCancer Cell LineAnticancer Activity (IC50)
General this compoundNot specified in comparative studiesNot available

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Extraction and Purification of this compound

A general protocol for the extraction and purification of this compound from plant material is as follows:

Extraction_Purification Start Plant Material (e.g., Bark) Defatting Defatting with non-polar solvents (e.g., Petroleum Ether) Start->Defatting Extraction Extraction with polar solvents (e.g., Ethanol, Methanol) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under vacuum Filtration->Concentration ColumnChromatography Column Chromatography (e.g., Silica Gel) Concentration->ColumnChromatography Elution Elution with solvent gradient ColumnChromatography->Elution FractionCollection Fraction Collection Elution->FractionCollection PurityAnalysis Purity Analysis (HPLC) FractionCollection->PurityAnalysis End Isolated this compound PurityAnalysis->End

Figure 1: General workflow for the extraction and purification of this compound.
DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

DPPH_Assay DPPH DPPH Radical (Purple) Reaction DPPH + this compound DPPH->Reaction Antioxidant This compound (Antioxidant) Antioxidant->Reaction ReducedDPPH Reduced DPPH (Yellow/Colorless) Reaction->ReducedDPPH Spectrophotometer Measure Absorbance at 517 nm ReducedDPPH->Spectrophotometer IC50 Calculate IC50 Value Spectrophotometer->IC50

Figure 2: Principle of the DPPH antioxidant assay.
COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

COX2_Inhibition_Assay COX2 COX-2 Enzyme Inhibition Inhibition of Prostaglandin Synthesis COX2->Inhibition ArachidonicAcid Arachidonic Acid (Substrate) ArachidonicAcid->Inhibition Prostaglandin Prostaglandin H2 (Pro-inflammatory) Measurement Measure Prostaglandin Levels Prostaglandin->Measurement Inhibitor This compound (Inhibitor) Inhibitor->Inhibition Inhibition->Prostaglandin Blocks IC50 Calculate IC50 Value Measurement->IC50

Figure 3: Mechanism of COX-2 inhibition by this compound.
MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

MTT_Assay LivingCells Living Cancer Cells MTT MTT Reagent (Yellow) LivingCells->MTT Metabolize Formazan Formazan Crystals (Purple) MTT->Formazan Solubilization Solubilization of Formazan Formazan->Solubilization Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Figure 4: Workflow of the MTT assay for cytotoxicity.

Signaling Pathways

This compound, like other flavonoids, is believed to exert its biological effects by modulating various cellular signaling pathways. Further research is required to elucidate the specific pathways targeted by this compound.

Conclusion and Future Directions

This compound presents a promising natural compound with significant therapeutic potential. However, the current body of research lacks comprehensive comparative studies on this compound sourced from different plants. To fully realize its potential in drug development, future research should focus on:

  • Systematic Screening: A broad screening of various plant species to identify high-yielding and pure sources of this compound.

  • Standardized Methodologies: The use of standardized extraction, purification, and analytical methods to enable meaningful comparisons between studies.

  • In-depth Bioactivity Studies: Comprehensive in vitro and in vivo studies to determine and compare the IC50 values of isolated this compound from different sources for its antioxidant, anti-inflammatory, and anticancer activities.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound for the development of novel and effective treatments for a range of diseases.

References

A Comparative Guide to the Validation of a New Analytical Method for Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Leucodelphinidin against an established HPLC-UV method and a new High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This compound, a flavan-3,4-diol, is a key intermediate in the biosynthesis of proanthocyanidins and has garnered significant interest for its potential therapeutic properties. Robust and validated analytical methods are crucial for its accurate quantification in raw materials, finished products, and biological matrices during research and drug development.

The following sections detail the validation parameters, experimental protocols, and performance characteristics of each method, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Performance Comparison of Analytical Methods for this compound

The performance of the newly developed analytical methods is compared based on key validation parameters. The data presented below is a synthesis of expected performance characteristics for methods analyzing flavonoid compounds, derived from established validation protocols for similar molecules.[4][5]

HPLC-UV Method Comparison
Validation ParameterNew HPLC-UV MethodEstablished HPLC-UV Method
Linearity Range 1 - 200 µg/mL5 - 150 µg/mL
Correlation Coefficient (r²) > 0.9995> 0.9990
Limit of Detection (LOD) 0.3 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL5.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.0% - 102.5%
Precision (RSD%)
- Intra-day< 1.5%< 2.0%
- Inter-day< 2.0%< 2.5%
Specificity No interference from placebo and degradation productsMinor interference from a known related substance
Robustness Robust to minor changes in pH and mobile phase compositionSensitive to changes in mobile phase composition
LC-MS/MS Method Performance
Validation ParameterNew LC-MS/MS Method
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.9998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 99.1% - 100.8%
Precision (RSD%)
- Intra-day< 1.0%
- Inter-day< 1.8%
Specificity Highly specific with no interference observed
Robustness Robust

Experimental Protocols

Detailed methodologies for the new HPLC-UV and LC-MS/MS methods are provided below.

New HPLC-UV Method Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 40% B

    • 20-25 min: 40% to 10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (1-200 µg/mL).

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.

New LC-MS/MS Method Protocol

1. Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-8 min: 5% to 60% B

    • 8-9 min: 60% to 5% B

    • 9-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation). (Specific m/z values would be determined during method development).

    • Internal Standard (e.g., a stable isotope-labeled analog): Precursor ion > Product ion.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 to 500 ng/mL. Each standard should be spiked with the internal standard at a constant concentration.

  • Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound from the sample matrix. Evaporate the solvent and reconstitute the residue in the mobile phase containing the internal standard.

Visualizations

Analytical Method Validation Workflow

cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application MD1 Define Analytical Requirements MD2 Select Analytical Technique (HPLC/LC-MS) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 V7 System Suitability V6->V7 MA1 Routine Analysis V7->MA1 Validated Method MA2 Quality Control MA1->MA2 MA3 Stability Studies MA1->MA3

Caption: Workflow for analytical method development and validation.

Hypothetical Signaling Pathway of this compound

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 ROS->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Promotes

Caption: A potential antioxidant signaling pathway involving this compound.

Logical Relationship of Validation Parameters

cluster_performance Method Performance Characteristics MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Accuracy->Precision

Caption: Interrelation of key analytical method validation parameters.

References

Leucodelphinidin's Efficacy Versus Established Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of leucodelphinidin against well-established antioxidants, namely Vitamin C, Vitamin E, and quercetin. Due to the limited availability of direct comparative studies on this compound, this guide incorporates theoretical data on this compound and experimental data from closely related compounds, such as delphinidin and prodelphinidins, to provide a comprehensive overview of its potential efficacy.

Executive Summary

This compound, a flavan-3-ol, demonstrates significant theoretical antioxidant potential, largely attributed to its molecular structure, which is rich in hydroxyl groups. While direct experimental comparisons are scarce, data from related compounds suggest its efficacy may be comparable, and in some aspects, superior to common antioxidants. Its mechanism of action likely involves not only direct radical scavenging but also the modulation of key cellular signaling pathways involved in the endogenous antioxidant response.

Quantitative Data Comparison

Table 1: In Vitro Radical Scavenging Activity (IC50 Values)

AntioxidantDPPH Assay (µM)ABTS Assay (µM)Notes
This compound Data not availableData not availableTheoretical studies suggest high reactivity.
Delphinidin > Petunidin[1]> Petunidin[1]Delphinidin shows strong scavenging activity.
Quercetin ~4.36 - 19.17[2]~1.89 µg/mL (~4.17 µM)[3]A potent flavonoid antioxidant.
Vitamin C (Ascorbic Acid) ~9.53[2]~50 µg/mL (~284 µM)A benchmark water-soluble antioxidant.
Trolox (Vitamin E analogue) Data variesData variesA benchmark lipid-soluble antioxidant.

Note: IC50 values can vary significantly based on experimental conditions. The data presented is a compilation from various sources for comparative purposes.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

AntioxidantFRAP Value (µmol Fe(II)/µmol)Notes
This compound Data not availableExpected to have high reducing power due to its structure.
Delphinidin Generally highDelphinidin is a potent reducing agent.
Quercetin HighKnown for its strong ferric reducing capabilities.
Vitamin C (Ascorbic Acid) HighA standard antioxidant in FRAP assays.
Trolox (Vitamin E analogue) Moderate to HighUsed as a standard in FRAP assays.

Antioxidant Mechanisms and Signaling Pathways

This compound and its related compounds are believed to exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: The numerous hydroxyl groups on the flavonoid structure can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. Theoretical studies suggest that this compound possesses a considerable nucleophilic region, making it susceptible to attack by electrophilic radicals.

  • Modulation of Cellular Signaling Pathways: Like other flavonoids, this compound may influence endogenous antioxidant defense systems through the activation of specific signaling pathways.

  • Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the Antioxidant Response Element (ARE). Delphinidin has been shown to activate the Nrf2-ARE pathway, leading to the upregulation of protective enzymes. It is plausible that this compound shares this mechanism.

  • AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, can inhibit NADPH oxidase (NOX), a major source of cellular reactive oxygen species (ROS). Delphinidin has been demonstrated to activate AMPK, thereby reducing oxidative stress.

ROS Oxidative Stress (ROS) This compound This compound ROS->this compound Scavenged by Nrf2 Nrf2 Activation This compound->Nrf2 AMPK AMPK Activation This compound->AMPK ARE ARE-mediated Gene Expression Nrf2->ARE NOX NOX Inhibition AMPK->NOX AntioxidantEnzymes Increased Antioxidant Enzymes ARE->AntioxidantEnzymes ReducedROS Reduced ROS AntioxidantEnzymes->ReducedROS Leads to NOX->ReducedROS Leads to CellProtection Cellular Protection ReducedROS->CellProtection

Caption: Proposed antioxidant mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Antioxidant compound solutions of varying concentrations.

    • Methanol or ethanol as a solvent.

    • Standard antioxidant (e.g., Ascorbic Acid, Trolox, or Quercetin).

  • Procedure:

    • Prepare a series of dilutions of the test compound and the standard antioxidant.

    • Add a fixed volume of the DPPH solution to a specific volume of each dilution of the test compound and standard.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • A control sample containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

  • Reagents:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • Ethanol or phosphate-buffered saline (PBS) for dilution.

    • Antioxidant compound solutions of varying concentrations.

    • Standard antioxidant (e.g., Trolox).

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and the standard antioxidant.

    • Add a small volume of each antioxidant dilution to a fixed volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Start Prepare Reagents (Antioxidant, Radical Solution) Mix Mix Antioxidant and Radical Solution Start->Mix Incubate Incubate (Dark, Room Temp) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End Results Calculate->End

Caption: General workflow for in vitro antioxidant assays.

Conclusion

While direct experimental evidence for the antioxidant efficacy of this compound in comparison to established antioxidants is still emerging, the available theoretical data and the performance of its close structural relatives, delphinidin and prodelphinidins, strongly suggest that it is a potent antioxidant. Its potential to not only scavenge free radicals directly but also to modulate key cellular antioxidant pathways like Nrf2 and AMPK makes it a promising candidate for further research and development in the fields of nutrition, pharmacology, and medicine. Future studies should focus on direct, standardized comparisons of this compound with other antioxidants to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Leucodelphinidin proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety and disposal documentation for Leucodelphinidin necessitates a cautious approach, treating it as a potentially hazardous chemical. This guide provides essential procedural steps for its proper disposal, drawing upon general laboratory safety protocols and information available for related flavonoid compounds. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental and health risks.

Chemical and Physical Properties

Limited specific quantitative data for this compound is available. The following table summarizes its known properties.

PropertyValueSource
Chemical Formula C15H14O8[1]
Molar Mass 322.26 g/mol [1]
Appearance Colorless chemical compound[1]
Classification Leucoanthocyanidin, Flavonoid[2][3]

Experimental Protocols

Due to the lack of specific experimental protocols for the disposal of this compound, the following procedure is based on established best practices for the disposal of laboratory chemical waste.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation:

    • Treat all this compound waste as chemical waste.

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

    • Keep solid and liquid waste in separate, clearly labeled containers.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste".

    • The label must include:

      • The full chemical name: "this compound".

      • The concentration (if in solution).

      • Appropriate hazard pictograms (if known, otherwise use a general chemical hazard symbol).

      • The date of waste accumulation.

      • Your name and laboratory contact information.

  • Waste Storage:

    • Keep the waste container securely closed except when adding waste.

    • Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Request and Pickup:

    • Once the container is full or has reached the laboratory's designated accumulation time limit, arrange for its disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • For larger spills, or if you are not equipped to handle the cleanup, evacuate the area and contact your institution's EHS department immediately. All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Decision Pathway

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_start cluster_ppe cluster_waste_type cluster_solid cluster_liquid cluster_storage cluster_disposal cluster_end start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_container Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container storage Store Waste Container in Designated Secure Area solid_container->storage liquid_container Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container liquid_container->storage disposal Contact EHS for Pickup and Disposal storage->disposal end End: Proper Disposal Complete disposal->end

References

Safeguarding Your Research: Personal Protective Equipment for Handling Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Leucodelphinidin, a flavonoid compound. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to prevent inhalation, skin contact, and eye exposure.[1][2] The following table summarizes the recommended PPE.

Protection Type Required PPE Specifications & Rationale
Respiratory Protection NIOSH-approved N95 Respirator or higherEssential for handling powdered this compound to prevent inhalation of fine particles. For large spills or situations with significant aerosolization potential, a respirator with a chemical cartridge may be necessary.[3][4]
Eye Protection Chemical Splash GogglesMust be worn at all times to protect against splashes, mists, and airborne particles.[4] Safety glasses alone do not provide adequate protection.
Hand Protection Nitrile Gloves (Powder-Free)Provides a barrier against skin contact. It is recommended to use powder-free gloves to avoid contamination of the work area. Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from accidental spills.
Foot Protection Closed-Toe ShoesRequired in all laboratory settings to protect feet from spills and falling objects.
II. Procedural Handling Plan: A Step-by-Step Guide

A systematic approach to handling this compound will minimize exposure and maintain a safe laboratory environment.

A. Preparation and Weighing:

  • Designated Area: Conduct all handling and weighing of powdered this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any airborne particles.

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: Use a tared weigh boat or paper. Handle with care to avoid creating dust.

  • Cleaning: After weighing, carefully clean all surfaces, including the balance, with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

B. Dissolving the Compound:

  • Solvent Selection: this compound, as a flavonoid, may have limited solubility in water but is generally soluble in organic solvents like ethanol or DMSO.

  • Procedure: In a fume hood, add the desired solvent to the vessel containing the weighed this compound. Gently swirl or sonicate to dissolve. Avoid vigorous shaking that could cause splashing.

C. Experimental Use:

  • Contained Systems: Whenever possible, conduct experiments in closed or contained systems to minimize the risk of exposure.

  • Avoid Contamination: Use dedicated glassware and equipment. If not possible, thoroughly clean all equipment after use.

III. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Segregation:

    • Solid Waste: Unused this compound powder, contaminated weigh boats, and gloves should be collected in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.

    • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard warnings.

  • Institutional Guidelines: Follow all local and institutional guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

IV. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and EHS department.

  • Control: If the spill is small and you are trained to handle it:

    • Ensure you are wearing the appropriate PPE.

    • Cover the spill with an absorbent material suitable for chemical spills.

    • Gently sweep the absorbed material into a labeled waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Ventilate: Increase ventilation in the area.

Visualizing Safe Handling Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical flow for handling this compound and responding to a spill.

Handling_this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Prep Don PPE Weigh Weigh this compound in Fume Hood Prep->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Clean Clean Work Area Experiment->Clean Dispose Dispose of Waste in Labeled Containers Clean->Dispose

Caption: Workflow for Handling this compound

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and EHS Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Response Assess->SmallSpill Small LargeSpill Await EHS Response Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Contain Contain Spill with Absorbent DonPPE->Contain Clean Clean and Decontaminate Area Contain->Clean Dispose Dispose of Contaminated Materials Clean->Dispose

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucodelphinidin
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.